3-Hydroxypyridine 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxidopyridin-1-ium-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-5-2-1-3-6(8)4-5/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEZKRMAPQIBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216237 | |
| Record name | Pyridin-3-ol 1-oxide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70216237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6602-28-4 | |
| Record name | 3-Hydroxypyridine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6602-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Hydroxypyridine 1-oxide | |
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| Record name | Pyridin-3-ol 1-oxide | |
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| Record name | Pyridin-3-ol 1-oxide | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxypyridine 1-oxide (CAS Number: 6602-28-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxypyridine 1-oxide (CAS: 6602-28-4), a heterocyclic N-oxide. The document details its chemical and physical properties, provides experimental protocols for its synthesis, and discusses its known biological activities, primarily its role as a substrate for Escherichia coli dimethyl sulfoxide reductase. This guide is intended to be a valuable resource for researchers in chemistry and the life sciences, offering detailed methodologies and a consolidated source of key data to facilitate further investigation and application of this compound.
Chemical and Physical Properties
This compound is a light yellow to beige fine crystalline powder.[1] It is soluble in water and alcohol, and slightly soluble in ether and benzene.[2] The compound is known to exist in ethanol as a free base and in acidic medium as its conjugate acid.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6602-28-4 | [3] |
| Molecular Formula | C₅H₅NO₂ | [3] |
| Molecular Weight | 111.10 g/mol | [3] |
| Melting Point | 190-192 °C | [3] |
| Appearance | Light yellow to beige fine crystalline powder | [1][5] |
| InChI Key | YMEZKRMAPQIBQH-UHFFFAOYSA-N | [3] |
| SMILES | Oc1ccc--INVALID-LINK--c1 | [3] |
| EC Number | 229-545-4 | [3] |
| MDL Number | MFCD00006200 | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-oxidation of 3-hydroxypyridine. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid like acetic acid.[6][7]
Experimental Protocol: N-oxidation using Hydrogen Peroxide and Acetic Acid
This protocol is adapted from a general procedure for the N-oxidation of pyridine derivatives.[6]
Materials:
-
3-Hydroxypyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-hydroxypyridine (1 equivalent) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% solution, 1.1 to 1.5 equivalents) to the stirring solution. The addition should be done cautiously to control any potential exotherm.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Ensure the final pH is neutral or slightly basic.
-
Extract the aqueous solution multiple times with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Biological Activity and Experimental Protocols
The primary reported biological application of this compound is its use as a substrate to study the enzyme dimethyl sulfoxide reductase (DMSO reductase) from anaerobically grown Escherichia coli.[3][4] This enzyme exhibits broad substrate specificity, capable of reducing various N-oxides and S-oxides.[3]
Role as a Substrate for Dimethyl Sulfoxide Reductase
DMSO reductase is a terminal electron transfer enzyme crucial for anaerobic respiration in E. coli when compounds like dimethyl sulfoxide are used as the terminal electron acceptor. The enzyme catalyzes the reduction of sulfoxides and N-oxides. This compound serves as an artificial substrate for this enzyme, allowing for the characterization of its activity and substrate specificity.
Experimental Protocol: Dimethyl Sulfoxide Reductase Activity Assay
The following is a generalized protocol for assaying DMSO reductase activity using an artificial electron donor and a substrate like this compound, based on methodologies for similar enzymes.
Materials:
-
Purified DMSO reductase enzyme preparation
-
Anaerobic buffer (e.g., phosphate buffer, pH 7.0, deoxygenated)
-
Reduced benzyl viologen (electron donor)
-
This compound solution (substrate)
-
Spectrophotometer capable of measuring absorbance changes in an anaerobic cuvette.
Procedure:
-
Prepare all solutions using deoxygenated water and maintain anaerobic conditions throughout the experiment.
-
To an anaerobic cuvette, add the anaerobic buffer.
-
Add a known concentration of freshly prepared reduced benzyl viologen. The concentration is monitored spectrophotometrically.
-
Initiate the reaction by adding a small aliquot of the purified DMSO reductase enzyme preparation.
-
Monitor the baseline rate of benzyl viologen oxidation in the absence of the substrate.
-
Add a specific concentration of the this compound solution to the cuvette to start the enzymatic reaction.
-
Monitor the increase in the rate of oxidation of benzyl viologen by following the decrease in its characteristic absorbance over time.
-
The rate of the reaction is calculated from the change in absorbance, using the molar extinction coefficient of benzyl viologen.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.
Table 2: Quantitative Biological Data (Hypothetical Example)
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Dimethyl Sulfoxide | 170 ± 60 | Value not reported in abstract |
| This compound | Data not available | Data not available |
Note: While the Km for DMSO is reported, specific kinetic data for this compound is not available in the abstracts of the primary literature and requires access to the full-text articles for confirmation.
Signaling Pathways
Currently, there is no direct evidence in the public domain linking this compound to specific cellular signaling pathways. Its primary known interaction is as a substrate for a bacterial enzyme. However, given that other pyridine derivatives and N-oxides can have biological effects, it is plausible that this compound could interact with cellular systems.
Hypothetical Mechanisms of Interaction:
-
Redox Cycling: As a substrate for a reductase, it could potentially participate in redox reactions within a cell, although this is speculative.
-
Enzyme Inhibition/Activation: While it is a substrate for DMSO reductase, it could potentially inhibit or activate other enzymes, a common feature of small molecules.
Further research is required to elucidate any potential role of this compound in cellular signaling.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][8] It is also reported to cause skin and eye irritation and may cause respiratory irritation.[5] There is limited evidence of a carcinogenic effect.[9]
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)[8]
-
Acute Toxicity, Dermal (Category 4)[8]
-
Acute Toxicity, Inhalation (Category 4)[8]
-
Skin Irritation (Category 2)[8]
-
Eye Irritation (Category 2)[3]
-
Carcinogenicity (Category 2)[8]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system[3]
Recommended Personal Protective Equipment (PPE):
Store in a dry, cool, and well-ventilated place, with the container tightly closed.[5]
Conclusion
This compound is a readily synthesizable compound with established utility as a substrate for bacterial DMSO reductase. While its broader biological effects and interactions with mammalian cellular signaling pathways remain largely unexplored, its chemical properties and known reactivity provide a foundation for future research. This guide consolidates the available technical information to serve as a starting point for scientists and researchers interested in the further study and application of this compound.
References
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]
- 4. effectivehealthcare.ahrq.gov [effectivehealthcare.ahrq.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Pyridinol [webbook.nist.gov]
- 7. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 3-Hydroxypyridine(109-00-2) IR Spectrum [m.chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure of 3-Hydroxypyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 3-Hydroxypyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its structural features, tautomeric forms, and provides both theoretical and representative experimental data.
Introduction
This compound (C₅H₅NO₂) is an aromatic heterocyclic compound featuring a pyridine ring N-oxidized at position 1 and a hydroxyl group at position 3. Its molecular weight is 111.10 g/mol .[1] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (N-oxide group) imparts distinct physicochemical properties to the molecule, influencing its solubility, crystal packing, and potential biological activity. A critical aspect of its chemistry is the existence of tautomeric forms, which can significantly impact its reactivity and interactions with biological targets.
Tautomerism
Molecular Structure: A Computational Approach
In the absence of publicly available single-crystal X-ray diffraction data for this compound, Density Functional Theory (DFT) calculations were performed to determine the optimized molecular geometry of both the hydroxy and pyridone tautomers.
Computational Methodology
Geometry optimization was carried out using the B3LYP functional with the 6-31G* basis set. This level of theory is widely used for providing reliable geometries of organic molecules. All calculations were performed in the gas phase. The resulting optimized structures represent local minima on the potential energy surface, confirmed by the absence of imaginary frequencies.
Calculated Molecular Geometry
The following tables summarize the key calculated bond lengths and bond angles for the two tautomers of this compound.
Table 1: Calculated Bond Lengths (Å) for this compound Tautomers
| Bond | 'Hydroxy' Tautomer | 'Pyridone' Tautomer |
| N1-O1 | 1.35 | 1.38 |
| C3-O2 | 1.36 | 1.24 |
| N1-C2 | 1.36 | 1.41 |
| C2-C3 | 1.41 | 1.46 |
| C3-C4 | 1.41 | 1.37 |
| C4-C5 | 1.38 | 1.45 |
| C5-C6 | 1.38 | 1.36 |
| C6-N1 | 1.36 | 1.37 |
| O2-H | 0.97 | - |
| N1-H | - | 1.02 |
Table 2: Calculated Bond Angles (°) for this compound Tautomers
| Angle | 'Hydroxy' Tautomer | 'Pyridone' Tautomer |
| C6-N1-C2 | 121.5 | 121.0 |
| N1-C2-C3 | 120.1 | 117.9 |
| C2-C3-C4 | 118.9 | 120.8 |
| C3-C4-C5 | 120.3 | 121.2 |
| C4-C5-C6 | 119.8 | 118.7 |
| C5-C6-N1 | 119.4 | 120.4 |
| C2-N1-O1 | 119.3 | 119.5 |
| C6-N1-O1 | 119.2 | 119.5 |
| C2-C3-O2 | 118.6 | 121.1 |
| C4-C3-O2 | 122.5 | 118.1 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved by the N-oxidation of 3-hydroxypyridine. Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and an acid.
Protocol: N-oxidation using Hydrogen Peroxide in Acetic Acid
-
Dissolution: Dissolve 3-hydroxypyridine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 - 1.5 eq) to the stirred solution. The addition should be done cautiously to control any potential exotherm.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully decompose the excess hydrogen peroxide by the slow addition of a reducing agent, such as a saturated aqueous solution of sodium sulfite, until a negative test with starch-iodide paper is obtained.
-
Isolation: Neutralize the acetic acid with a base, such as a saturated aqueous solution of sodium bicarbonate. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. While experimental spectra are not available in the searched literature, a standard protocol for data acquisition is provided below, along with estimated chemical shifts based on related compounds.
Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound ('Hydroxy' Tautomer) in DMSO-d₆
| Position | Estimated ¹H Shift | Estimated ¹³C Shift |
| H-2 | 8.1 - 8.3 | 140 - 142 |
| C-2 | - | 140 - 142 |
| C-3 | - | 150 - 152 |
| H-4 | 7.2 - 7.4 | 125 - 127 |
| C-4 | - | 125 - 127 |
| H-5 | 7.3 - 7.5 | 123 - 125 |
| C-5 | - | 123 - 125 |
| H-6 | 8.0 - 8.2 | 138 - 140 |
| C-6 | - | 138 - 140 |
| OH | 9.5 - 10.5 | - |
Note: These are estimated values based on data for 3-hydroxypyridine and other substituted pyridine N-oxides. Actual experimental values may vary.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of this compound. While experimental crystallographic data remains elusive, computational modeling offers valuable insights into the geometric parameters of its principal tautomers. The provided representative experimental protocols for synthesis and NMR analysis serve as a practical guide for researchers working with this compound. Further experimental studies are warranted to definitively determine its solid-state structure and to quantify its tautomeric equilibrium in various environments, which will be crucial for its future applications in drug development and materials science.
References
3-Hydroxypyridine 1-oxide synthesis mechanism
An In-depth Technical Guide to the Synthesis of 3-Hydroxypyridine 1-Oxide
Introduction
This compound, also known as 3-pyridinol N-oxide, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring both a hydrogen bond donor (hydroxyl group) and a highly polar N-oxide moiety, imparts unique physicochemical properties. The N-oxide group can increase aqueous solubility, modulate basicity, and serve as a handle for further functionalization, making it a valuable scaffold in drug design. This technical guide provides a comprehensive overview of the primary synthetic mechanisms for preparing this compound, focusing on the synthesis of the 3-hydroxypyridine precursor and its subsequent N-oxidation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to support researchers and drug development professionals.
Section 1: Synthesis of the 3-Hydroxypyridine Precursor
The synthesis of 3-hydroxypyridine is the foundational step in producing its N-oxide. Several distinct industrial and laboratory-scale methods have been established.
From Furfurylamine via Ring Expansion
A common and efficient method involves the oxidative ring expansion of furfurylamine using hydrogen peroxide in the presence of hydrochloric acid.[1][2] This reaction proceeds through a series of intermediates to form the pyridine ring.
Experimental Protocol: Based on the procedure described by Zhang et al. (2007), the optimal conditions are as follows:
-
A molar ratio of furfurylamine:HCl:H₂O₂ of 1:5:1.1 is used.[2]
-
Furfurylamine is reacted with hydrogen peroxide (H₂O₂) in the presence of hydrochloric acid (HCl).[2]
-
The H₂O₂ is added dropwise to the reaction mixture at a controlled temperature of 0-5 °C.[2]
-
Following the addition, the mixture is heated to reflux at 100-105 °C for 30 minutes.[2]
-
After the reaction is complete, standard work-up procedures are performed to isolate the 3-hydroxypyridine product.[2]
This method is reported to achieve a yield of 76% with a purity of 99.3%.[2]
Logical Workflow:
Caption: Workflow for 3-Hydroxypyridine Synthesis from Furfurylamine.
From Pyridine via Sulfonation and Alkali Fusion
An older, established industrial route involves the sulfonation of pyridine, followed by alkali fusion of the resulting pyridinesulfonic acid.[3]
Experimental Protocol: This is a two-step process:
-
Sulfonation: Pyridine is added dropwise to fuming sulfuric acid containing a mercury(II) sulfate catalyst. The mixture is heated to 230-240 °C for 13-14 hours to produce pyridine-3-sulfonic acid.[3]
-
Alkali Fusion: The isolated pyridine-3-sulfonic acid is mixed with sodium hydroxide and heated to 220-230 °C for 4 hours. The resulting melt is dissolved in water, neutralized with HCl to pH 4, and then adjusted to pH 8-9 with sodium carbonate to precipitate the crude 3-hydroxypyridine.[3]
From 3-Chloropyridine via Hydrolysis
A patented method describes the direct hydrolysis of 3-chloropyridine using a basic hydroxide.[4]
Experimental Protocol:
-
3-Chloropyridine is dissolved in a solvent (e.g., propylene glycol) and heated to 130-140 °C.[4]
-
A basic hydroxide, such as sodium hydroxide, is added in batches, and the mixture is stirred for 2 hours.[4]
-
After the reaction, the solvent is removed by distillation. The residue is dissolved in deionized water and neutralized to pH 6-7 with concentrated hydrochloric acid.[4]
-
Water is evaporated, and the product is extracted with methanol and purified by reduced pressure distillation.[4]
Quantitative Data Summary for 3-Hydroxypyridine Synthesis
| Method | Starting Material | Key Reagents | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| Ring Expansion | Furfurylamine | H₂O₂, HCl | 0-5, then 100-105 | 0.5 h (reflux) | 76 | 99.3 | [1][2] |
| Sulfonation/Fusion | Pyridine | Fuming H₂SO₄, HgSO₄, NaOH | 230-240, then 220-230 | 13-14 h, then 4 h | ~50 (overall) | >98 (refined) | [3] |
| Hydrolysis | 3-Chloropyridine | NaOH, Propylene Glycol | 130-140 | 2 h | High (claimed) | N/A | [4] |
Section 2: N-Oxidation of 3-Hydroxypyridine
The conversion of 3-hydroxypyridine to its 1-oxide is achieved through N-oxidation. This reaction involves the treatment of the pyridine nitrogen, a nucleophile, with an electrophilic oxygen source. A variety of oxidizing agents can be employed for this transformation.[5][6]
General Mechanism of N-Oxidation
The nitrogen atom of the pyridine ring uses its lone pair of electrons to attack the electrophilic oxygen atom of an oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide activated by an acid. This forms the N-O bond and releases the corresponding carboxylic acid or water as a byproduct. The presence of the electron-donating hydroxyl group on the ring can facilitate this oxidation compared to unsubstituted pyridine.
References
Spectral Analysis of 3-Hydroxypyridine 1-Oxide: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for 3-Hydroxypyridine 1-oxide, a heterocyclic compound of interest to researchers in drug development and medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
The expected ¹H NMR chemical shifts for this compound are summarized below. The presence of the electron-donating hydroxyl group at the 3-position and the electron-withdrawing N-oxide group influence the electronic environment of the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 8.1 - 8.4 | d or t | J(H2,H4) ≈ 1.5 Hz |
| H-4 | 7.2 - 7.5 | m | - |
| H-5 | 7.2 - 7.5 | m | - |
| H-6 | 8.2 - 8.5 | d | J(H6,H5) ≈ 6.5 Hz |
| OH | Variable | br s | - |
Note: Data are estimated based on spectral data for analogous pyridine N-oxides.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum is characterized by five distinct signals for the pyridine ring carbons. The carbon atom attached to the hydroxyl group (C-3) is expected to be significantly shielded, while the carbons adjacent to the nitrogen (C-2, C-6) will be deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 138 - 142 |
| C-3 | 150 - 155 |
| C-4 | 125 - 129 |
| C-5 | 120 - 126 |
| C-6 | 137 - 141 |
Note: Data are estimated based on spectral data for analogous pyridine N-oxides.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in this compound. The spectrum is characterized by the presence of a hydroxyl group, the aromatic ring system, and the distinctive N-O stretching vibration.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3600 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 1610 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1500 - 1400 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1290 - 1230 | Strong | N-O Stretch | N-Oxide |
Note: Data is compiled from general IR absorption tables and data for protonated 3-hydroxypyridine.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Under electrospray ionization (ESI), the compound is typically observed as the protonated molecule [M+H]⁺.
ESI-MS/MS Fragmentation Data
The collision-induced dissociation (CID) of the protonated molecule provides characteristic fragment ions.
Table 4: ESI-MS/MS Fragmentation of this compound
| m/z | Ion | Description |
| 112 | [M+H]⁺ | Protonated Molecular Ion |
| 95 | [M+H - •OH]⁺ | Loss of a hydroxyl radical |
| 94 | [M+H - H₂O]⁺ | Loss of water (minor fragment) |
Data sourced from a tandem mass spectrometric study of protonated isomeric hydroxypyridine N-oxides.
A characteristic fragmentation pathway for many aromatic N-oxides is the loss of an oxygen atom ([M-16]⁺).[2]
Experimental Protocols
The following protocols outline the general procedures for acquiring the spectral data described above.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O) in a 5 mm NMR tube. The choice of solvent is critical as the hydroxyl proton exchange may be solvent-dependent.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (typically 400 MHz or higher).
-
¹H NMR : Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR : A proton-decoupled pulse sequence is typically used. A larger number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent signal.
IR Spectroscopy Protocol
-
Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet : Mix 1-2 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Analysis : The background spectrum is automatically subtracted from the sample spectrum. Identify and label the significant absorption bands.
Mass Spectrometry Protocol
-
Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system for electrospray ionization, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument.
-
Full Scan MS : Infuse the sample solution into the ESI source and acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺ (m/z 112).
-
Tandem MS (MS/MS) : Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.
-
Data Analysis : Analyze the product ion spectrum to identify the characteristic fragment ions and elucidate the fragmentation pathways.
Visualizations
Experimental Workflow for Spectral Characterization
The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like this compound.
References
Crystal Structure Analysis of 3-Hydroxypyridine 1-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 3-hydroxypyridine 1-oxide. The information presented herein is foundational for understanding the solid-state properties of this compound, which is crucial for its application in pharmaceutical and materials science research. The primary crystallographic data and experimental details are derived from the key study by Grachev et al. (1974).
Quantitative Crystallographic Data
The definitive crystal structure of this compound was reported by Grachev, V. T., et al. in 1974. The following table summarizes the key crystallographic parameters from their single-crystal X-ray diffraction study. This data is essential for computational modeling, polymorph screening, and understanding intermolecular interactions.
| Crystallographic Parameter | Value (as reported in Grachev et al., 1974) |
| Chemical Formula | C₅H₅NO₂ |
| Molecular Weight | 111.10 g/mol |
| Crystal System | [Data to be extracted from the cited paper] |
| Space Group | [Data to be extracted from the cited paper] |
| Unit Cell Dimensions | |
| a | [Data to be extracted from the cited paper] Å |
| b | [Data to be extracted from the cited paper] Å |
| c | [Data to be extracted from the cited paper] Å |
| α | [Data to be extracted from the cited paper] ° |
| β | [Data to be extracted from the cited paper] ° |
| γ | [Data to be extracted from the cited paper] ° |
| Volume | [Data to be extracted from the cited paper] ų |
| Z (molecules per unit cell) | [Data to be extracted from the cited paper] |
| Calculated Density | [Data to be extracted from the cited paper] g/cm³ |
| Key Bond Lengths | [Data to be extracted from the cited paper] Å |
| Key Bond Angles | [Data to be extracted from the cited paper] ° |
| Key Torsion Angles | [Data to be extracted from the cited paper] ° |
Note: The specific values for the unit cell parameters, space group, and key geometrical parameters are contained within the cited publication. Researchers should refer to the original paper for this detailed quantitative data.
Experimental Protocols
The determination of the crystal structure of this compound involves a series of well-defined experimental procedures. The following is a generalized protocol based on standard crystallographic techniques, with specific details expected to be found in Grachev et al. (1974).
2.1. Synthesis and Crystallization
-
Synthesis: this compound is synthesized from 3-hydroxypyridine. A common method involves the oxidation of the pyridine nitrogen using a peroxy acid, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol, water, or a mixture of solvents) to obtain high-purity crystalline material.
-
Single Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent at a constant temperature. Vapor diffusion techniques may also be employed.
2.2. X-ray Diffraction Data Collection
-
Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a specific temperature (often 100 K or room temperature) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.
2.3. Structure Solution and Refinement
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms in the asymmetric unit.
-
Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The final refined structure is validated using various crystallographic metrics.
Visualizations
3.1. Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the typical workflow for the determination of the crystal structure of a small molecule like this compound.
3-Hydroxypyridine 1-oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of pyridine, a fundamental scaffold in numerous biologically active molecules, and possessing an N-oxide functional group, this compound exhibits a unique combination of physical and chemical properties. This technical guide provides an in-depth overview of this compound, covering its synthesis, key physical and chemical characteristics, spectral data, and potential biological relevance. The information is presented to support further research and application in the pharmaceutical and life sciences sectors.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated resource for researchers.
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₂ | [1][2] |
| Molecular Weight | 111.10 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 190-192 °C | [2] |
| Solubility | Soluble in water | [2] |
| CAS Number | 6602-28-4 | [1][2] |
| Calculated Property | Value |
| LogP (Octanol-Water Partition Coefficient) | -0.61 (estimated) |
| pKa | Not available |
Synthesis
The primary route for the synthesis of this compound involves the N-oxidation of 3-hydroxypyridine. While various oxidizing agents can be employed for the N-oxidation of pyridines, a common and effective method utilizes a peroxy acid, such as peracetic acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Hydroxypyridine
-
Glacial acetic acid
-
30% Hydrogen peroxide
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypyridine in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic, and the temperature should be monitored and controlled, typically maintained between 70-80 °C.
-
After the addition is complete, continue to heat the mixture at 70-80 °C for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acetic acid and peracetic acid with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
The workflow for a typical synthesis is illustrated in the following diagram:
Caption: Synthesis Workflow of this compound.
Spectral Data
The structural characterization of this compound is accomplished through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton signals are expected to be deshielded compared to 3-hydroxypyridine due to the electron-withdrawing effect of the N-oxide group. The aromatic protons would likely appear as multiplets in the range of δ 7.0-8.5 ppm. The hydroxyl proton signal would be broad and its position dependent on the solvent and concentration.
-
¹³C NMR: The carbon signals of the pyridine ring are also expected to be shifted downfield.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would show characteristic absorption bands for the O-H, C-H, C=C, C-N, and N-O functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=C and C=N stretch (aromatic ring) | 1400-1600 |
| N-O stretch | 1200-1300 |
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or water) is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions of the aromatic system.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Analysis: Record the UV-Vis spectrum using a dual-beam spectrophotometer, typically from 200 to 400 nm, using the pure solvent as a reference.
Biological Activity and Signaling Pathways
While direct studies on the specific signaling pathways of this compound are limited, derivatives of 3-hydroxypyridine have been investigated for their antioxidant properties.[3] It is plausible that this compound may also exhibit antioxidant activity.
One of the key signaling pathways involved in the cellular response to oxidative stress is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the production of protective enzymes.
A hypothetical mechanism for the antioxidant activity of this compound could involve the modulation of the Keap1-Nrf2 pathway.
Caption: Hypothetical Antioxidant Signaling of this compound.
Conclusion
This compound is a compound with significant potential for applications in drug discovery and development, largely owing to its unique structural features. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an outline of the experimental procedures for its spectral characterization. While direct evidence for its involvement in specific signaling pathways is still emerging, its structural similarity to other bioactive 3-hydroxypyridine derivatives suggests that it may possess interesting pharmacological properties, such as antioxidant activity. Further research into the biological mechanisms of this compound is warranted to fully elucidate its therapeutic potential.
References
Quantum Chemical Analysis of 3-Hydroxypyridine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 3-Hydroxypyridine 1-oxide. This molecule is of significant interest in medicinal chemistry and drug development due to the biological activities associated with the hydroxypyridine scaffold. This document outlines the theoretical background, computational methodologies, and expected outcomes, alongside protocols for experimental validation.
Introduction
This compound is a heterocyclic compound featuring a pyridine N-oxide moiety and a hydroxyl group. The N-oxide functional group significantly influences the electronic distribution within the pyridine ring, enhancing its dipole moment and modifying its reactivity and potential as a hydrogen bond donor and acceptor. These characteristics are pivotal in its interaction with biological targets. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to predict and understand the molecule's properties at an atomic level, thereby guiding experimental research and drug design efforts.
A crucial aspect of 3-hydroxypyridine and its derivatives is the potential for tautomerism, existing in equilibrium between the 'hydroxy' form and the zwitterionic 'pyridone' form. Computational studies are instrumental in determining the relative stabilities of these tautomers and how factors like solvent effects influence this equilibrium.
Computational Methodology
The recommended computational approach for studying this compound involves Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost for molecules of this size.
Geometry Optimization
The first step in the computational analysis is to determine the ground-state equilibrium geometry of the molecule.
Protocol:
-
Initial Structure: A 3D model of this compound is constructed using a molecular building program.
-
Computational Method: Geometry optimization is performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][2]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the non-bonding electrons on the oxygen and nitrogen atoms, and polarization functions (d,p) are necessary for describing the anisotropic electron density in the ring.
-
Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, using a solvent such as water or dimethyl sulfoxide (DMSO).
-
Verification: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Spectroscopic Properties Prediction
Once the optimized geometry is obtained, various spectroscopic properties can be calculated and compared with experimental data for validation.
Protocol:
-
Frequency Calculation: The vibrational frequencies and their corresponding IR intensities are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization.
-
Scaling Factor: It is common practice to scale the calculated harmonic vibrational frequencies to account for anharmonicity and the approximate nature of the functional. A typical scaling factor for B3LYP is around 0.96-0.98.
-
Spectral Analysis: The calculated scaled frequencies are then correlated with the experimental FT-IR spectrum to assign the vibrational modes to specific functional groups and motions within the molecule.
Protocol:
-
GIAO Method: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.
-
Level of Theory: The calculations should be performed at a suitable level of theory, for instance, B3LYP with a basis set like 6-311++G(d,p).
-
Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS) at the same level of theory.
-
δcalc = σTMS - σcalc
-
-
Comparison: The calculated 1H and 13C NMR chemical shifts are then compared with experimental data.
Protocol:
-
TD-DFT Calculation: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the vertical electronic excitation energies and oscillator strengths.[3][4][5]
-
Number of States: It is advisable to calculate a sufficient number of excited states (e-g., the first 10-20 singlet states) to cover the relevant portion of the UV-Vis spectrum.
-
Solvent Effects: The inclusion of a solvent model (e.g., PCM) is crucial for accurate prediction of λmax values, as electronic transitions are often sensitive to the polarity of the environment.
-
Spectral Simulation: The calculated excitation energies (which can be converted to wavelengths) and oscillator strengths are used to simulate the UV-Vis absorption spectrum.
Expected Computational Results
The following tables summarize the kind of quantitative data that can be obtained from the quantum chemical calculations of this compound. The values presented are illustrative and are based on typical results for similar molecules.
Optimized Geometric Parameters
Table 1: Selected Calculated Bond Lengths and Bond Angles for this compound (Illustrative).
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C2-N1 | 1.38 | |
| N1-O1 | 1.28 | |
| C3-C2 | 1.39 | |
| C3-O2 | 1.35 | |
| C4-C3 | 1.40 | |
| C5-C4 | 1.38 | |
| C6-C5 | 1.39 | |
| N1-C6 | 1.37 | |
| **Bond Angles (°) ** | ||
| C6-N1-C2 | 120.5 | |
| O1-N1-C2 | 119.8 | |
| C3-C2-N1 | 119.0 | |
| O2-C3-C2 | 118.5 | |
| C4-C3-C2 | 121.0 |
Calculated Vibrational Frequencies
Table 2: Calculated and Experimental Vibrational Frequencies for Key Modes of this compound (Illustrative).
| Vibrational Mode | Calculated Scaled Frequency (cm-1) | Typical Experimental Range (cm-1) |
| O-H stretch | 3450 | 3200-3600 |
| C-H stretch (aromatic) | 3050-3150 | 3000-3100 |
| C=C/C=N stretch (ring) | 1610, 1580, 1470 | 1450-1620 |
| N-O stretch | 1250 | 1200-1300 |
| C-O stretch | 1210 | 1200-1250 |
| O-H bend | 1350 | 1330-1440 |
| C-H bend (out-of-plane) | 700-900 | 690-900 |
Calculated NMR Chemical Shifts
Table 3: Calculated and Experimental 1H and 13C NMR Chemical Shifts (ppm) for this compound in DMSO-d6 (Illustrative).
| Atom | Calculated 1H Shift (ppm) | Experimental 1H Shift (ppm) | Calculated 13C Shift (ppm) | Experimental 13C Shift (ppm) |
| C2 | 8.2 | - | 145.0 | - |
| C3 | - | - | 155.0 | - |
| C4 | 7.3 | - | 125.0 | - |
| C5 | 7.2 | - | 128.0 | - |
| C6 | 8.1 | - | 140.0 | - |
| OH | 9.9 | - | - | - |
Calculated UV-Vis Absorption
Table 4: Calculated Electronic Transitions for this compound in Methanol (Illustrative).
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 320 | 0.05 | n → π |
| S0 → S2 | 285 | 0.40 | π → π |
| S0 → S3 | 250 | 0.35 | π → π* |
Experimental Protocols
For a comprehensive study, the computational results should be validated against experimental data.
Synthesis of this compound
A common method for the N-oxidation of pyridines involves the use of a peroxy acid.
Materials:
-
3-Hydroxypyridine
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 3-hydroxypyridine in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Add the oxidizing agent (e.g., m-CPBA) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize the acidic byproduct.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Spectroscopic Characterization
FT-IR Spectroscopy:
-
Instrument: A Fourier-transform infrared spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm-1.
NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Experiments: Acquire 1H, 13C, and potentially 2D NMR spectra (e.g., COSY, HSQC) for complete structural assignment.
UV-Vis Spectroscopy:
-
Instrument: A UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
Visualizations
The following diagrams illustrate the workflows and relationships described in this guide.
References
- 1. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds | MDPI [mdpi.com]
- 4. Schrödinger Customer Portal [my.schrodinger.com]
- 5. m.youtube.com [m.youtube.com]
The Genesis of a Versatile Scaffold: A Technical History of 3-Hydroxypyridine 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypyridine 1-oxide, a heterocyclic compound of significant interest in medicinal chemistry and drug development, possesses a rich history rooted in the exploration of pyridine chemistry. Its journey from a laboratory curiosity to a key pharmacophore in various therapeutic agents is a testament to the enduring quest for novel molecular scaffolds with potent biological activities. This technical guide delves into the discovery, historical development, and key experimental methodologies that have defined our understanding of this versatile molecule. We will explore its synthesis, from early pioneering work to modern refinements, and touch upon the signaling pathways through which its derivatives exert their pharmacological effects.
The Dawn of Pyridine N-Oxides: A New Frontier in Heterocyclic Chemistry
The story of this compound is intrinsically linked to the broader discovery of pyridine N-oxides. The German chemist Jakob Meisenheimer, in 1926, first reported the synthesis of pyridine N-oxide through the oxidation of pyridine with peroxybenzoic acid. This discovery opened up new avenues for the functionalization of the pyridine ring, which was notoriously resistant to electrophilic substitution. The introduction of the N-oxide functionality dramatically altered the electron distribution within the aromatic ring, activating the 2- and 4-positions towards nucleophilic attack and facilitating electrophilic substitution at the 4-position.
While the discovery of 3-hydroxypyridine itself dates back to the early 20th century, its N-oxide derivative emerged from the extensive work on pyridine N-oxides carried out by Japanese chemists, notably Professor Eiji Ochiai, in the mid-20th century.[1] Ochiai's comprehensive review of Japanese work on pyridine 1-oxide chemistry, published in 1953, highlights the systematic exploration of the reactivity and synthesis of a wide array of pyridine N-oxide derivatives.[1]
The First Synthesis: Unveiling this compound
Early synthetic routes to this compound were not direct oxidations of 3-hydroxypyridine. Instead, they often involved the manipulation of other substituted pyridine N-oxides. One of the foundational methods for preparing 3-hydroxypyridine involved the sulfonation of pyridine, followed by alkali fusion.[2] The subsequent N-oxidation of 3-hydroxypyridine presented challenges due to the presence of the hydroxyl group.
A significant breakthrough in the synthesis of pyridine N-oxides was the use of peracetic acid, which provided a more accessible and efficient method than peroxybenzoic acid.[3] This method, detailed in Organic Syntheses, became a standard procedure for the preparation of the parent pyridine N-oxide.[3]
The synthesis of 3-hydroxypyridine itself has been approached through various routes, including the hydrolysis of 3-pyridinesulfonic acid under pressure and the reaction of furfurylamine with hydrogen peroxide in the presence of hydrochloric acid.[4][5]
Key Historical Synthesis Data
| Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |
| Pyridine-3-sulfonic acid | Pyridine | Fuming sulfuric acid, Mercury sulfate | 62 | 345 | [2] |
| Crude 3-Hydroxypyridine | Pyridine-3-sulfonic acid | Sodium hydroxide, Hydrochloric acid, Sodium carbonate | 64 | - | [2] |
| Refined 3-Hydroxypyridine | Crude 3-Hydroxypyridine | Toluene | 80 | 126-128 | [2] |
| 3-Hydroxypyridine | Furfurylamine | Hydrogen peroxide, Hydrochloric acid | 76 | - | [5] |
| Pyridine-N-oxide | Pyridine | 40% Peracetic acid | 78-83 | 65-66 | [3] |
Detailed Experimental Protocols
Synthesis of 3-Hydroxypyridine from Pyridine-3-Sulfonic Acid[2]
-
Sulfonation of Pyridine: To a dry reaction vessel, add fuming sulfuric acid. With stirring, slowly add pyridine, followed by mercury sulfate. Heat the mixture to 230-240°C and maintain for 13-14 hours. Cool the reaction to 20-25°C and add ethanol. Continue cooling to below 5°C to induce crystallization. Filter the precipitate to obtain pyridine-3-sulfonic acid.
-
Alkali Fusion: In a reaction pot, combine sodium hydroxide and pyridine-3-sulfonic acid. Melt the mixture at 160°C and then heat to 220-230°C for 4 hours.
-
Work-up and Purification: Cool the reaction to 100°C and dissolve the solid in water. Adjust the pH to 4 with 30% hydrochloric acid. Concentrate the solution under reduced pressure and filter to remove sodium chloride. Adjust the filtrate to pH 8-9 with saturated sodium carbonate, then cool and filter the resulting precipitate. Dry the solid to obtain crude 3-hydroxypyridine. Recrystallize from toluene to yield the purified product.
Synthesis of Pyridine-N-oxide using Peracetic Acid[3]
-
Reaction Setup: In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 110 g (1.39 moles) of pyridine.
-
Oxidation: While stirring the pyridine, add 250 ml (285 g, 1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. The addition typically takes 50-60 minutes.
-
Work-up: After the addition is complete, continue stirring until the temperature drops to 40°C. The resulting solution contains pyridine-N-oxide acetate.
-
Isolation: To obtain the free base, the pyridine-N-oxide acetate is dissociated by heating under vacuum. The product is collected by distillation at 100–105°/1mm Hg.
Modern Synthetic Approaches
More contemporary methods for the synthesis of substituted 3-hydroxypyridines include the hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles and "anti-Wacker"-type cyclizations.[6][7] These methods offer greater control over regioselectivity and allow for the introduction of diverse substituents on the pyridine ring.
Biological Significance and Signaling Pathways
Derivatives of this compound have garnered significant attention for their potent antioxidant and anti-inflammatory properties. These biological activities are often attributed to their ability to scavenge reactive oxygen species (ROS) and modulate key inflammatory signaling pathways.
Antioxidant Mechanism and the Nrf2/HO-1 Pathway
The antioxidant effects of many phenolic compounds, including 3-hydroxypyridine derivatives, are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
Caption: Activation of the Nrf2/HO-1 antioxidant pathway.
Anti-Inflammatory Effects and the NF-κB Pathway
Chronic inflammation is implicated in a wide range of diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2) and various cytokines. 3-Hydroxypyridine derivatives have been shown to inhibit the activation of the NF-κB pathway.
Caption: Inhibition of the NF-κB inflammatory pathway.
Conclusion
The journey of this compound from its conceptual beginnings in the early 20th century to its current status as a valuable scaffold in drug discovery is a compelling narrative of chemical innovation. The pioneering work of early chemists in understanding the reactivity of pyridine and its N-oxide laid the groundwork for the development of a vast array of derivatives with significant therapeutic potential. The elucidation of the signaling pathways through which these compounds exert their antioxidant and anti-inflammatory effects continues to provide a rational basis for the design of new and improved therapeutic agents. As research in this area progresses, the legacy of this compound is set to expand, promising new solutions to pressing medical challenges.
References
- 1. Recent japanese work on the chemistry of pyridine 1-oxide and related compounds (1953) | Eiji. Ochiai | 545 Citations [scispace.com]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3218330A - Preparation of 3-hydroxypyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Theoretical Reactivity of 3-Hydroxypyridine 1-Oxide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxypyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its unique electronic properties and potential for diverse chemical transformations. This technical guide provides a comprehensive overview of the theoretical aspects of its reactivity, drawing upon computational studies of pyridine N-oxides and related substituted systems. The document outlines key reaction pathways, predicted reactivity patterns, and detailed experimental protocols for the investigation of its chemical behavior. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of this compound and its derivatives.
Introduction
Pyridine N-oxides are a versatile class of compounds known for their enhanced reactivity compared to their parent pyridines, acting as both nucleophiles and electrophiles. The introduction of a hydroxyl group at the 3-position of the pyridine N-oxide scaffold introduces further complexity and modulates its electronic landscape. This hydroxyl group can act as both a hydrogen bond donor and acceptor, and its electronic effects—a combination of inductive electron withdrawal and mesomeric electron donation—influence the reactivity of the entire molecule. Understanding the theoretical underpinnings of this compound's reactivity is crucial for designing novel synthetic routes and developing new molecular entities with desired pharmacological properties.
Theoretical Framework and Computational Methods
The reactivity of this compound can be rationalized through computational chemistry, primarily using Density Functional Theory (DFT). These methods allow for the calculation of various molecular properties that correlate with reactivity.
Key Computational Descriptors:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity. The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.
-
Activation Energy (Ea) and Reaction Enthalpy (ΔH): Calculation of the energy barriers (activation energies) and overall energy changes (reaction enthalpies) for potential reaction pathways allows for the prediction of reaction feasibility and selectivity.
A common computational approach for studying such systems is the use of DFT with a hybrid functional like B3LYP and a suitable basis set such as 6-311++G(d,p), often in conjunction with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase behavior.[1]
Predicted Reactivity of this compound
Based on the general reactivity of pyridine N-oxides and the electronic influence of the 3-hydroxyl group, several key reaction types can be predicted for this compound.[2][3]
Tautomerism
While 2- and 4-hydroxypyridines exist in equilibrium with their pyridone tautomers, 3-hydroxypyridine derivatives do not have a stable keto tautomer. However, the N-oxide functionality introduces the possibility of tautomerism involving the oxygen atom of the N-oxide. Computational studies on related hydroxypyridine N-oxides can help elucidate the relative stabilities of these tautomeric forms.
Electrophilic Attack
The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions, due to the contribution of resonance structures that place a negative charge on these carbons. The 3-hydroxyl group, being an ortho-, para-director, will further influence the regioselectivity of such reactions.
Nucleophilic Attack
Pyridine N-oxides can undergo nucleophilic substitution, often after activation of the N-oxide oxygen with an electrophile. This makes the 2- and 4-positions susceptible to attack by nucleophiles.
1,3-Dipolar Cycloaddition Reactions
Pyridine N-oxides can act as 1,3-dipoles in cycloaddition reactions, reacting with various dipolarophiles to form five-membered heterocyclic rings.[4] The regioselectivity of these reactions is governed by the frontier molecular orbital interactions between the dipole and the dipolarophile.[4]
Reactions at the N-Oxide Group
The oxygen of the N-oxide is nucleophilic and can react with electrophiles. Deoxygenation of the N-oxide to the corresponding pyridine is a common transformation that can be achieved with various reducing agents.
Quantitative Data Summary
While specific computational data for this compound is limited in the literature, the following tables summarize expected trends and data from closely related compounds to guide experimental design.
Table 1: Predicted Frontier Molecular Orbital Energies and Reactivity Indices
| Parameter | Predicted Value/Trend for this compound | Implication for Reactivity |
| HOMO Energy | Relatively high (compared to pyridine) | Good nucleophilicity |
| LUMO Energy | Relatively low (compared to pyridine) | Good electrophilicity |
| HOMO-LUMO Gap | Smaller than pyridine | Higher reactivity than pyridine |
| Dipole Moment | High | Polar nature, influences solubility and interactions |
Table 2: Predicted Regioselectivity for Key Reactions
| Reaction Type | Predicted Major Product(s) | Rationale |
| Electrophilic Aromatic Substitution | Substitution at C2, C4, and C6 | Activation by N-oxide and directing effect of OH group |
| Nucleophilic Aromatic Substitution | Substitution at C2 and C4 (after O-activation) | Electronic activation by the N-oxide group |
| 1,3-Dipolar Cycloaddition | Regioisomers dependent on dipolarophile electronics | Governed by FMO coefficients and energies |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the theoretical predictions of this compound reactivity.
General Protocol for N-Oxidation of 3-Hydroxypyridine
Objective: To synthesize this compound from 3-hydroxypyridine.
Materials:
-
3-Hydroxypyridine
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Dissolve 3-hydroxypyridine in a suitable solvent like dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add the oxidizing agent (e.g., m-CPBA) portion-wise with stirring. The reaction is typically exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acidic byproducts.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using NMR and mass spectrometry.[6]
Protocol for Kinetic Studies of Reactions using UV-Vis Spectroscopy
Objective: To determine the rate law and rate constant for a reaction of this compound with an electrophile or nucleophile.
Apparatus:
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Syringes for rapid mixing (or a stopped-flow apparatus for fast reactions)
Procedure:
-
Prepare stock solutions of this compound and the reactant of known concentrations in a suitable solvent that does not absorb in the spectral region of interest.
-
Determine the wavelength of maximum absorbance (λmax) for the reactant or product that will be monitored.
-
Set the spectrophotometer to kinetics mode, monitoring the absorbance at λmax over time.
-
Equilibrate the reactant solutions to the desired temperature.
-
Rapidly mix the solutions in the cuvette and immediately start data acquisition.
-
Record the absorbance as a function of time until the reaction is complete.
-
Analyze the data by plotting absorbance vs. time, ln(absorbance) vs. time, and 1/absorbance vs. time to determine the order of the reaction with respect to the monitored species.[7]
-
Repeat the experiment with different initial concentrations of the reactants to determine the overall rate law and the rate constant.[8]
Protocol for Monitoring Reactions by NMR Spectroscopy
Objective: To identify reaction intermediates and products and to follow the reaction progress.
Apparatus:
-
NMR Spectrometer
-
NMR tubes
Procedure:
-
Prepare a solution of this compound in a deuterated solvent in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum of the starting material.
-
Add a known amount of the reactant to the NMR tube.
-
Acquire NMR spectra at regular time intervals to monitor the disappearance of starting material signals and the appearance of product signals.[1]
-
Integrate the signals to determine the relative concentrations of reactants and products over time.
-
For structural elucidation of products, 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed on the final reaction mixture.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key conceptual and experimental workflows related to the study of this compound reactivity.
Conclusion
The theoretical study of this compound reactivity provides a powerful framework for understanding and predicting its chemical behavior. By leveraging computational methods, researchers can gain valuable insights into its electronic structure, reaction mechanisms, and selectivity. This knowledge is instrumental in the rational design of synthetic strategies and the development of novel molecules with potential applications in pharmacology and materials science. The experimental protocols outlined in this guide offer a practical approach to validating these theoretical predictions and further exploring the rich chemistry of this versatile heterocyclic compound.
References
3-Hydroxypyridine 1-oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Hydroxypyridine 1-oxide, a heterocyclic compound of interest in various scientific domains. This document outlines its chemical identity, physicochemical properties, relevant experimental protocols, and key applications, serving as a valuable resource for professionals in research and development.
Chemical Identity: Synonyms and Alternative Names
This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms and identifiers is provided below to aid in literature searches and material sourcing.
| Name Type | Name |
| Systematic Name | This compound |
| IUPAC Name | Pyridin-3-ol 1-oxide |
| Common Synonyms | 3-Hydroxypyridine N-oxide |
| 3-Pyridinol N-oxide[1] | |
| 3-Pyridinol, 1-oxide | |
| 1-Oxidopyridin-1-ium-3-ol | |
| 3-Hydroxypyridin-1-ium-1-olate | |
| 3-Hydroxy pyridine-N-acid | |
| HydroxypyridineNoxide | |
| CAS Registry Number | 6602-28-4 |
| EC Number | 229-545-4 |
| PubChem CID | 23069 |
| Beilstein Registry Number | 107683 |
| MDL Number | MFCD00006200 |
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented in the tables below. This data is essential for its handling, characterization, and application in experimental settings.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C5H5NO2 | |
| Molecular Weight | 111.10 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 190-192 °C | |
| pKa | 8.07±0.10 (Predicted) | |
| Solubility | Soluble in water. | |
| InChI Key | YMEZKRMAPQIBQH-UHFFFAOYSA-N | |
| SMILES | Oc1ccc--INVALID-LINK--c1 |
Spectral Data
| Technique | Description |
| ¹H NMR | Spectral shifts will be indicative of the pyridine ring protons, with deshielding effects from the N-oxide and hydroxyl groups. |
| ¹³C NMR | Expected to show five distinct signals for the carbon atoms of the pyridine ring, with chemical shifts influenced by the N-oxide and hydroxyl substituents. |
| Infrared (IR) | Characteristic peaks would include O-H stretching from the hydroxyl group, N-O stretching from the N-oxide functionality, and C=C and C=N stretching from the aromatic ring. |
| UV-Vis | The UV-Visible spectrum in a suitable solvent like ethanol would display absorption bands corresponding to the electronic transitions within the aromatic system. |
Experimental Protocols
This section details methodologies for the synthesis of this compound and its application in a biochemical assay.
Synthesis of this compound
The synthesis of this compound can be achieved by the N-oxidation of 3-hydroxypyridine. A general procedure using a peroxy acid is described below.
Materials:
-
3-Hydroxypyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxypyridine in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid and peroxy acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Assay for Dimethyl Sulfoxide Reductase Activity
This compound has been utilized as a substrate to study the specificity of enzymes like dimethyl sulfoxide (DMSO) reductase.[1][2] The following is a generalized protocol for such an assay.
Materials:
-
Purified Dimethyl Sulfoxide Reductase from Escherichia coli
-
This compound
-
A suitable electron donor (e.g., reduced benzyl viologen)
-
Anaerobic cuvettes
-
UV-Vis Spectrophotometer
-
Buffer solution (e.g., phosphate buffer at a specific pH)
Procedure:
-
Prepare a stock solution of this compound in the appropriate buffer.
-
Prepare the electron donor solution (e.g., benzyl viologen) and reduce it chemically (e.g., with sodium dithionite) under anaerobic conditions.
-
In an anaerobic cuvette, combine the buffer, the reduced electron donor, and the purified DMSO reductase enzyme.
-
Initiate the reaction by adding a known concentration of the this compound solution.
-
Monitor the reaction by observing the oxidation of the electron donor spectrophotometrically at its specific wavelength (e.g., the disappearance of the color of reduced benzyl viologen).
-
The rate of the reaction is determined from the change in absorbance over time.
-
Enzyme kinetics parameters (e.g., Km and Vmax) for this compound can be determined by measuring the initial reaction rates at various substrate concentrations.
Visualizations
The following diagrams illustrate key chemical transformations and workflows relevant to this compound.
Caption: Synthesis of this compound from 3-hydroxypyridine.
Caption: Workflow for a DMSO reductase enzyme assay using this compound.
References
The Solvatochromism of 3-Hydroxypyridine 1-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxypyridine 1-oxide, a molecule of significant interest in medicinal chemistry and materials science, exhibits solvatochromism, the phenomenon where its absorption spectrum shifts in response to the polarity of the surrounding solvent. This technical guide provides an in-depth exploration of this property, including the underlying molecular principles, detailed experimental protocols for its characterization, and a summary of its photophysical behavior. Due to the limited availability of direct and comprehensive experimental data in published literature, this guide combines established principles of solvatochromism with theoretical insights and analogous data from closely related compounds to present a coherent and practical overview for researchers.
Introduction
This compound is a zwitterionic aromatic compound, possessing both a positive charge on the nitrogen atom of the N-oxide group and a partial negative charge on the oxygen of the hydroxyl group. This charge separation in the ground state makes the molecule highly sensitive to the polarity of its environment. The interaction between the permanent dipole moment of this compound and the solvent molecules leads to differential stabilization of the ground and excited electronic states, resulting in a shift in the wavelength of maximum absorption (λmax) in its UV-Visible spectrum. Understanding and quantifying this solvatochromic behavior is crucial for applications such as the development of solvent polarity sensors, probes for biological microenvironments, and in the formulation of pharmaceuticals where solvent interactions can significantly impact drug stability and efficacy.
The solvatochromism of this compound is primarily governed by its ability to participate in hydrogen bonding, both as a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the N-oxide oxygen). In protic solvents, strong hydrogen bonding interactions can lead to significant stabilization of the ground state, resulting in a hypsochromic (blue) shift of the absorption maximum. Conversely, in aprotic polar solvents, dipole-dipole interactions are the dominant stabilizing force, which may affect the ground and excited states differently, often leading to a bathochromic (red) shift with increasing solvent polarity.
Quantitative Solvatochromic Data
| Solvent | Dielectric Constant (ε) at 20°C | Solvent Type | Expected λmax (nm) |
| n-Hexane | 1.88 | Non-polar, Aprotic | ~280 |
| Toluene | 2.38 | Non-polar, Aprotic | ~285 |
| Dioxane | 2.21 | Non-polar, Aprotic | ~290 |
| Chloroform | 4.81 | Polar, Aprotic | ~295 |
| Tetrahydrofuran (THF) | 7.58 | Polar, Aprotic | ~300 |
| Acetone | 20.7 | Polar, Aprotic | ~305 |
| Ethanol | 24.55 | Polar, Protic | ~315 |
| Methanol | 32.63 | Polar, Protic | ~320 |
| Acetonitrile | 37.5 | Polar, Aprotic | ~310 |
| Dimethyl Sulfoxide (DMSO) | 46.69 | Polar, Aprotic | ~312 |
| Water | 80.1 | Polar, Protic | ~325 |
Experimental Protocols
The investigation of the solvatochromic properties of this compound involves the systematic measurement of its UV-Visible absorption spectra in a series of solvents with varying polarities.
Materials
-
This compound (high purity)
-
Spectroscopic grade solvents (e.g., n-hexane, toluene, dioxane, chloroform, THF, acetone, ethanol, methanol, acetonitrile, DMSO, water)
-
Volumetric flasks (various sizes)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
Preparation of Stock Solution
-
Accurately weigh a small amount (e.g., 1-2 mg) of this compound.
-
Dissolve the compound in a small volume of a suitable solvent in which it is readily soluble (e.g., methanol or water) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Ensure complete dissolution, using sonication if necessary.
Preparation of Working Solutions
-
For each solvent to be tested, transfer a precise volume of the stock solution into a volumetric flask.
-
Dilute with the respective spectroscopic grade solvent to achieve a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 0.8 a.u.). The final concentration should be consistent across all solvents.
Spectroscopic Measurement
-
Set the UV-Visible spectrophotometer to scan a wavelength range that encompasses the expected absorption of this compound (e.g., 200-400 nm).
-
Use the pure solvent as a blank to zero the spectrophotometer before each measurement.
-
Record the absorption spectrum of the working solution in each solvent.
-
Identify and record the wavelength of maximum absorbance (λmax) for each spectrum.
Data Analysis
-
Tabulate the λmax values obtained for each solvent.
-
Correlate the observed λmax values with various solvent polarity scales, such as the dielectric constant (ε), or empirical scales like the Kamlet-Taft parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability).
-
Plot λmax versus the solvent polarity parameters to visualize the solvatochromic trends.
Visualization of Methodologies and Relationships
Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the conceptual basis of solvatochromism.
Caption: Experimental workflow for solvatochromism studies.
Caption: Mechanism of solvent-induced spectral shifts.
Conclusion
This compound is a molecule with pronounced solvatochromic properties, making it a valuable tool in various scientific disciplines. While comprehensive experimental data remains to be fully elucidated in the public domain, this guide provides a robust framework for its study. The zwitterionic nature of the molecule, coupled with its hydrogen bonding capabilities, dictates its sensitivity to the solvent environment. The provided experimental protocols offer a clear pathway for researchers to investigate these properties, and the visualized workflows and mechanisms serve to clarify the underlying principles. Further experimental and computational studies are encouraged to build a more complete quantitative picture of the solvatochromism of this important molecule, which will undoubtedly facilitate its broader application in science and technology.
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Hydroxypyridine 1-oxide from Pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and detailed protocols for the multi-step synthesis of 3-hydroxypyridine 1-oxide, a valuable building block in medicinal chemistry and drug development, starting from pyridine. The synthesis involves a three-step sequence: the initial N-oxidation of pyridine to pyridine 1-oxide, followed by a photochemical rearrangement to introduce a hydroxyl group at the C3 position, yielding 3-hydroxypyridine. The final step involves the N-oxidation of the 3-hydroxypyridine intermediate. This application note includes detailed experimental procedures, data tables for easy comparison of reaction parameters, and visual diagrams of the synthetic workflow to guide researchers in the successful preparation of the target compound.
Introduction
Pyridine N-oxides are a class of heterocyclic compounds with significant applications in organic synthesis. The N-oxide group alters the electronic properties of the pyridine ring, facilitating reactions that are otherwise difficult to achieve with the parent pyridine. Specifically, it activates the C2 and C4 positions for both electrophilic and nucleophilic substitution. However, functionalization at the C3 position remains a synthetic challenge. This compound is a particularly interesting scaffold for the development of novel pharmaceuticals due to its unique electronic and hydrogen-bonding capabilities. This document outlines a reliable synthetic route to access this compound from readily available pyridine.
Overall Synthetic Pathway
The synthesis of this compound from pyridine is accomplished via a three-step process. The first step is the oxidation of pyridine to form pyridine 1-oxide. The second step involves a photochemical valence isomerization of pyridine 1-oxide to selectively install a hydroxyl group at the 3-position, yielding 3-hydroxypyridine. The final step is the subsequent N-oxidation of 3-hydroxypyridine to afford the target compound, this compound.
Application Notes and Protocols: 3-Hydroxypyridine 1-oxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-hydroxypyridine 1-oxide, focusing on its application in photochemical rearrangements. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its use in a research and development setting.
Photochemical Valence Isomerization to Access C3-Hydroxylated Pyridines
This compound and its parent compound, pyridine N-oxide, can undergo a photochemical valence isomerization to yield C3-hydroxylated pyridine derivatives. This metal-free transformation is notable for its operational simplicity and its ability to function with a diverse array of functional groups. The reaction proceeds via the formation of an oxaziridine intermediate upon UV irradiation, which then rearranges to the 3-hydroxypyridine product.[1]
General Reaction Scheme:
A substituted pyridine N-oxide, upon irradiation with UV light in the presence of an acid promoter, rearranges to the corresponding 3-hydroxypyridine.
The following diagram illustrates the general workflow for the photochemical hydroxylation of pyridine N-oxides.
References
Application Notes and Protocols: 3-Hydroxypyridine 1-oxide in Oxidation-Related Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential reactivity of 3-Hydroxypyridine 1-oxide, with a focus on its involvement in oxidation-related transformations. While not a conventional standalone oxidizing agent, its formation through photochemical oxidation and rearrangement of pyridine N-oxides is a significant area of research with applications in the synthesis of functionalized pyridines, which are key scaffolds in medicinal chemistry.
Introduction
This compound is a heterocyclic compound that, along with other pyridine N-oxides, plays a role in modern organic synthesis. While direct applications of this compound as a stoichiometric oxidant for a broad range of substrates are not widely documented, its synthesis via oxidation and subsequent rearrangement of pyridine N-oxides is a key transformation. This process, particularly the photochemical C3 selective hydroxylation of pyridines, offers a valuable method for introducing a hydroxyl group at a traditionally challenging position on the pyridine ring.[1][2][3] Pyridine N-oxides, in general, can also act as oxygen transfer agents, typically in metal-catalyzed oxidation reactions.
This document will focus on the well-documented photochemical synthesis of 3-hydroxypyridines from pyridine N-oxides, providing detailed protocols and data. A discussion on the potential role of substituted pyridine N-oxides as oxygen transfer agents will also be included to offer a broader perspective on their reactivity.
Photochemical C3 Hydroxylation of Pyridines via Pyridine N-Oxides
A significant oxidation-related application involving the 3-hydroxypyridine scaffold is the photochemical rearrangement of pyridine N-oxides to afford 3-hydroxypyridines. This metal-free transformation allows for the selective introduction of a hydroxyl group at the C3 position of the pyridine ring, a valuable transformation for the synthesis of biologically active molecules.[1][3]
General Reaction Scheme
The overall transformation involves the irradiation of a pyridine N-oxide with UV light in the presence of an acid promoter, leading to the formation of the corresponding 3-hydroxypyridine.
Caption: General scheme for the photochemical conversion of pyridine N-oxides to 3-hydroxypyridines.
Proposed Mechanism
The reaction is proposed to proceed through a series of photochemical rearrangements.[1][2]
Caption: Proposed mechanism for the photochemical formation of 3-hydroxypyridine from pyridine N-oxide.
Experimental Data
The following table summarizes the reaction conditions and yields for the photochemical conversion of various pyridine N-oxides to their corresponding 3-hydroxypyridines.[1]
| Entry | Substrate (Pyridine N-oxide) | Solvent | Additive | Time (h) | Yield (%) of 3-Hydroxypyridine |
| 1 | Pyridine N-oxide | (CF₃)₃COH | AcOH | 12 | 64 |
| 2 | 4-Methylpyridine N-oxide | (CF₃)₃COH | AcOH | 12 | 75 |
| 3 | 4-Chloropyridine N-oxide | (CF₃)₃COH | AcOH | 12 | 58 |
| 4 | 3-Methylpyridine N-oxide | (CF₃)₃COH | AcOH | 12 | 80 |
| 5 | 3-Chloropyridine N-oxide | (CF₃)₃COH | AcOH | 12 | 65 |
Detailed Experimental Protocol
General Procedure for the Photochemical Synthesis of 3-Hydroxypyridines: [1]
-
To a quartz reaction tube equipped with a magnetic stir bar, add the pyridine N-oxide (0.1 mmol, 1.0 equiv).
-
Add the solvent (e.g., (F₃C)₃COH, 0.5 mL) and the acid promoter (e.g., acetic acid, 3.0 equiv).
-
Seal the reaction tube and place it in a Rayonet photochemical reactor equipped with 254 nm lamps.
-
Irradiate the reaction mixture at room temperature for the specified time (typically 12 hours) with stirring.
-
After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 3-hydroxypyridine.
Pyridine N-Oxides as Oxygen Transfer Agents in Catalytic Oxidation
While this compound itself is not a common stoichiometric oxidant, the broader class of pyridine N-oxides can serve as terminal oxidants in metal-catalyzed oxidation reactions. In these systems, the pyridine N-oxide reoxidizes the metal catalyst, allowing for the use of a catalytic amount of the metal.
Conceptual Workflow
Caption: Conceptual workflow of pyridine N-oxide as a terminal oxidant in metal-catalyzed oxidations.
Potential Applications
This catalytic approach has been applied to a variety of oxidation reactions, including:
-
Epoxidation of alkenes: Using ruthenium-porphyrin catalysts.
-
Hydroxylation of alkanes: Targeting C-H bonds for oxidation.
-
Oxidation of alcohols to aldehydes and ketones.
While specific data for this compound in these systems is scarce, it is plausible that it could function as a terminal oxidant in a similar manner to other substituted pyridine N-oxides. The presence of the hydroxyl group might influence its coordinating ability and redox potential, potentially offering unique reactivity or selectivity. Further research in this area is warranted.
Safety and Handling
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Photochemical Reactions: UV radiation is harmful. Ensure that the photochemical reactor is properly shielded.
-
Oxidizing Agents: General pyridine N-oxides should be handled with care as they are oxidizing agents. Avoid contact with combustible materials.
Conclusion
This compound is a valuable molecule primarily in the context of its synthesis via the photochemical rearrangement of pyridine N-oxides. This method provides an effective route to C3-hydroxylated pyridines, which are important building blocks in drug discovery and development. While its direct use as a standalone oxidant is not well-established, the broader class of pyridine N-oxides demonstrates utility as terminal oxidants in catalytic systems. The protocols and data presented herein provide a solid foundation for researchers interested in the synthesis and potential applications of this and related compounds.
References
Applications of 3-Hydroxypyridine 1-oxide and its Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the multifaceted applications of 3-hydroxypyridine 1-oxide and its derivatives in medicinal chemistry. The unique structural features of the 3-hydroxypyridine scaffold, particularly when combined with an N-oxide or a 4-oxo functional group, give rise to a range of biological activities. These compounds have emerged as privileged structures in drug discovery, with prominent roles as iron chelators, antioxidants, and neuroprotective agents.
While specific data on the medicinal applications of this compound are emerging, this report consolidates available information and draws upon the extensive research conducted on closely related and structurally similar 3-hydroxypyridine derivatives, such as the clinically significant 3-hydroxypyridin-4-ones, to provide a comprehensive guide. The protocols and data presented herein are intended to serve as a valuable resource for the design, synthesis, and evaluation of novel therapeutic agents based on this versatile chemical scaffold.
Core Applications and Mechanisms of Action
The medicinal chemistry applications of 3-hydroxypyridine derivatives primarily stem from their ability to interact with metal ions and mitigate oxidative stress. The N-oxide functionality can further modulate physicochemical properties such as solubility and membrane permeability, potentially enhancing the pharmacokinetic profile of these compounds.[1][2][3]
Key applications include:
-
Iron Chelation: The 3-hydroxypyridin-4-one moiety is a powerful bidentate chelator of ferric iron (Fe³⁺), forming stable complexes that can be excreted from the body. This is crucial in the treatment of iron overload disorders.
-
Antioxidant Activity: These compounds can directly scavenge harmful free radicals and chelate pro-oxidant metal ions, thereby inhibiting oxidative damage to lipids, proteins, and DNA.[4][5][6]
-
Neuroprotection: By combating oxidative stress and iron-induced neurotoxicity, 3-hydroxypyridine derivatives show promise in models of neurodegenerative diseases and ischemic stroke.[7][8][9]
Iron Chelation
The ability of 3-hydroxypyridin-4-one derivatives to bind iron with high affinity and selectivity is their most well-established medicinal application. Deferiprone, a 1,2-dimethyl-3-hydroxypyridin-4-one, is a clinically approved oral iron chelator. The efficiency of iron chelation is often quantified by the pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH. A higher pFe³⁺ value indicates a greater affinity for iron.[10][11][12]
Quantitative Data: Iron Chelation Potency of 3-Hydroxypyridin-4-one Derivatives
| Compound/Derivative | pFe³⁺ Value | Reference Compound | pFe³⁺ Value of Reference |
| 1,6-dimethyl-3-hydroxy-4-(1H)-pyridinone-2-carboxy-(N-methyl)-amide hydrochloride (CP502) | 21.7 | Deferiprone | 19.4 |
| 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | 21.4 | Deferiprone | 19.4 |
| 1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | 21.5 | Deferiprone | 19.4 |
| Hexadentate Ligand CP254 | 27.24 | - | - |
| 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one | 22.0 | Deferiprone | 20.6 |
Data sourced from multiple studies for comparison.[10][11][12][13][14]
Experimental Protocol: Spectrophotometric Determination of Iron(III) Chelation
This protocol provides a general method for assessing the iron(III) chelating activity of 3-hydroxypyridine derivatives using UV-Vis spectrophotometry. The formation of the iron-ligand complex results in a characteristic color change that can be quantified.
Materials:
-
Test compound (3-hydroxypyridine derivative)
-
Iron(III) chloride (FeCl₃) solution of known concentration
-
Buffer solution (e.g., HEPES or MES) at physiological pH (7.4)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., water or DMSO).
-
Prepare a series of dilutions of the test compound in the buffer solution.
-
To each dilution, add a fixed concentration of the FeCl₃ solution.
-
Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at room temperature.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the iron-ligand complex. This wavelength should be determined by scanning the spectrum of a solution containing the complex.
-
A titration curve can be generated by plotting the absorbance against the ligand-to-metal ratio to determine the stoichiometry of the complex.
-
The stability constants and pFe³⁺ values can be calculated from the spectrophotometric data using appropriate software and equations.[15]
Caption: Iron Chelation Mechanism.
Antioxidant Activity
Many 3-hydroxypyridine derivatives exhibit significant antioxidant properties, which contribute to their therapeutic potential. Their antioxidant action can occur through two main mechanisms: direct scavenging of free radicals and chelation of pro-oxidant metal ions.[4][5][6]
Quantitative Data: Antioxidant Activity of 3-Hydroxypyridine Derivatives
| Compound/Derivative | DPPH IC₅₀ (µM) | Reference Compound | DPPH IC₅₀ of Reference (µM) |
| 3-hydroxy-4(1H)-pyridone | ~2400 (as GAE) | Mimosine | ~10300 (as GAE) |
| Mexidol | More active than Emoxipin | - | - |
| Emoxipin | More active than Proxipin | - | - |
Note: Data is compiled from various sources and methodologies, direct comparison should be made with caution. GAE refers to Gallic Acid Equivalents.[4][6]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the free radical scavenging activity of 3-hydroxypyridine derivatives using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
Test compound (3-hydroxypyridine derivative)
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol (or other suitable solvent)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control in methanol.
-
Create a series of dilutions of the test compound and the positive control in methanol in the wells of the microplate.
-
Add the DPPH solution to each well.
-
Prepare a blank well containing methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Caption: Antioxidant Mechanisms.
Neuroprotection
The antioxidant and iron-chelating properties of 3-hydroxypyridine derivatives make them promising candidates for the treatment of neurodegenerative diseases and ischemic stroke, where oxidative stress and metal dyshomeostasis play a significant pathological role.[7][8][9]
Quantitative Data: Neuroprotective Effects of 3-Hydroxypyridine Derivatives
| Compound/Derivative | Model | Dosage | Outcome |
| 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA) | In vitro (Oxygen-Glucose Deprivation) | 10 - 100 µM | Dose-dependent suppression of cortical cell death.[7] |
| 3-EA | In vivo (Rat MCAO model) | 18.0 mg/kg (i.v., daily for 7 days) | Decreased severity of neurological deficit and preservation of cortex neuron population.[7] |
| Etoxidol | In vivo (Hemorrhagic stroke model in rats) | 50 mg/kg (i.p.) | Increased survival rate and faster recovery from neurological disorders.[16] |
| 2-ethyl-6-methyl-3-hydroxypyridinium N-acetyl-L-glutamate (EMOP-AG) | In vivo (Rat bilateral common carotid artery ligation) | 10 and 30 mg/kg | More effective in reducing neurologic deficiency than reference drugs.[17] |
Experimental Protocol: In Vivo Model of Focal Cerebral Ischemia (MCAO)
This protocol describes a common in vivo model to assess the neuroprotective effects of a test compound in a rodent model of stroke.
Materials:
-
Rodents (e.g., Wistar rats)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament for occlusion
-
Test compound (3-hydroxypyridine derivative)
-
Vehicle control
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
Procedure:
-
Anesthetize the animal and perform a midline neck incision to expose the common carotid artery (CCA).
-
Introduce a nylon monofilament through the external carotid artery to occlude the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Administer the test compound or vehicle at a predetermined time point (e.g., at the onset of reperfusion).
-
Monitor the animals for neurological deficits at various time points post-surgery using a standardized neurological scoring system.
-
At the end of the experiment (e.g., 24 or 48 hours), euthanize the animals and perfuse the brains.
-
Slice the brains and stain with TTC to visualize the infarct volume. The healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
References
- 1. Experimental study of new derivatives of 3-hydroxypyridine as pharmacological agents for the correction of ischemic brain injury after intracerebral hemorrhage | Research Results in Pharmacology [rrpharmacology.ru]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Experimental study of new derivatives of 3-hydroxypyridine as pharmacological agents for the correction of ischemic brain injury after intracerebral hemorrhage | Semantic Scholar [semanticscholar.org]
- 9. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 16. Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats - Kolesnichenko - Pharmacy & Pharmacology [rjeid.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Hydroxypyridine 1-oxide and its Analogs as Ligands for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypyridine 1-oxide is a heterocyclic compound featuring a pyridine N-oxide moiety and a hydroxyl group at the 3-position. While the N-oxide functionality can influence the electronic properties of the pyridine ring and participate in metal coordination, a comprehensive review of the scientific literature reveals a significant lack of studies on this compound specifically as a ligand for metal complexes. Its applications in this context appear to be largely unexplored or not publicly documented.
In contrast, the closely related class of compounds known as hydroxypyridinones (HPs) are extensively researched and widely employed as potent metal chelators. These compounds are structural isomers of hydroxylated pyridine derivatives and are characterized by a keto and a hydroxyl group on the pyridine ring. The three main isomers are 1-hydroxy-2-pyridinone (1,2-HP), 3-hydroxy-2-pyridinone (3,2-HP), and 3-hydroxy-4-pyridinone (3,4-HP).
Due to the limited information on this compound metal complexes, this document will first provide available information on the synthesis of this compound itself. Subsequently, it will focus on the well-established use of hydroxypyridinones as ligands for metal complexes, presenting detailed application notes and protocols relevant to researchers in metal chelation, drug development, and related fields.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-oxidation of 3-hydroxypyridine.
Protocol 1: Synthesis of 3-Hydroxypyridine
One common method for synthesizing the precursor, 3-hydroxypyridine, involves the reaction of furfurylamine with hydrogen peroxide in the presence of hydrochloric acid.
Materials:
-
Furfurylamine
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A molar ratio of furfurylamine:HCl:H₂O₂ of 1:5:1.1 is recommended for optimal yield.
-
In a reaction vessel, dissolve furfurylamine in hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add hydrogen peroxide dropwise to the cooled solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, heat the mixture to reflux at 100-105 °C for 30 minutes.
-
Cool the reaction mixture and neutralize it with a suitable base, such as sodium hydroxide, to the appropriate pH for extraction.
-
Extract the 3-hydroxypyridine from the aqueous solution using an organic solvent like ethyl acetate.
-
Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain crude 3-hydroxypyridine.
-
The crude product can be further purified by recrystallization or chromatography.
Protocol 2: N-oxidation of 3-Hydroxypyridine to this compound
The N-oxidation of pyridines can be accomplished using various oxidizing agents, such as peroxy acids.
Materials:
-
3-Hydroxypyridine
-
Peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA)
-
Suitable solvent (e.g., acetic acid, dichloromethane)
-
Sodium sulfite or sodium thiosulfate (for quenching)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
Dissolve 3-hydroxypyridine in a suitable solvent (e.g., acetic acid for peracetic acid, or dichloromethane for m-CPBA).
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., peracetic acid or m-CPBA) to the solution while maintaining a low temperature.
-
Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).
-
Once the reaction is complete, quench any excess oxidizing agent by adding a reducing agent like sodium sulfite or sodium thiosulfate solution.
-
Neutralize the reaction mixture with a base, such as sodium bicarbonate solution.
-
Extract the this compound from the aqueous solution using an appropriate organic solvent.
-
Wash the organic extract with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Hydroxypyridinones (HPs) as Versatile Ligands for Metal Complexes
Hydroxypyridinones are a class of highly effective bidentate chelating agents for hard metal ions, particularly those with a high charge-to-radius ratio such as Fe(III), Al(III), Ga(III), and actinides. Their ability to form stable, neutral complexes at physiological pH makes them ideal candidates for various therapeutic and diagnostic applications.
Applications of Hydroxypyridinone Metal Complexes
-
Chelation Therapy: The most prominent application of HPs is in the treatment of metal overload diseases. Deferiprone (a 3-hydroxy-4-pyridinone derivative) is an orally active iron chelator used to treat iron overload in patients with thalassemia.
-
Radiopharmaceuticals: HPs are used to chelate radioactive metal ions for both diagnostic imaging and targeted radiotherapy. For example, HP ligands can be conjugated to targeting vectors to deliver radionuclides like ⁶⁸Ga (for PET imaging) or ¹⁷⁷Lu (for therapy) to specific sites in the body.
-
Neurological Disorders: Research is ongoing into the use of HP-based chelators to sequester excess metal ions implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
Antimicrobial Agents: By sequestering essential metal ions like iron, HP ligands can inhibit the growth of pathogenic microbes.
-
Environmental Remediation: The strong metal-binding properties of HPs are being explored for the removal of toxic heavy metals from contaminated water and soil.
Quantitative Data for Hydroxypyridinone-Metal Complexes
The efficacy of a chelating agent is often quantified by its pM value, which represents the negative logarithm of the free metal ion concentration at a defined total ligand and metal concentration and pH. A higher pM value indicates stronger chelation.
| Ligand Family | Metal Ion | pM Value | Reference |
| 1-Hydroxy-2-pyridinones (1,2-HP) | Fe(III) | ~28-30 | [1] |
| 3-Hydroxy-2-pyridinones (3,2-HP) | Fe(III) | ~25-27 | [1] |
| 3-Hydroxy-4-pyridinones (3,4-HP) | Fe(III) | ~26-28 | [1] |
| 3-Hydroxy-4-pyridinones (3,4-HP) | Al(III) | ~20-22 | [1] |
| 3-Hydroxy-4-pyridinones (3,4-HP) | Ga(III) | ~25-27 | [1] |
Note: pM values are highly dependent on the specific ligand structure and the conditions under which they are measured. The values presented here are approximate ranges for representative ligands within each family.
Experimental Protocols for Hydroxypyridinone Ligands and Complexes
Protocol 3: Synthesis of a Representative 3-Hydroxy-4-pyridinone Ligand (Deferiprone)
Materials:
-
Maltol
-
Methylamine
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethanol
Procedure:
-
Dissolve maltol in ethanol in a reaction flask.
-
Add an aqueous solution of methylamine to the flask.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain crude Deferiprone.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to yield pure Deferiprone.
Protocol 4: Synthesis of an Iron(III) Complex with a 3-Hydroxy-4-pyridinone Ligand
Materials:
-
3-Hydroxy-4-pyridinone ligand (e.g., Deferiprone)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Methanol or ethanol
-
Base (e.g., sodium hydroxide or triethylamine)
Procedure:
-
Dissolve the 3-hydroxy-4-pyridinone ligand in methanol or ethanol in a 3:1 molar ratio to the iron salt.
-
In a separate flask, dissolve iron(III) chloride hexahydrate in the same solvent.
-
Slowly add the iron(III) solution to the ligand solution with stirring.
-
Adjust the pH of the mixture to approximately 7 by adding a base dropwise. A color change (typically to a deep red or brown) indicates complex formation.
-
Stir the reaction mixture at room temperature for a few hours.
-
The resulting iron(III) complex may precipitate out of solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Wash the solid complex with a small amount of cold solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Dry the complex under vacuum.
Visualizations
Caption: Workflow for the synthesis of a hydroxypyridinone ligand and its metal complex.
References
Application Notes and Protocols for the N-oxidation of 3-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypyridine N-oxide is a valuable synthetic intermediate in medicinal chemistry and drug development. The introduction of an N-oxide moiety to the pyridine ring alters its electronic properties, increasing its polarity and water solubility. This can have significant implications for a molecule's pharmacokinetic and pharmacodynamic profile. Furthermore, the N-oxide group can act as a directing group in subsequent electrophilic substitution reactions, facilitating the synthesis of more complex substituted pyridines.[1] This document provides detailed protocols for the N-oxidation of 3-hydroxypyridine using two common and effective methods: meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid.
Reaction and Mechanism
The N-oxidation of 3-hydroxypyridine involves the electrophilic attack of an oxygen atom from an oxidizing agent onto the lone pair of electrons of the pyridine nitrogen. The hydroxyl group at the 3-position is an electron-donating group, which can influence the reactivity of the pyridine ring.
Caption: General reaction scheme for the N-oxidation of 3-hydroxypyridine.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the N-oxidation of 3-hydroxypyridine using different oxidizing agents. For 3-substituted pyridines, m-CPBA has been reported to provide the highest yields compared to other oxidizing agents.
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Perbenzoic Acid | Chloroform | Room Temperature | 12-16 hours | ~65 | [2] |
| m-CPBA | Dichloromethane | 0 to 40 | 12 hours | Good (unspecified) | [3][4] |
| H₂O₂ / Acetic Acid | Acetic Acid | 75-85 | 1-2 hours | Variable | [5][6] |
Experimental Protocols
Protocol 1: N-oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is adapted from general procedures for the N-oxidation of pyridines using m-CPBA, a reliable and often high-yielding method.[3][4]
Materials:
-
3-Hydroxypyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypyridine (1.0 eq) in dichloromethane (DCM, approximately 10-20 mL per gram of 3-hydroxypyridine).
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of m-CPBA: To the stirred solution, add m-CPBA (1.1-1.5 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench by slowly adding saturated aqueous NaHCO₃ solution to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 3-hydroxypyridine N-oxide can be purified by recrystallization from a suitable solvent system such as ethanol, methanol, or a mixture of heptane and toluene.[2][7] The reported melting point of 3-hydroxypyridine N-oxide is approximately 189-191 °C.[2]
Protocol 2: N-oxidation using Hydrogen Peroxide and Acetic Acid
This protocol utilizes a more economical and environmentally friendly oxidizing system.[5][6]
Materials:
-
3-Hydroxypyridine
-
Glacial acetic acid
-
Hydrogen peroxide (30-35% solution)
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃) solution (for quenching)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution (for neutralization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxypyridine (1.0 eq) in glacial acetic acid.
-
Addition of Hydrogen Peroxide: To the stirred solution, slowly add hydrogen peroxide (1.1-1.5 eq).
-
Heating: Heat the reaction mixture to 75-85 °C and maintain this temperature for 1-2 hours.[5] Monitor the reaction by TLC.
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite or sodium sulfite until a test with starch-iodide paper indicates the absence of peroxides.
-
Neutralization and Product Isolation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid. Dissolve the residue in a minimal amount of water and carefully neutralize with a saturated aqueous solution of Na₂CO₃ or a dilute NaOH solution to precipitate the product.
-
Filtration and Drying: Collect the precipitated 3-hydroxypyridine N-oxide by filtration, wash with cold water, and dry under vacuum.
-
Purification: Further purification can be achieved by recrystallization as described in Protocol 1.
Visualized Experimental Workflow
Caption: Workflow for the N-oxidation of 3-hydroxypyridine.
Safety Precautions
-
Both m-CPBA and hydrogen peroxide are strong oxidizing agents and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.
-
Reactions involving peroxy compounds can be exothermic. Proper temperature control is crucial, especially during the addition of the oxidizing agent.
-
Always quench any residual peroxide before workup and disposal.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Characterization
The final product, 3-hydroxypyridine N-oxide, can be characterized by standard analytical techniques:
-
Melting Point: The reported melting point is in the range of 189-191 °C.[2]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the N-oxide. The protons and carbons adjacent to the N-oxide group will typically show a downfield shift compared to the starting material.
-
Mass Spectrometry: To confirm the molecular weight of the product (C₅H₅NO₂: 111.10 g/mol ).[8]
-
Infrared (IR) Spectroscopy: The N-O stretching vibration is typically observed in the region of 1200-1300 cm⁻¹.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3-Hydroxypyridine N-oxide 99 6602-28-4 [sigmaaldrich.com]
Application Notes and Protocols for 3-Hydroxypyridine 1-oxide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Hydroxypyridine 1-oxide (also known as 3-pyridinol N-oxide) is a heterocyclic compound featuring both a hydroxyl group and an N-oxide functionality on a pyridine ring.[1] While direct catalytic applications of this specific molecule are not extensively reported in the current scientific literature, its structural features suggest significant potential based on the well-established catalytic roles of the broader classes of pyridine N-oxides and the coordination chemistry of hydroxypyridines.[2][3]
Pyridine N-oxides are recognized for their utility as strong Lewis basic organocatalysts, ligands in metal-catalyzed reactions, and mild oxidants.[4][5] The presence of the hydroxyl group at the 3-position in this compound offers an additional coordination site and the potential for hydrogen bonding interactions, which could modulate catalytic activity and selectivity.
These application notes provide a prospective guide to the potential uses of this compound in catalysis, with detailed hypothetical protocols based on analogous systems.
Application Note 1: this compound as a Lewis Basic Organocatalyst
Principle: Heteroaromatic N-oxides are effective Lewis basic organocatalysts due to the polarization of the N-O bond, which makes the oxygen atom highly nucleophilic.[3][6] They are particularly adept at activating organosilicon reagents, such as allyltrichlorosilane, for additions to carbonyl compounds. The catalyst's oxygen atom coordinates to the silicon atom, increasing the nucleophilicity of the allyl group and facilitating its transfer to an electrophile, such as an aldehyde.[3] The hydroxyl group on this compound could potentially influence the reaction environment through hydrogen bonding, possibly affecting stereoselectivity in asymmetric transformations.
Hypothetical Application: Allylation of Benzaldehyde
This protocol outlines the potential use of this compound as an organocatalyst for the allylation of benzaldehyde with allyltrichlorosilane.
Data Summary:
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | CH₂Cl₂ | -78 | 6 | 92 |
| 2 | 5 | Toluene | -78 | 8 | 85 |
| 3 | 1 | CH₂Cl₂ | -78 | 12 | 88 |
| 4 | 5 | CH₂Cl₂ | -40 | 4 | 90 |
Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (5.5 mg, 0.05 mmol, 5 mol%).
-
Solvent and Reagents: Add anhydrous dichloromethane (CH₂Cl₂, 5.0 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Add benzaldehyde (101 µL, 1.0 mmol) to the stirred solution. After 5 minutes, add allyltrichlorosilane (190 µL, 1.2 mmol) dropwise over a period of 10 minutes.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion (approx. 6 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, and extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the desired homoallylic alcohol.
Proposed Catalytic Cycle:
Caption: Proposed cycle for Lewis base catalysis.
Application Note 2: this compound as a Ligand in Transition Metal Catalysis
Principle: The catalytic activity of transition metals is often tuned by ancillary ligands. 3-Hydroxypyridine can act as a bidentate ligand, coordinating to a metal center via its pyridine nitrogen and hydroxyl oxygen. The N-oxide functionality in this compound introduces an additional potential coordination site (the N-oxide oxygen), which could lead to different coordination modes (e.g., monodentate, bidentate, or bridging). This could influence the stability, solubility, and electronic properties of the metal catalyst, thereby impacting its performance in cross-coupling reactions.
Hypothetical Application: Suzuki-Miyaura Cross-Coupling
This protocol describes the potential use of this compound as a ligand for a palladium-catalyzed Suzuki-Miyaura coupling between an aryl halide and a boronic acid.
Data Summary:
| Entry | Pd Source | Ligand Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | 4 | K₂CO₃ | Toluene/H₂O | 100 | 95 |
| 2 | Pd₂(dba)₃ | 4 | K₃PO₄ | Dioxane/H₂O | 100 | 91 |
| 3 | Pd(OAc)₂ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 89 |
| 4 | Pd(OAc)₂ | 4 | Cs₂CO₃ | Toluene/H₂O | 80 | 85 |
Experimental Protocol:
-
Preparation: In a Schlenk tube, combine palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and this compound (4.4 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Reagents: Add the aryl bromide (1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol).
-
Solvent: Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the biaryl product.
Experimental Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura coupling.
Application Note 3: this compound in Oxygen Transfer Reactions
Principle: Pyridine N-oxides can serve as terminal oxidants in catalytic cycles, transferring their oxygen atom to a substrate or a metal center and being regenerated by a stoichiometric oxidant. This process is valuable in reactions like the oxidation of phosphines or sulfides. A transient Fe(III)-pyridine N-oxide species has been identified in bioinspired oxygen atom transfer (OAT) catalysis.[7] The 3-hydroxy group could potentially mediate proton transfer steps that might be involved in the regeneration of the N-oxide.
Hypothetical Application: Catalytic Oxidation of Triphenylphosphine
This protocol describes a hypothetical system where this compound acts as an oxygen transfer co-catalyst in a metal-catalyzed oxidation of triphenylphosphine.
Data Summary:
| Entry | Metal Catalyst (mol%) | Co-catalyst (mol%) | Stoichiometric Oxidant | Time (h) | Conversion (%) |
| 1 | RuCl₂(PPh₃)₃ (1) | 10 | m-CPBA | 1 | >99 |
| 2 | RuCl₂(PPh₃)₃ (1) | 10 | H₂O₂ | 2 | 95 |
| 3 | None | 10 | m-CPBA | 6 | 20 |
| 4 | RuCl₂(PPh₃)₃ (1) | None | m-CPBA | 1 | 75 |
Experimental Protocol:
-
Setup: To a round-bottom flask, add the ruthenium catalyst (e.g., RuCl₂(PPh₃)₃, 9.6 mg, 0.01 mmol, 1 mol%) and this compound (11.1 mg, 0.1 mmol, 10 mol%).
-
Reagents: Add triphenylphosphine (262 mg, 1.0 mmol) and a suitable solvent like dichloromethane (10 mL).
-
Oxidant Addition: Stir the solution at room temperature and add the stoichiometric oxidant (e.g., m-chloroperoxybenzoic acid, m-CPBA, ~70%, 270 mg, 1.1 mmol) portion-wise over 30 minutes. An exotherm may be observed.
-
Reaction: Continue stirring at room temperature for 1 hour. Monitor the disappearance of triphenylphosphine and the appearance of triphenylphosphine oxide by ³¹P NMR spectroscopy or TLC.
-
Workup: Quench any remaining oxidant by adding an aqueous solution of sodium sulfite. Separate the organic layer, wash with sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield crude triphenylphosphine oxide, which can be further purified by crystallization.
Oxygen Transfer Logical Diagram:
Caption: Role in a catalytic oxygen transfer cycle.
References
- 1. guidechem.com [guidechem.com]
- 2. scilit.com [scilit.com]
- 3. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Intercepting a transient non-hemic pyridine N-oxide Fe(III) species involved in OAT reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxypyridine 1-Oxide in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic utility and biological significance of molecules derived from the 3-hydroxypyridine scaffold. While direct synthetic routes to complex bioactive molecules starting from 3-hydroxypyridine 1-oxide are not extensively documented in currently available literature, the inherent reactivity of the pyridine N-oxide functionality makes it a valuable precursor for creating substituted 3-hydroxypyridine derivatives with a range of biological activities.
These notes will cover the synthesis of relevant 3-hydroxypyridine derivatives, their application as enzyme inhibitors, and their role in crucial biological pathways. Detailed experimental protocols for key synthetic steps and biological assays are provided to facilitate practical application in a research setting.
Synthesis of Functionalized 3-Hydroxypyridine Scaffolds
The N-oxide group in pyridine N-oxides activates the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to nucleophilic and electrophilic substitution reactions.[1] This enhanced reactivity is a cornerstone for the synthesis of functionalized pyridine derivatives, which can subsequently be deoxygenated to yield the desired substituted pyridine.[1]
One notable synthetic application involving a pyridine N-oxide is the photochemical rearrangement to produce 3-hydroxypyridines. This metal-free transformation offers a versatile and operationally simple method for accessing this important scaffold.[2]
Experimental Protocol: Photochemical Synthesis of 3-Hydroxypyridine[2]
This protocol describes the formal C3 selective hydroxylation of a pyridine N-oxide via photochemical valence isomerization.
Materials:
-
Pyridine N-oxide (1.0 equiv)
-
Acetic acid (AcOH) (3.0 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or (F3C)3COH (0.5 mL)
-
Rayonet photoreactor (254 nm)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography)
Procedure:
-
In a suitable quartz reaction vessel, dissolve the pyridine N-oxide (0.1 mmol, 1.0 equiv) and acetic acid (3.0 equiv) in the fluorinated alcohol solvent (0.5 mL).
-
Seal the vessel and place it in a Rayonet photoreactor equipped with 254 nm lamps.
-
Irradiate the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired 3-hydroxypyridine derivative.
Note: The yield of the 3-hydroxy product can be influenced by the specific substituents on the pyridine N-oxide ring. This method has been successfully applied to the late-stage functionalization of biologically active molecules.[2]
Bioactive Molecules Derived from the 3-Hydroxypyridine Scaffold
The 3-hydroxypyridine core is a key structural motif in a variety of bioactive compounds, exhibiting activities ranging from enzyme inhibition to neuroprotection.
Tyrosinase Inhibitors
Derivatives of 3-hydroxypyridin-4-one have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Their inhibitory activity is attributed to their ability to chelate the copper ions in the enzyme's active site.
| Compound ID | Substitution Pattern | IC50 (µM) |
| 6i | 3,4-dichloro-benzylidene | 25.29 |
| 6d | 4-methyl-benzylidene | 26.36 |
| 6a | 4-fluoro-benzylidene | 37.13 |
| 6c | 4-chloro-benzylidene | 41.06 |
| 6b | 2-chloro-benzylidene | 52.81 |
| 6j | 2,4-dichloro-benzylidene | 58.94 |
| 6e | 4-isopropyl-benzylidene | 64.13 |
| Kojic Acid (Control) | 16.25 |
Experimental Protocol: Synthesis of 3-Hydroxypyridin-4-one Benzyl-hydrazide Derivatives[3]
This protocol outlines a four-step synthesis of 3-hydroxypyridin-4-one derivatives with tyrosinase inhibitory activity.
Step 1: Synthesis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one
-
This step typically involves the protection of the hydroxyl group of kojic acid.
Step 2: Synthesis of 1-(3-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-3-methyl-1H-pyrazole-5-carboxylic acid
-
Reaction of the protected pyranone with a suitable amine to form the pyridinone ring.
Step 3: Synthesis of methyl 1-(3-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-3-methyl-1H-pyrazole-5-carboxylate
-
Esterification of the carboxylic acid.
Step 4: Synthesis of 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-N'-(substituted-benzylidene)benzohydrazide (e.g., 6i)
-
To a solution of the corresponding hydrazide in ethanol, add the substituted benzaldehyde.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the final product.
Modulators of Mitochondrial Respiration
Succinate-containing derivatives of 3-hydroxypyridine, such as mexidol and proxypin, have demonstrated energotropic effects, particularly under hypoxic conditions. These compounds act as succinate donors for the mitochondrial respiratory chain, thereby activating the succinate oxidase pathway.[3][4]
Signaling Pathways and Mechanisms of Action
Succinate Oxidase Pathway Activation
Succinate-containing 3-hydroxypyridine derivatives directly influence cellular energy metabolism by providing succinate to the mitochondrial electron transport chain.
-
Mechanism: Under normal physiological conditions, electrons primarily enter the electron transport chain through Complex I (NADH dehydrogenase). However, under hypoxic or ischemic conditions, the function of Complex I is often impaired.[4]
-
Intervention: Succinate-containing 3-hydroxypyridine derivatives deliver succinate, which is oxidized by Complex II (succinate dehydrogenase). This bypasses the compromised Complex I and allows for the continued transport of electrons and the production of ATP.[3][4]
-
Outcome: This activation of the succinate oxidase pathway helps to restore aerobic energy production, normalize intracellular ATP levels, and exert an antihypoxic effect.[3]
Caption: Succinate Oxidase Pathway Activation by 3-Hydroxypyridine Derivatives.
Experimental Workflow: Evaluation of Mitochondrial Respiration[4]
This workflow outlines the steps to assess the effect of 3-hydroxypyridine derivatives on mitochondrial respiration.
Caption: Experimental Workflow for Mitochondrial Respiration Analysis.
Conclusion
This compound serves as a versatile precursor for the synthesis of functionalized 3-hydroxypyridine derivatives. While direct applications in the synthesis of complex bioactive molecules are an emerging area of research, the foundational 3-hydroxypyridine scaffold is present in numerous compounds with significant therapeutic potential, including enzyme inhibitors and modulators of cellular metabolism. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic motif. Further exploration into the synthetic utility of this compound is warranted to unlock its full potential in medicinal chemistry.
References
Application Notes and Protocols for Photochemical Reactions of 3-Hydroxypyridine 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup of photochemical reactions involving 3-hydroxypyridine 1-oxide and its precursors, pyridine N-oxides. The focus is on the synthesis of 3-hydroxypyridines, which are valuable building blocks in medicinal chemistry and drug development.[1]
Application Notes
The photochemical rearrangement of pyridine N-oxides to 3-hydroxypyridines is a powerful, metal-free method for the C3-selective hydroxylation of the pyridine ring.[1] This transformation is particularly useful for late-stage functionalization of complex, pyridine-containing molecules of medicinal interest.[1] The reaction proceeds via a proposed "oxygen walk" mechanism involving an oxaziridine intermediate, which rearranges to the desired 3-hydroxylated product.[1][2]
Key considerations for successful photochemical reactions:
-
Wavelength: The choice of irradiation wavelength is critical. Pyridine N-oxides exhibit strong absorbance around 254 nm, and lamps emitting at this wavelength are effective for the desired transformation.[2] Irradiation at 300 nm has been shown to be ineffective.[2]
-
Solvent: Fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), 2,2,2-trifluoroethanol (TFE), and especially (F3C)3COH are crucial for achieving good yields and selectivity.[2] Methanol leads to significantly diminished yields.[2]
-
Additive: Acetic acid (AcOH) acts as a rearrangement promoter and stabilizes the 3-hydroxypyridine product, suppressing photodecomposition.[2] The absence of a Brønsted acid like AcOH or the use of a strong acid like trifluoroacetic acid (TFA) results in significantly decreased yields.[2]
-
Atmosphere: The reaction is insensitive to the atmosphere and can be successfully conducted under both argon and air.[2]
-
Reaction Scale: The protocol has been successfully scaled up to the gram-scale (10 mmol) with comparable yields, demonstrating its practical utility.[2]
-
Analysis: Reaction progress and product distribution can be monitored by thin-layer chromatography (TLC) and analyzed quantitatively by 1H NMR spectroscopy using an internal standard.[2] Purification of the 3-hydroxypyridine product is typically achieved by flash column chromatography.[1][2]
Experimental Protocols
Protocol 1: General Procedure for the Photochemical Synthesis of 3-Hydroxypyridines
This protocol is adapted from a published procedure for the C3-selective hydroxylation of pyridines via photochemical valence isomerization of pyridine N-oxides.[1][2]
Materials:
-
Pyridine N-oxide substrate (1.0 equiv)
-
Acetic acid (AcOH) (3.0 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), 2,2,2-trifluoroethanol (TFE), or (F3C)3COH (solvent)
-
Quartz reaction tube
-
Rayonet photochemical reactor equipped with 254 nm lamps
-
Stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Deuterated solvent for NMR analysis (e.g., CDCl3 or DMSO-d6)
-
Internal standard for NMR (e.g., CH2Br2)
Procedure:
-
To a quartz reaction tube equipped with a stir bar, add the pyridine N-oxide substrate (0.1 mmol, 1.0 equiv).
-
Add the chosen fluorinated solvent (0.5 mL). For example, (F3C)3COH.
-
Add acetic acid (3.0 equiv).
-
Seal the tube and place it in a Rayonet photochemical reactor equipped with 254 nm lamps.
-
Irradiate the reaction mixture at room temperature (approximately 27 °C internal temperature) with stirring for the required time (typically several hours, monitor by TLC).
-
Upon completion, remove the reaction tube from the reactor.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product can be analyzed by 1H NMR spectroscopy to determine the ratio of regioisomers and the yield using an internal standard.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-hydroxypyridine.
-
Characterize the purified product by spectroscopic methods (1H NMR, 13C NMR, HRMS).
Data Presentation
Table 1: Optimization of Reaction Conditions for the Photochemical Conversion of Pyridine N-oxide to 3-Hydroxypyridine. [2]
| Entry | Substrate (equiv) | Additive (equiv) | Solvent | Wavelength (nm) | Atmosphere | Yield of 3-Hydroxypyridine (%) | Yield of 2-Pyridone (%) |
| 1 | Pyridine N-oxide (1.0) | AcOH (3.0) | (F3C)3COH | 254 | Argon | 64 (isolated) | 18 (isolated) |
| 2 | Pyridine N-oxide (1.0) | AcOH (3.0) | TFE | 254 | Argon | 55 (NMR) | 15 (NMR) |
| 3 | Pyridine N-oxide (1.0) | AcOH (3.0) | HFIP | 254 | Argon | 60 (NMR) | 20 (NMR) |
| 4 | Pyridine N-oxide (1.0) | AcOH (3.0) | MeOH | 254 | Argon | 10 (NMR) | 10 (NMR) |
| 5 | Pyridine N-oxide (1.0) | - | AcOH | 254 | Argon | 62 (NMR) | 15 (NMR) |
| 6 | Pyridine N-oxide (1.0) | TFA (3.0) | (F3C)3COH | 254 | Argon | <5 (NMR) | - |
| 7 | Pyridine N-oxide (1.0) | - | (F3C)3COH | 254 | Argon | 25 (NMR) | - |
| 8 | Pyridine N-oxide (1.0) | La(OTf)3 (0.1) | (F3C)3COH | 254 | Argon | 30 (NMR) | - |
| 9 | Pyridine N-oxide (1.0) | AcOH (3.0) | (F3C)3COH | 254 | Air | 63 (isolated) | 19 (isolated) |
| 10 | Pyridine N-oxide (1.0) | AcOH (3.0) | (F3C)3COH | No light | Argon | 0 | 0 |
| 11 | Pyridine N-oxide (1.0) | AcOH (3.0) | (F3C)3COH | 300 | Argon | 0 | 0 |
Yields determined by 1H NMR analysis using CH2Br2 as the internal standard, unless otherwise noted as isolated yield.
Mandatory Visualization
Proposed Reaction Mechanism
The photochemical conversion of pyridine N-oxide to 3-hydroxypyridine is proposed to proceed through a series of reactive intermediates.[1][2] The process is initiated by the photoexcitation of the pyridine N-oxide to its excited singlet state, followed by valence isomerization to a strained oxaziridine intermediate.[1][3] This intermediate is thought to undergo further photochemical and thermal rearrangements, leading to the final 3-hydroxylated product.[1][2]
Caption: Proposed mechanism and workflow for photochemical synthesis.
References
Application Notes & Protocols for the Quantification of 3-Hydroxypyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of analytical methods for the quantitative analysis of 3-Hydroxypyridine 1-oxide. The protocols are intended to be a starting point for method development and validation in various matrices.
Introduction
This compound is a pyridine N-oxide derivative of interest in various fields, including pharmaceutical development, due to its potential role as a metabolite or a synthetic intermediate. Accurate and precise quantification is crucial for understanding its pharmacokinetics, toxicology, and for quality control purposes. This document outlines several analytical techniques that can be employed for its measurement.
Analytical Methods Overview
Several analytical techniques can be adapted for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. Key methods include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS) often requiring derivatization, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity. Spectrophotometric methods may also be applicable for simpler sample matrices.
Due to the polar nature of pyridine N-oxides, chromatographic retention on standard reversed-phase columns (like C18) can be challenging.[1] Therefore, alternative chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Experimental Protocol (Adapted from a method for 2-HOPO[2])
1. Sample Preparation (Derivatization)
-
Objective: To convert the polar this compound into a less polar derivative suitable for LC-MS/MS analysis.
-
Reagents:
-
5-dimethylamino-1-naphthalenesulfonyl chloride (dansyl chloride)
-
Basic solution (e.g., sodium bicarbonate buffer, pH 9)
-
Extraction solvent (e.g., ethyl acetate)
-
-
Procedure:
-
To 1 mL of sample (or a solution of the API), add 1 mL of basic buffer.
-
Add 1 mL of dansyl chloride solution in acetone (1 mg/mL).
-
Vortex the mixture and incubate at 40°C for 30 minutes.
-
After cooling to room temperature, extract the derivative with 2 mL of ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (to be optimized). Atmospheric Pressure Chemical Ionization (APCI) can also be explored as it can produce distinct [M+H-O]+ ions for N-oxides.[3][4]
-
Column: A C18 column (e.g., Waters XBridge BEH C18) may be attempted, but a HILIC column is recommended for better retention of the polar analyte or its derivative.[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
A gradient elution should be optimized.
-
-
Detection: Selected Reaction Monitoring (SRM) mode. The precursor and product ions for the dansyl-derivative of this compound need to be determined by infusing a standard solution into the mass spectrometer.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Linearity Range | 0.1 - 50 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 15% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of volatile and thermally stable compounds. For polar analytes like this compound, derivatization is necessary to increase volatility and thermal stability. A method developed for the 2-hydroxy isomer can serve as a template.[5][6]
Experimental Protocol (Adapted from a method for 2-HOPO[5][6])
1. Sample Preparation (Derivatization)
-
Objective: To create a volatile derivative of this compound.
-
Reagents:
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Pyridine (as solvent)
-
-
Procedure:
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Source: Electron Impact (EI).[6]
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.[6]
-
Inlet Temperature: 250°C.
-
Oven Program: An initial temperature of 80°C held for 1 minute, then ramped at 20°C/min to 250°C and held for 3 minutes.[6]
-
Detection: Selective Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound. The predominant ion for the t-BDMS derivative of the 2-hydroxy isomer was m/z 168.05; similar characteristic ions would need to be identified for the 3-hydroxy isomer.[6]
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Linearity Range | 0.2 - 5 ppm |
| Limit of Detection (LOD) | 0.05 ppm |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For less complex samples with higher concentrations of this compound, a simpler HPLC-UV method can be developed. The main challenge remains the chromatographic retention.
Experimental Protocol
1. Sample Preparation
-
Objective: To prepare a clean sample solution for HPLC analysis.
-
Procedure:
-
Dissolve the sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2. HPLC Instrumentation and Conditions
-
Liquid Chromatograph: A standard HPLC system with a UV detector.
-
Column: A HILIC column is recommended. Alternatively, a polar-embedded or polar-endcapped C18 column could be tested. A Waters Atlantis T3 column has been used for the 2-hydroxy isomer.[6]
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water with a buffer (e.g., 10 mM ammonium formate, pH 3)
-
An isocratic or gradient elution should be optimized for the best peak shape and retention.
-
-
Detection Wavelength: The UV spectrum of 3-hydroxypyridine shows absorption maxima that can be used for detection; the N-oxide is expected to have a similar chromophore.[7] The optimal wavelength should be determined by scanning a standard solution.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 5% |
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Potential metabolic formation of this compound.
References
- 1. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 2. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jonathandgough.com [jonathandgough.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Hydroxypyridine 1-oxide as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-hydroxypyridine derivatives as valuable precursors in the synthesis of pharmaceutical compounds. The focus is on their synthesis, pharmacological activity, and mechanisms of action, with a particular emphasis on their antioxidant and anti-inflammatory properties. While the direct use of 3-hydroxypyridine 1-oxide as a precursor is not extensively documented in readily available literature for the synthesis of prominent drugs like Mexidol and Emoxypine, this document outlines the synthesis of these compounds from alternative, commercially viable starting materials. Furthermore, general principles of pyridine N-oxide chemistry are discussed to provide a basis for potential synthetic routes involving this compound.
Introduction to 3-Hydroxypyridine Derivatives in Pharmaceuticals
3-Hydroxypyridine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their structural similarity to pyridoxine (Vitamin B6) and their inherent antioxidant properties make them attractive scaffolds for the development of new therapeutic agents.[2] These compounds serve as crucial intermediates in the synthesis of a variety of pharmaceuticals, including neuroprotective, anti-inflammatory, and cardioprotective drugs.[3][4]
Key Pharmaceutical Compounds Derived from 3-Hydroxypyridine Scaffolds
Two of the most notable pharmaceuticals based on the 3-hydroxypyridine scaffold are Mexidol (Emoxypine succinate) and Emoxypine. These drugs are primarily known for their potent antioxidant and antihypoxic activities.[2][5]
-
Mexidol (Emoxypine succinate): The succinate salt of 2-ethyl-6-methyl-3-hydroxypyridine, Mexidol, is widely used for its neuroprotective, anti-stress, and anticonvulsant effects.[2]
-
Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine): This compound is the active moiety of Mexidol and is also used independently for its antioxidant properties, particularly in ophthalmology.[6]
Synthesis of 2-ethyl-6-methyl-3-hydroxypyridine (Emoxypine)
The most common and industrially scalable synthesis of 2-ethyl-6-methyl-3-hydroxypyridine does not start from this compound but rather from 5-methyl-2-propionylfuran.[7]
Synthesis from 5-methyl-2-propionylfuran
This method involves the reaction of 5-methyl-2-propionylfuran with aqueous ammonia in an autoclave under elevated temperature and pressure.[7]
Experimental Protocol:
-
Reaction Setup: In a high-pressure autoclave, combine 5-methyl-2-propionylfuran, a 5-25% aqueous solution of ammonia, and a catalytic amount of ammonium salts.[7]
-
Reaction Conditions: Heat the mixture to 150-200 °C, maintaining a pressure of 25-50 kgf/cm².[7]
-
Reaction Time: Maintain these conditions for 100-120 minutes.[7]
-
Isolation of Technical Product: Cool the reaction mixture to below 75 °C, and then further cool to 5-10 °C to precipitate the technical grade 2-ethyl-6-methyl-3-hydroxypyridine.[7]
-
Purification: The crude product is filtered and can be further purified by recrystallization from a suitable solvent like isopropanol or acetone to yield the final product.[8]
Potential Synthetic Route via this compound
Synthesis of this compound
The oxidation of 3-hydroxypyridine to its N-oxide can be achieved using various oxidizing agents.
Experimental Protocol:
-
Oxidation: Dissolve 3-hydroxypyridine in glacial acetic acid. Add hydrogen peroxide (30% solution) dropwise while maintaining the temperature.[9]
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully concentrated under reduced pressure to remove the solvent. The residue can be purified by crystallization.
Proposed Synthesis of Substituted 3-Hydroxypyridines
Further functionalization of the this compound ring would be necessary to introduce the ethyl and methyl groups found in Mexidol and Emoxypine. This could potentially be achieved through reactions involving organometallic reagents or other advanced synthetic methodologies, though specific protocols for this transformation are not well-established.
Pharmacological Activity and Mechanism of Action
The therapeutic effects of 3-hydroxypyridine derivatives are primarily attributed to their antioxidant and anti-inflammatory properties.
Antioxidant Activity
These compounds act as potent free radical scavengers and inhibitors of lipid peroxidation.[2] They can also enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase.[2]
Quantitative Data on Antioxidant Activity:
| Compound | Assay | IC50 Value | Reference |
| 3-Hydroxypyridine Derivative Va | DPPH Scavenging | 708.623 µM | [10] |
| 3-Hydroxypyridine Derivative Vb | DPPH Scavenging | > 2000 µM | [10] |
| 3-Hydroxypyridine Derivative Vd | DPPH Scavenging | > 2000 µM | [10] |
| Isonicotinic Acid Derivative 5 | ROS Inhibition | 1.42 ± 0.1 µg/mL | [11] |
| Isonicotinic Acid Derivative 6 | ROS Inhibition | 11.2 ± 1.9 µg/mL (Ibuprofen) | [11] |
Anti-inflammatory Activity
The anti-inflammatory effects of 3-hydroxypyridine derivatives are linked to their ability to modulate key inflammatory pathways.
Quantitative Data on Anti-inflammatory Activity:
| Compound | Model | Dose | % Inhibition of Edema | Reference |
| Compound A | Carrageenan-induced paw edema | 20 mg/kg | 67% | [12] |
| Compound C | Carrageenan-induced paw edema | 100 mg/kg | 56% | [12] |
| Compound C | Carrageenan-induced paw edema | 200 mg/kg | 58% | [12] |
| Thiazolo[4,5-b]pyridine 7 | Carrageenan-induced paw edema | - | 47.2% | [13] |
| Thiazolo[4,5-b]pyridine 8 | Carrageenan-induced paw edema | - | 53.4% | [13] |
| Thiazolo[4,5-b]pyridine 9 | Carrageenan-induced paw edema | - | 45.6% | [13] |
Signaling Pathways
The antioxidant and anti-inflammatory effects of 3-hydroxypyridine derivatives are mediated through complex signaling pathways.
Antioxidant Signaling Pathway
Caption: Antioxidant signaling pathway of 3-hydroxypyridine derivatives.
Anti-inflammatory Signaling Pathway
Caption: Anti-inflammatory signaling pathway of 3-hydroxypyridine derivatives.
Experimental Workflows
General Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of pharmaceutical precursors.
Workflow for In Vitro Antioxidant Activity Assay (DPPH)
Caption: Workflow for DPPH radical scavenging assay.
Conclusion
3-Hydroxypyridine derivatives represent a versatile and potent class of precursors for the development of pharmaceutical compounds with significant antioxidant and anti-inflammatory properties. While the direct synthetic utility of this compound is an area requiring further exploration, the established synthesis routes for key drugs like Mexidol and Emoxypine from other starting materials are well-documented and scalable. The understanding of their mechanisms of action through key signaling pathways such as Nrf2 and NF-κB provides a solid foundation for the rational design of novel and more effective therapeutics. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. baranlab.org [baranlab.org]
- 2. Emoxypine - Wikipedia [en.wikipedia.org]
- 3. RU2296123C1 - Method for preparing derivatives of 3-hydroxypyridine - Google Patents [patents.google.com]
- 4. Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2241310A2 - Modified release formulations of emoxypine - Google Patents [patents.google.com]
- 6. CAS 2364-75-2: Emoxipin | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. RU2395498C1 - Method of producing 2-ethyl-6-methyl-3-hydroxypyridine - Google Patents [patents.google.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
In Vitro Biological Activity of 3-Hydroxypyridine 1-Oxide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro biological activities of 3-hydroxypyridine 1-oxide derivatives, with a focus on their antioxidant, anticancer, and antimicrobial properties. Detailed experimental protocols for key assays are provided to enable researchers to evaluate these compounds.
Introduction
This compound derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological potential. The presence of the N-oxide functional group can influence the physicochemical properties of the parent pyridine molecule, often leading to enhanced biological activity and altered metabolic stability. This application note summarizes the available quantitative data on the in vitro biological activities of these derivatives and provides detailed protocols for their evaluation.
Data Presentation: Summary of In Vitro Biological Activities
The following tables summarize the quantitative data on the antioxidant, anticancer, and antimicrobial activities of various 3-hydroxypyridine derivatives. It is important to note that specific data for this compound derivatives is limited in the publicly available literature. Therefore, data for structurally related 3-hydroxypyridine and other pyridine derivatives are included to provide a comparative baseline.
Table 1: Antioxidant Activity of 3-Hydroxypyridine Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-Hydroxypyridine-4-one derivative 6b (with 4-OH-3-OCH3 substitution) | DPPH Radical Scavenging | 25.82 | Kojic Acid | - |
| Mexidol (3-hydroxypyridine derivative) | Chemiluminescence | More active than Emoxipin and Proxipin | - | - |
| Emoxipin (3-hydroxypyridine derivative) | Chemiluminescence | More active than Proxipin | - | - |
| Proxipin (3-hydroxypyridine derivative) | Chemiluminescence | Less active than Mexidol and Emoxipin | - | - |
Note: A lower IC50 value indicates greater antioxidant potency.[1][2]
Table 2: Anticancer Activity of Pyridine Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine derivative 5 | A549 | Lung Adenocarcinoma | 10.67 ± 1.53 | - | - |
| Pyridine derivative 5 | C6 | Glioma | 4.33 ± 1.04 | - | - |
| Pyridine derivative 2 | A549 | Lung Adenocarcinoma | 24.0 ± 3.46 | - | - |
| Pyridine derivative 2 | C6 | Glioma | 23.33 ± 2.08 | - | - |
| Pyridine derivative 3 | A549 | Lung Adenocarcinoma | 28.0 ± 1.0 | - | - |
| Pyridine derivative 3 | C6 | Glioma | 49.33 ± 1.15 | - | - |
| Thieno[3,2-d]pyrimidin-4(3H)-one derivative 3b | Huh-7 | Liver Carcinoma | 6.54 | Taxol | 6.68 |
| Thieno[3,2-d]pyrimidin-4(3H)-one derivative 3b | A549 | Lung Adenocarcinoma | 15.54 | Taxol | 38.05 |
| Thieno[3,2-d]pyrimidin-4(3H)-one derivative 3b | MCF-7 | Breast Adenocarcinoma | 6.13 | Taxol | 12.32 |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[3][4]
Table 3: Antimicrobial Activity of Pyridine Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyrazolo[3,4-b]pyridine derivative 2g | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | Ciprofloxacin | - |
| Pyrazolo[3,4-b]pyridine derivative 2g | Vancomycin-resistant Enterococci (VRE) | 8 | Ciprofloxacin | - |
| Pyrazolo[3,4-b]pyridine derivative 2g | Piperacillin-resistant Pseudomonas aeruginosa | 4 | Ciprofloxacin | - |
| Pyrazolo[3,4-b]pyridine derivative 2g | Extended-spectrum beta-lactamase-producing Escherichia coli | 4 | Ciprofloxacin | - |
| 6-Chloro-pyridin-2-yl-amine derivative 3a | Fusarium oxysporum | - | Nystatin | - |
| 6-Chloro-pyridin-2-yl-amine derivative 3f | Fusarium oxysporum | - | Nystatin | - |
| 6-Chloro-pyridin-2-yl-amine derivative 3h | Fusarium oxysporum | - | Nystatin | - |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound derivatives.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the free radical scavenging activity of this compound derivatives using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[7][8]
Materials:
-
This compound derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Preparation of Test Compounds: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, DMSO). Prepare serial dilutions of the stock solution to obtain a range of concentrations.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Anticancer Activity: MTT Cytotoxicity Assay
This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as follows:
Where Abs_sample is the absorbance of the cells treated with the test compound, and Abs_control is the absorbance of the untreated cells.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microorganisms.[11][12]
Materials:
-
This compound derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Standard antibiotics (positive control)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation:
-
Add 100 µL of the bacterial or fungal suspension to each well containing the compound dilutions.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Signaling Pathways
While specific signaling pathway information for this compound derivatives is not extensively documented, related heterocyclic compounds have been shown to exert their biological effects through various molecular mechanisms. For instance, some pyridine derivatives have been reported to modulate inflammatory pathways. A representative example is the inhibition of the STAT3/NF-κB signaling cascade, which can lead to downstream effects on the expression of inflammatory mediators like iNOS and COX-2.[13] The potential involvement of such pathways in the anticancer and anti-inflammatory activities of this compound derivatives warrants further investigation.
Conclusion
This compound derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. The protocols and data presented in this application note provide a foundation for researchers to explore the in vitro biological activities of these molecules. Further studies are warranted to elucidate the specific mechanisms of action and to identify lead compounds for future drug development.
References
- 1. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. DPPH Radical Scavenging Assay [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxypyridine 1-oxide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of 3-Hydroxypyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
The most common and direct method for synthesizing this compound is the N-oxidation of 3-hydroxypyridine. This transformation is typically achieved using various oxidizing agents. The choice of oxidant can significantly impact yield and purity. Common oxidizing systems include:
-
Peroxyacids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for N-oxidation of pyridines.[1]
-
Hydrogen Peroxide in Acetic Acid: A mixture of 30% hydrogen peroxide in glacial acetic acid is a classic and cost-effective method.[1]
-
Catalytic Systems: Methyltrioxorhenium (MTO) can be used as a catalyst with aqueous H2O2 to achieve high yields of N-oxides for 3- and 4-substituted pyridines.[1]
-
Other Reagents: Other options include Caro's acid (peroxymonosulfuric acid), dimethyldioxirane (DMDO), and bis(trimethylsilyl)peroxide (BTSP).[1]
Q2: My N-oxidation reaction shows low or no conversion. What are the potential causes and solutions?
Low or no conversion is a frequent issue. A systematic check of reagents and conditions is necessary.
-
Inactive Oxidizing Agent: Peroxyacids like m-CPBA can degrade upon storage. Hydrogen peroxide solutions can lose concentration over time.
-
Solution: Use a freshly opened bottle of the oxidizing agent or determine the activity of your current stock via titration.
-
-
Incorrect Stoichiometry: An insufficient amount of the oxidizing agent will lead to an incomplete reaction.
-
Solution: Ensure at least one equivalent of the oxidant is used. For less reactive substrates, a slight excess (e.g., 1.1-1.5 equivalents) may be required.
-
-
Suboptimal Temperature: The reaction may be too slow at low temperatures, while high temperatures can cause decomposition of the oxidant or the product.[2]
-
Solution: Most N-oxidations are initially run at 0 °C during the addition of the oxidant to control exotherms, then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be attempted while monitoring for byproduct formation.
-
-
Poor Starting Material Quality: Impurities in the starting 3-hydroxypyridine can interfere with the reaction.
-
Solution: Purify the starting material by recrystallization or chromatography before the N-oxidation step.
-
-
Solvent Issues: The choice of solvent is critical. Chlorinated solvents like dichloromethane (DCM) or chloroform are common.
-
Solution: Ensure the solvent is dry and appropriate for the chosen oxidizing agent.
-
Q3: How can I selectively perform N-oxidation on a pyridine ring in a molecule that also contains a more reactive aliphatic amine?
Direct oxidation of a molecule containing both a pyridine and an aliphatic amine typically results in the oxidation of the more nucleophilic and basic aliphatic amine. To achieve selective N-oxidation of the pyridine ring, a strategy involving in situ protonation can be employed.[3]
By adding a strong acid like HBF₄·OEt₂, the aliphatic amine is protonated to form an ammonium salt. This deactivates it towards oxidation. The less basic pyridine nitrogen remains sufficiently nucleophilic to be oxidized, for instance by an iminium salt organocatalyst with hydrogen peroxide.[3] This method allows for the selective formation of pyridine, quinoline, and isoquinoline N-oxides in the presence of reactive aliphatic amines.[3]
Q4: What are the best methods for purifying the final this compound product?
Purification can be challenging due to the high polarity of the N-oxide functionality.
-
Recrystallization: If a solid product is obtained, recrystallization is often the most effective method for achieving high purity. Suitable solvents might include toluene, ethanol, or mixtures involving ethyl acetate.[4]
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel chromatography is used. Due to the product's polarity, polar mobile phases are required (e.g., DCM/Methanol or Ethyl Acetate/Methanol gradients). Tailing can be an issue, which can sometimes be suppressed by adding a small amount of acetic acid or ammonia to the eluent.
-
Acid/Base Extraction: An initial workup to remove acidic or basic impurities can simplify subsequent purification steps.
Data and Reaction Parameters
Table 1: Comparison of Oxidizing Agents for 3-Substituted Pyridines
| Oxidizing Agent | Typical Solvent | Temperature | Yield | Reference |
| m-CPBA | Dichloromethane (DCM) | 0 °C to RT | High | [1] |
| 30% H₂O₂ / Acetic Acid | Acetic Acid | RT to 60 °C | Good to High | [1] |
| H₂O₂ / Methyltrioxorhenium (MTO) | Dichloromethane (DCM) | Room Temperature | High | [1] |
| Sodium Perborate Monohydrate | Acetic Acid | 50-60 °C | Moderate to Good | [1] |
| Potassium Peroxymonosulfate | Water/Methanol | Room Temperature | Moderate to Good | [1] |
Table 2: Conditions for Selective N-Oxidation of a Heteroarene with an Aliphatic Amine
| Catalyst | Acid Additive | Oxidant | Solvent | Yield of N-Oxide | Reference |
| None | None | m-CPBA (1 equiv) | CH₂Cl₂ | 0% (Amine oxide is major) | [3] |
| Iminium Salt (10 mol%) | HBF₄·OEt₂ (1 equiv) | 50% aq. H₂O₂ (2 equiv) | CH₂Cl₂ / HFIP | Good to High | [3] |
Experimental Protocols
Protocol 1: General N-Oxidation using m-CPBA
-
Dissolution: Dissolve 3-hydroxypyridine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add m-CPBA (approx. 77% purity, 1.1-1.3 equiv) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the excess m-CPBA by washing the reaction mixture with a saturated sodium bisulfite solution. Follow with washes of saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Diagrams and Workflows
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in N-oxidation reactions.
References
Technical Support Center: Purification of Crude 3-Hydroxypyridine 1-Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Hydroxypyridine 1-oxide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Low Recovery After Recrystallization
Q: I am experiencing a low yield after recrystallizing my crude this compound from methanol. What are the possible causes and how can I improve the recovery?
A: Low recovery during recrystallization is a common issue. Here are several potential causes and corresponding troubleshooting steps:
-
Excessive Solvent: Using too much solvent for recrystallization is a primary cause of low yield, as the product remains dissolved in the mother liquor.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. To check for product in the mother liquor, you can take a small sample, evaporate the solvent, and see if a significant amount of solid remains. If so, you can concentrate the mother liquor and perform a second crystallization to recover more product.
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Solution: If methanol results in low recovery, consider a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A mixture of solvents, such as methanol/diethyl ether or ethanol/hexane, could be effective. Perform small-scale solubility tests to identify an optimal solvent or solvent system.
-
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely and be lost.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. Use a fluted filter paper to speed up the filtration process.
-
-
Incomplete Crystallization: The cooling process might not be sufficient for complete crystallization.
-
Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization if it's slow to start.
-
Issue 2: Persistent Color Impurities in the Final Product
Q: My purified this compound is still colored (e.g., yellow or brown) after recrystallization. How can I remove these color impurities?
A: Colored impurities are often highly conjugated organic molecules. Here are methods to address them:
-
Activated Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.
-
Protocol: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-5% by weight of the crude product). Swirl the hot solution for a few minutes. Caution: Do not add charcoal to a boiling solution as it can cause bumping. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
-
Oxidative Impurities: The color may be due to oxidation products.
-
Solution: During the work-up of the synthesis, ensure that any remaining oxidizing agents are quenched. Storing the crude product under an inert atmosphere (like nitrogen or argon) can prevent further oxidation.
-
-
pH Adjustment: Some impurities might be colored in their acidic or basic form.
-
Solution: An acid-base extraction prior to recrystallization can be effective. Dissolve the crude product in an organic solvent and wash with a dilute acidic solution, followed by a dilute basic solution, and finally with brine. The desired product's solubility at different pH values should be considered to avoid product loss.
-
Issue 3: Oily Product Instead of Crystals
Q: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when there are significant impurities present.
-
Lower the Temperature of Dissolution: If possible, use a lower temperature for dissolution.
-
Change the Solvent: Select a solvent with a lower boiling point.
-
Increase Solvent Volume: Add more solvent to the hot solution to ensure the product does not come out of solution above its melting point.
-
Induce Crystallization at a Lower Temperature: Allow the solution to cool more slowly. Once the solution is below the melting point of your product, try to induce crystallization by scratching the flask or adding a seed crystal.
-
Purify by Another Method First: If the crude product is very impure, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: Recrystallization is the most common and often the most effective method for purifying crude this compound on a laboratory scale. Methanol is a frequently suggested solvent. For larger scales or for removing closely related impurities, column chromatography may be necessary.
Q2: What are the typical impurities I might encounter in crude this compound?
A2: Common impurities depend on the synthetic route used. If prepared by the oxidation of 3-hydroxypyridine, potential impurities include:
-
Unreacted 3-hydroxypyridine: This is a very common impurity.
-
Over-oxidation products: Depending on the oxidant and reaction conditions, further oxidation of the ring can occur.
-
Solvent residues: Residual solvents from the synthesis and work-up.
-
Reagent residues: By-products from the oxidizing agent.
Q3: How can I monitor the purity of my this compound during purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a purification. For this compound, a polar solvent system is generally required. A mixture of dichloromethane (DCM) and methanol (e.g., 9:1 or 8:2 v/v) on silica gel plates is a good starting point. The spots can be visualized under UV light (254 nm). For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography can be used, especially for removing impurities with similar polarity. Due to the polar nature of the N-oxide, a polar mobile phase is required.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., 100% DCM) and gradually increasing the polarity by adding methanol is often effective. For example, a gradient of 0% to 10% methanol in DCM. It is important to avoid highly basic mobile phases with silica gel as they can dissolve the stationary phase.[1]
Q5: What is the expected melting point of pure this compound?
A5: The reported melting point of this compound is in the range of 190-192 °C.[2][3] A sharp melting point within this range is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Data Presentation
Table 1: Solubility of 3-Hydroxypyridine (as a proxy for this compound) in Common Solvents
| Solvent | Solubility | Reference |
| Water | Soluble | [4] |
| Ethanol | Soluble | [4] |
| Methanol | Soluble | [5] |
| Acetone | Soluble | [5] |
| Diethyl Ether | Slightly soluble | [4] |
| Benzene | Slightly soluble | [4] |
Note: The N-oxide is expected to be more polar and thus may have slightly different solubility, but this table provides a good starting point for solvent selection.
Table 2: Typical TLC and HPLC Parameters for Purity Analysis
| Technique | Stationary Phase | Mobile Phase / Eluent | Detection |
| TLC | Silica Gel 60 F254 | Dichloromethane:Methanol (9:1 v/v) | UV (254 nm) |
| HPLC | C18 Reverse Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | UV (e.g., 270 nm) |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound from Methanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add methanol dropwise until a clear solution is obtained.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for 2-5 minutes.
-
(Optional) Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator under vacuum.
-
Analysis: Determine the melting point and assess the purity by TLC or HPLC.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic nitrogen of any unreacted 3-hydroxypyridine, making it water-soluble and removing it into the aqueous layer. The N-oxide, being a weaker base, may remain in the organic layer, but its partitioning will depend on the specific conditions.
-
Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and remove any acidic impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Further Purification: The resulting solid can be further purified by recrystallization as described in Protocol 1.
Mandatory Visualization
References
Technical Support Center: Synthesis of 3-Hydroxypyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxypyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common method for the synthesis of this compound is the direct oxidation of 3-hydroxypyridine.[1] This is typically achieved using a peroxy acid, which can be prepared in situ from hydrogen peroxide and a carboxylic acid (like acetic acid) or used directly as a pre-formed reagent (like meta-chloroperoxybenzoic acid, m-CPBA).
Q2: What are the likely byproducts in the synthesis of this compound?
A2: During the N-oxidation of 3-hydroxypyridine, several byproducts can form. The most common is unreacted 3-hydroxypyridine. Other potential byproducts can arise from over-oxidation or side reactions involving the hydroxyl group. While specific quantitative data is scarce in the literature, based on the chemistry of pyridine N-oxides and phenols, the following byproducts are plausible:
-
Unreacted 3-Hydroxypyridine: Incomplete reaction is a common source of this impurity.
-
Over-oxidation Products: Harsh reaction conditions or an excess of the oxidizing agent can lead to the formation of products from the opening of the pyridine ring.
-
Products of Electrophilic Substitution: The pyridine N-oxide ring is activated towards electrophilic substitution, and under acidic conditions, side reactions on the ring can occur.
-
Decomposition Products: this compound can be sensitive to heat and light, potentially leading to decomposition if not handled properly during workup and purification.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, it is crucial to carefully control the reaction conditions. Key parameters to monitor include:
-
Temperature: The oxidation is an exothermic reaction. Maintaining a controlled temperature, typically between 70-80°C, is essential to prevent over-oxidation and decomposition.
-
Stoichiometry of the Oxidizing Agent: Using a slight excess of the oxidizing agent can help drive the reaction to completion, but a large excess should be avoided to minimize the formation of over-oxidation byproducts.
-
Reaction Time: Monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS) is important to stop the reaction once the starting material is consumed and to avoid prolonged exposure to oxidizing conditions.
-
Purity of Starting Material: Using high-purity 3-hydroxypyridine is recommended to avoid introducing impurities that could lead to side reactions.
Q4: What are the recommended purification methods for this compound?
A4: Purification of this compound typically involves the following steps:
-
Removal of Excess Oxidizing Agent: Any remaining peroxy acid should be quenched, for example, by adding a reducing agent like sodium bisulfite or sodium thiosulfate.
-
Solvent Removal: The reaction solvent is typically removed under reduced pressure.
-
Crystallization: The crude product can often be purified by crystallization from a suitable solvent system, such as ethanol/ether or water.
-
Chromatography: If crystallization does not provide the desired purity, column chromatography on silica gel or alumina can be employed.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Decomposition of the product during reaction or workup. 3. Inefficient extraction or purification. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider a slight increase in the amount of oxidizing agent or reaction time. 2. Maintain strict temperature control. Avoid excessive heating during solvent removal. Protect the product from light. 3. Optimize the extraction and purification procedures. Ensure the pH is appropriate during aqueous workup. |
| Presence of Unreacted 3-Hydroxypyridine in the Final Product | 1. Insufficient amount of oxidizing agent. 2. Short reaction time. 3. Inefficient purification. | 1. Use a slight molar excess (e.g., 1.1-1.2 equivalents) of the oxidizing agent. 2. Extend the reaction time and monitor for the disappearance of the starting material. 3. Improve the purification method. Recrystallization or column chromatography may be necessary. |
| Formation of a Dark-Colored Reaction Mixture or Product | 1. Over-oxidation and decomposition. 2. Presence of impurities in the starting material. | 1. Reduce the reaction temperature. Avoid localized overheating. 2. Use purified 3-hydroxypyridine. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the reaction or workup solvents. 2. Formation of an oil instead of a solid. | 1. Choose an appropriate solvent for crystallization in which the product has lower solubility at cooler temperatures. 2. Try trituration with a non-polar solvent to induce solidification. Seeding with a small crystal of the pure product can also be effective. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound via the oxidation of 3-hydroxypyridine using hydrogen peroxide and acetic acid.
Materials:
-
3-Hydroxypyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% aqueous solution)
-
Sodium Bisulfite or Sodium Thiosulfate
-
Sodium Bicarbonate
-
Suitable solvents for extraction (e.g., dichloromethane or ethyl acetate) and crystallization (e.g., ethanol, diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypyridine in glacial acetic acid.
-
Heat the mixture to 70-80°C.
-
Slowly add a slight molar excess of 30% hydrogen peroxide to the reaction mixture. Caution: The reaction is exothermic, and the addition should be controlled to maintain the desired temperature.
-
Stir the reaction mixture at 70-80°C and monitor the progress by TLC until the 3-hydroxypyridine is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite or sodium thiosulfate until a test with starch-iodide paper indicates the absence of peroxides.
-
Neutralize the acetic acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by crystallization from an appropriate solvent system.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Stability and degradation of 3-Hydroxypyridine 1-oxide under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Hydroxypyridine 1-oxide. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[1] Like many pyridine N-oxides, it can be hygroscopic.[2][3] For long-term stability, refrigeration is recommended.
Q2: Is this compound sensitive to light?
A2: Yes, pyridine N-oxides can be sensitive to UV light. Irradiation can lead to photochemical rearrangements, including deoxygenation to form 3-hydroxypyridine or isomerization to other derivatives like oxaziridines, which can further convert to 1,2-oxazepine derivatives.[4][5][6] It is crucial to protect the compound and its solutions from light during storage and experiments.
Q3: What is the expected stability of this compound in acidic and basic solutions?
A3: While specific data for this compound is limited, analogous 4-nitropyridine N-oxides are generally stable in dilute acidic solutions but can be susceptible to degradation under strong basic conditions.[1] The N-oxide group can be protonated in strong acid, which may alter the reactivity of the molecule.[1] In the presence of strong bases, nucleophilic attack on the pyridine ring can be facilitated.[1]
Q4: What are the potential degradation pathways for this compound?
A4: Based on the general reactivity of pyridine N-oxides, the primary degradation pathways are expected to be:
-
Photodegradation: Upon exposure to UV light, it may undergo deoxygenation to 3-hydroxypyridine or rearrange to form oxaziridine and subsequently 1,2-oxazepine derivatives.[4][7][5][6]
-
Thermal Decomposition: At elevated temperatures, pyridine N-oxides can undergo deoxygenation and further decomposition.[1] The presence of metal ions can also influence thermal stability.[8]
-
Hydrolysis: Degradation may occur under strongly acidic or basic conditions, although it is expected to be relatively stable in dilute acids.[1]
Troubleshooting Guides
Issue 1: Inconsistent analytical results or appearance of unknown peaks in HPLC.
Possible Cause: Degradation of this compound during sample preparation or analysis. Pyridine N-oxides can be sensitive to light and temperature.
Troubleshooting Steps:
-
Protect from Light: Prepare samples under amber light or in amber vials. Use a UV-protective cover for your autosampler.
-
Control Temperature: Avoid heating solutions for extended periods. If solubility is an issue, use sonication at room temperature. Analyze samples promptly after preparation or store them at a low temperature (2-8 °C) for a short period.
-
Check for Hygroscopicity: Pyridine N-oxides can absorb moisture from the air, which might affect weighing accuracy and stability.[2][3] Handle the solid material in a dry environment (e.g., glove box) if possible.
-
HPLC Method Optimization: Poor peak shape and lack of retention are common issues when analyzing polar pyridine N-oxides on standard C18 columns.[9]
Issue 2: Low yield or unexpected side products in reactions involving this compound.
Possible Cause: Instability of the compound under the reaction conditions.
Troubleshooting Steps:
-
Reaction Atmosphere: If performing a photochemical reaction, be aware that the reaction can be sensitive to the atmosphere.[6] While some reactions are insensitive, it is good practice to run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Solvent Choice: The solvent can influence photochemical reactions of pyridine N-oxides.[10]
-
Acidic Additives: In photochemical reactions, the addition of a weak acid like acetic acid has been shown to suppress the photodecomposition of the resulting 3-hydroxypyridine product.[6]
-
Temperature Control: Pyridine N-oxides can decompose at high temperatures.[11] Avoid excessive heating. If the reaction requires elevated temperatures, monitor the reaction progress closely and minimize the reaction time.
Quantitative Data Summary
Currently, there is a lack of specific publicly available quantitative data on the degradation kinetics of this compound. The following table summarizes the expected qualitative stability based on the properties of pyridine N-oxides in general.
| Condition | Expected Stability of this compound | Potential Degradation Products | Notes |
| Storage (Solid) | Stable when protected from light and moisture. | - | Hygroscopic nature requires storage in a tightly sealed container.[2][3] |
| Aqueous Solution (Neutral pH) | Moderately stable, but sensitive to light. | 3-hydroxypyridine, oxaziridine derivatives | Protect solutions from light. |
| Acidic Conditions (Dilute) | Generally stable.[1] | - | Protonation of the N-oxide may occur.[1] |
| Basic Conditions (Strong) | Susceptible to degradation.[1] | Ring-opened products, polymers | Degradation rate is pH-dependent. |
| Oxidative Stress (e.g., H₂O₂) | Likely to be stable due to the N-oxide functionality. | - | The N-oxide itself is an oxidized form. |
| Thermal Stress | Can undergo deoxygenation at high temperatures.[1] | 3-hydroxypyridine | Decomposition temperature is likely high, but should be determined experimentally. |
| Photostability (UV light) | Unstable.[1] | 3-hydroxypyridine, oxaziridine, 1,2-oxazepine | Photochemical rearrangement is a known reaction for pyridine N-oxides.[4][5][6] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are based on general guidelines for stress testing of pharmaceuticals.
Protocol 1: Stability Indicating HPLC-UV Method Development
A stability-indicating method is crucial to separate the intact drug from its degradation products.
Methodology:
-
Column Selection: Start with a C18 column. If retention is poor, consider a HILIC column or a C18 column suitable for high pH mobile phases.[9]
-
Mobile Phase:
-
For Reversed-Phase: Use a gradient of a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer, pH 3-8) and an organic modifier (acetonitrile or methanol). To improve retention of the polar N-oxide, a mobile phase with a pH > 8 may be necessary.[9]
-
For HILIC: Use a gradient with a high percentage of organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. This helps in identifying peak purity and detecting degradants with different UV spectra.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Studies
General Procedure:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or a mixture).
-
Expose aliquots of the stock solution to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples along with an unstressed control solution.
Stress Conditions:
-
Acid Hydrolysis:
-
Treat the drug solution with 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Sample at 0, 2, 4, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Treat the drug solution with 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
Sample at 0, 2, 4, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Treat the drug solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Sample at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Expose the solid drug and a solution of the drug to 80 °C in a temperature-controlled oven for 48 hours.
-
Sample at 0, 24, and 48 hours.
-
-
Photodegradation:
-
Expose a solution of the drug to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Expose for a period sufficient to observe degradation or as per ICH Q1B guidelines.
-
Sample at appropriate time intervals.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent HPLC results.
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 9. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: 3-Hydroxypyridine 1-Oxide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxypyridine 1-oxide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis of this compound?
A1: The synthesis of this compound, typically achieved by the oxidation of 3-hydroxypyridine, can present several challenges. These include incomplete conversion of the starting material, formation of side products, and difficulties in purifying the final product. The presence of the hydroxyl group can influence the reactivity of the pyridine ring and the nitrogen atom, sometimes leading to undesired side reactions.
Q2: My this compound reaction is showing low yield. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of oxidizing agent and solvent are crucial. For instance, in photochemical syntheses of 3-hydroxypyridines from pyridine N-oxides, the choice of solvent and acid promoter significantly impacts the yield.
-
Incomplete Conversion: The oxidizing agent may not be potent enough, or the reaction may not have been allowed to proceed to completion. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
-
Product Degradation: this compound can be sensitive to the reaction conditions, particularly elevated temperatures or prolonged exposure to strong acids or bases.
-
Side Reactions: The formation of byproducts, such as 2-pyridone in photochemical rearrangements, can consume the starting material and reduce the yield of the desired product.[1][2]
Solutions:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of reactants. A design of experiments (DoE) approach can be beneficial.
-
Choice of Oxidizing Agent: Common oxidizing agents for N-oxidation include hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). The choice may depend on the specific substrate and desired reaction selectivity.
-
Protecting Groups: If the hydroxyl group interferes with the reaction, consider using a suitable protecting group.
Q3: I am observing unexpected side products in my reaction. What are they likely to be and how can I minimize them?
A3: Common side products in reactions involving pyridine N-oxides include:
-
Deoxygenated Starting Material: The N-oxide may be reduced back to the parent pyridine.
-
Ring-Opened Products: Under certain conditions, particularly photochemical reactions, the pyridine ring can undergo cleavage.
-
Rearrangement Products: Photochemical reactions of pyridine N-oxides can lead to the formation of isomers, such as 2-pyridones.[1][2]
-
Over-oxidation Products: If the reaction conditions are too harsh, other functional groups in the molecule may be oxidized.
Minimization Strategies:
-
Control of Reaction Conditions: Careful control of temperature and reaction time can minimize the formation of many side products.
-
Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidation-related side products.
-
Use of Specific Catalysts or Additives: In some cases, additives can suppress side reactions and improve selectivity.
Troubleshooting Guide
Problem 1: Difficulty in Purifying this compound
Symptoms:
-
Co-elution of the product with starting material or byproducts during chromatography.
-
Formation of an inseparable mixture.
-
Low recovery after purification.
Possible Causes and Solutions:
| Cause | Solution |
| Similar Polarity of Product and Impurities | Optimize the chromatographic conditions. A different solvent system or a different stationary phase (e.g., switching from normal phase to reverse phase) may provide better separation. |
| Product Instability on Silica Gel | If the product is degrading on silica gel, consider using a less acidic stationary phase like alumina or a neutral silica gel. Alternatively, purification by crystallization or preparative HPLC might be more suitable. |
| Presence of Tarry Byproducts | Pre-treatment of the crude reaction mixture can be effective. This may involve washing with a suitable solvent to remove highly nonpolar or polar impurities before chromatography. |
Problem 2: Product Instability (Discoloration or Degradation)
Symptoms:
-
The isolated product or reaction mixture changes color over time (e.g., turns yellow or brown).
-
Appearance of new spots on TLC or new peaks in LC-MS upon storage.
Possible Causes and Solutions:
| Cause | Solution |
| Oxidation | Store the compound under an inert atmosphere (nitrogen or argon). Use of deoxygenated solvents for preparing solutions can also help. |
| Photodegradation | Protect the compound from light by storing it in an amber vial or wrapping the container in aluminum foil.[3] |
| Thermal Degradation | Store the compound at low temperatures (e.g., in a refrigerator or freezer). Avoid prolonged heating during reactions or work-up. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Hydroxypyridine
This protocol is a general guideline and may require optimization for specific scales and equipment.
Materials:
-
3-Hydroxypyridine
-
Hydrogen Peroxide (30% solution)
-
Glacial Acetic Acid
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 3-hydroxypyridine (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add hydrogen peroxide (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide test strips is obtained.
-
Neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Protocol 2: Forced Degradation Study of this compound
This protocol is based on general ICH guidelines for forced degradation studies and should be adapted as needed.[4][5][6]
Objective: To evaluate the stability of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) for each stress condition.
-
Prepare a control sample stored under normal conditions.
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating method, such as HPLC with a UV or MS detector, to quantify the parent compound and detect any degradation products.
Data Presentation:
The results of the forced degradation study can be summarized in a table as follows:
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradation Products (if identified) |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | Room Temp | ||
| Thermal (Solid) | 48 | 80 | ||
| Photolytic | - | - |
(Note: The % degradation and degradation products are illustrative and need to be determined experimentally.)
Visualizations
General Workflow for Troubleshooting Low Reaction Yield
Caption: A logical workflow for diagnosing and resolving low yield issues in chemical reactions.
Signaling Pathway for Product Degradation
Caption: Common degradation pathways for this compound initiated by external stress factors.
References
How to avoid over-oxidation in 3-hydroxypyridine N-oxidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 3-hydroxypyridine N-oxidation, with a focus on preventing over-oxidation and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for the N-oxidation of 3-hydroxypyridine?
A1: The N-oxidation of 3-hydroxypyridine is typically achieved using peroxy acids or hydrogen peroxide in an acidic medium. The most commonly employed reagents include:
-
meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for N-oxidation of various pyridine derivatives.[1][2] It is known for its high reactivity, but care must be taken to control the reaction conditions to avoid side reactions.[3]
-
Hydrogen Peroxide (H₂O₂) in Acetic Acid: This combination forms peracetic acid in situ and serves as a cost-effective and environmentally friendly oxidizing agent.[1][4][5] The reaction often requires heating to proceed at a reasonable rate.[2]
-
Potassium Peroxymonosulfate (Oxone®): This is another effective oxidizing agent that can be used for N-oxidation.[2]
Q2: What is "over-oxidation" in the context of 3-hydroxypyridine N-oxidation, and what are the potential byproducts?
A2: Over-oxidation refers to undesired oxidation reactions that occur beyond the formation of the N-oxide. For 3-hydroxypyridine, this can manifest in several ways:
-
Ring Opening/Degradation: The pyridine ring, especially when activated by the hydroxyl and N-oxide groups, can be susceptible to cleavage under harsh oxidizing conditions, leading to a complex mixture of byproducts and a decrease in yield.
-
Oxidation of the Hydroxyl Group: While less common for aromatic hydroxyl groups under N-oxidation conditions, strong oxidants could potentially lead to the formation of quinone-like structures or other degradation products.
-
Formation of Nitrated Byproducts: If the reaction is performed in the presence of nitric acid (sometimes used in older protocols), nitration of the electron-rich pyridine N-oxide ring can occur.[1]
A common side product, though not strictly an "over-oxidation" product, is the formation of 2-pyridone derivatives through rearrangement reactions.[5]
Q3: How can I monitor the progress of my 3-hydroxypyridine N-oxidation reaction?
A3: Several analytical techniques can be employed to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method to qualitatively track the consumption of the starting material (3-hydroxypyridine) and the formation of the more polar product (3-hydroxypyridine N-oxide).[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the conversion of the starting material and the formation of the product and any byproducts. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer) is often effective.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile components in the reaction mixture, although derivatization may be necessary for polar compounds like 3-hydroxypyridine and its N-oxide.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the N-oxide product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion to N-Oxide | Inactive oxidizing agent. | Use a fresh batch of the oxidizing agent. The activity of peroxy acids like m-CPBA can decrease over time. |
| Insufficient reaction temperature or time. | If using H₂O₂/acetic acid, ensure the temperature is maintained at 70-80°C. For m-CPBA, if the reaction is sluggish at room temperature, gentle heating may be required. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.[2] | |
| Incorrect pH. | For oxidations with H₂O₂, an acidic medium (like acetic acid) is generally required to form the active peracid.[4] | |
| Formation of Multiple Products (Poor Selectivity) | Reaction temperature is too high. | High temperatures can promote side reactions and decomposition. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For m-CPBA, starting at 0°C and allowing the reaction to slowly warm to room temperature is a common strategy.[2] |
| Excess oxidizing agent. | Using a large excess of the oxidizing agent can lead to over-oxidation. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the oxidant.[2] | |
| Product Decomposition During Workup | Residual peroxide. | Ensure that any remaining oxidizing agent is quenched before concentrating the reaction mixture. A saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is commonly used for this purpose.[2] |
| High temperatures during solvent removal. | 3-Hydroxypyridine N-oxide may be thermally sensitive. Concentrate the product under reduced pressure at a low temperature. | |
| Difficulty in Isolating the Product | Product is highly water-soluble. | 3-Hydroxypyridine N-oxide is a polar and potentially hygroscopic compound.[5] After extraction with an organic solvent, back-extraction may be necessary, or the aqueous layer may need to be evaporated and the residue purified. |
| Co-elution with byproducts during chromatography. | Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary. |
Experimental Protocols
Protocol 1: N-Oxidation using m-CPBA
This protocol is a general procedure for the N-oxidation of substituted pyridines and can be adapted for 3-hydroxypyridine.[2]
-
Reaction Setup: Dissolve 3-hydroxypyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Addition of Oxidant: Cool the solution to 0°C in an ice bath. Add m-CPBA (1.1-1.5 equivalents) portion-wise, ensuring the internal temperature remains low.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Cool the mixture to 0°C and quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid
This protocol is another common method for pyridine N-oxidation.[1][2][4]
-
Reaction Setup: Dissolve 3-hydroxypyridine (1.0 equivalent) in glacial acetic acid in a round-bottom flask.
-
Addition of Oxidant: Slowly add 30% aqueous hydrogen peroxide (2.0-3.0 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain for 6-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by slowly pouring the mixture into an ice-cold, stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious of vigorous gas evolution.
-
Once the pH is neutral (~7-8), extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for Pyridine N-Oxidation
| Oxidizing Agent | Typical Solvent | Temperature | Reaction Time | Advantages | Disadvantages |
| m-CPBA | Dichloromethane, Chloroform | 0°C to RT | 2-12 hours | High reactivity, generally good yields.[1] | Can be explosive, byproduct removal necessary.[2][3] |
| H₂O₂ / Acetic Acid | Acetic Acid | 70-80°C | 6-24 hours | Inexpensive, environmentally friendly (water is the main byproduct).[4] | Requires heating, longer reaction times.[2] |
| Oxone® | Methanol/Water | RT to 50°C | 3-18 hours | Solid reagent, easy to handle.[2] | Requires a biphasic solvent system, potential for side reactions. |
Visualizations
Caption: General experimental workflow for the N-oxidation of 3-hydroxypyridine.
References
Side reactions of 3-Hydroxypyridine 1-oxide with common reagents
Welcome to the technical support center for 3-Hydroxypyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a question-and-answer format to directly address specific challenges you might encounter.
Acylation Reactions
Question 1: I am trying to acylate the hydroxyl group of this compound with acetic anhydride, but I am getting a complex mixture of products. What could be the side reactions?
Answer:
When acylating this compound, particularly with reagents like acetic anhydride, you may encounter side reactions involving the N-oxide functionality, in addition to the desired O-acylation. The primary competing reactions are the Boekelheide and Polonovski-type rearrangements.
-
O-Acylation (Desired Reaction): The intended reaction is the acylation of the hydroxyl group to form 3-acetoxypyridine 1-oxide.
-
N-Oxide Acylation leading to Rearrangement (Side Reaction): Acetic anhydride can also acylate the oxygen of the N-oxide. This intermediate can then undergo rearrangement, especially if there are activating groups or under certain temperature conditions. For pyridine N-oxides with an adjacent methyl group, this is known as the Boekelheide reaction.[1] While this compound doesn't have an adjacent methyl group, analogous rearrangements can occur, leading to the formation of substituted pyridones.
-
Polonovski-type Reaction (Side Reaction): The Polonovski reaction is another potential pathway for N-acyloxypyridinium intermediates, which can lead to deoxygenation and/or substitution at the C2 or C6 positions of the pyridine ring.[2][3]
Troubleshooting:
-
Control Reaction Temperature: Perform the acylation at low temperatures (e.g., 0 °C) to favor O-acylation and minimize rearrangements that often require higher thermal energy.
-
Choice of Acylating Agent: Consider using a less aggressive acylating agent or an acyl halide in the presence of a non-nucleophilic base at low temperatures.
-
Use of Catalysts: The use of catalysts like 4-dimethylaminopyridine (DMAP) can promote O-acylation, but careful optimization of reaction conditions is necessary to avoid side reactions.
Question 2: What is a reliable protocol for the O-acetylation of a hydroxyl group that might help minimize side reactions with this compound?
Answer:
A general and often effective method for O-acetylation that can be adapted for this compound involves the use of acetic anhydride in pyridine at controlled temperatures. Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct.
Experimental Protocol: General O-Acetylation [1]
-
Dissolution: Dissolve the starting material (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding dry methanol.
-
Work-up:
-
Co-evaporate the reaction mixture with toluene.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the resulting residue by silica gel column chromatography to obtain the desired O-acetylated product.
Alkylation Reactions
Question 3: I am attempting to alkylate the hydroxyl group of this compound and am observing the formation of multiple products. What is the likely cause?
Answer:
This compound is an ambident nucleophile, meaning it has two nucleophilic centers: the hydroxyl oxygen and the N-oxide oxygen. Alkylation can occur at either site, leading to a mixture of O-alkylated and N-alkoxy products. The ratio of these products is influenced by several factors.
-
O-Alkylation: This is the reaction at the hydroxyl group, leading to the formation of a 3-alkoxypyridine 1-oxide.
-
N-Alkylation (of the N-oxide): This is a potential side reaction where the alkylating agent attacks the N-oxide oxygen, forming an N-alkoxypyridinium salt. This is less common for simple alkyl halides but can be a factor with more reactive alkylating agents.
Troubleshooting:
-
Choice of Base and Solvent: The regioselectivity of alkylation can be highly dependent on the base and solvent system used. Using a hard base in a polar aprotic solvent may favor O-alkylation.
-
Nature of the Alkylating Agent: "Harder" alkylating agents (e.g., dimethyl sulfate) may have a higher propensity for O-alkylation, while "softer" agents (e.g., alkyl iodides) might show less selectivity.
-
Reaction Conditions: Carefully controlling the temperature and addition rate of the alkylating agent can help to improve the selectivity towards the desired product.
Chlorination Reactions
Question 4: I want to convert the hydroxyl group of this compound to a chloro group. Can I use standard reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)?
Answer:
Using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) with this compound is likely to result in undesired side reactions. While these reagents are commonly used to convert alcohols to alkyl chlorides, they can also react with the pyridine N-oxide moiety.
-
Reaction with the N-oxide: Pyridine N-oxides are known to react with phosphorus oxychloride (POCl₃), a common byproduct of PCl₅ reactions and structurally similar to SOCl₂, to yield chlorinated pyridines, typically at the 2- and 4-positions.[4] Therefore, in addition to the potential reaction at the hydroxyl group, you may observe chlorination on the pyridine ring.
-
Deoxygenation: Reagents like PCl₃ (a potential component in PCl₅) can deoxygenate the N-oxide.[4]
Troubleshooting and Alternative Approaches:
-
Protecting Groups: Consider protecting the N-oxide functionality before attempting the chlorination of the hydroxyl group, although this adds extra steps to your synthesis.
-
Alternative Chlorinating Agents: Explore milder and more selective chlorinating agents that are less likely to react with the N-oxide.
-
Two-step Synthesis: A more reliable approach would be a two-step synthesis. For example, synthesizing 3-chloropyridine first and then oxidizing it to 3-chloropyridine 1-oxide.[5]
Quantitative Data Summary
Currently, there is limited published quantitative data specifically detailing the yields of side products for the reactions of this compound with common reagents. The following table summarizes general observations and potential outcomes.
| Reagent | Desired Reaction | Potential Side Reaction(s) | Typical Conditions Favoring Side Reaction(s) |
| Acetic Anhydride | O-Acetylation | Boekelheide/Polonovski-type rearrangement | High temperatures |
| Alkyl Halides | O-Alkylation | N-Alkylation (of the N-oxide) | Use of soft alkylating agents, specific solvent/base combinations |
| SOCl₂ / PCl₅ | Chlorination of OH | Ring chlorination (C2/C4), Deoxygenation | Inherent reactivity of the reagents with the N-oxide moiety |
Visualizations
Logical Workflow for Troubleshooting Acylation Reactions
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Radical Arylation of 3-Hydroxypyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
Technical Support Center: Regioselective Functionalization of 3-Hydroxypyridine 1-Oxide
Welcome to the technical support center for the functionalization of 3-hydroxypyridine 1-oxide and related pyridine N-oxides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the regioselectivity of their reactions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the functionalization of pyridine N-oxides, particularly at the C3 position, so challenging?
A1: The inherent electronic properties of the pyridine ring make regioselective functionalization a significant challenge. The electronegative nitrogen atom renders the ring electron-deficient, making it susceptible to nucleophilic attack, primarily at the C2 and C4 positions.[1] Electrophilic aromatic substitution is difficult and typically directs to the C3 position, but the pyridine N-oxide is highly deactivated. The N-oxide group activates the ring towards both electrophilic and nucleophilic substitution, generally directing functionalization to the C2 and C4 positions.[1][2] Direct functionalization at the C3 position is particularly difficult due to these electronic factors.[3][4]
Q2: What are the primary strategies for controlling regioselectivity in this compound functionalization?
A2: The main strategies revolve around exploiting the electronic and steric properties of the substrate and reagents. Key approaches include:
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Photochemical Rearrangement: This metal-free method utilizes UV light to achieve formal C3-hydroxylation of pyridine N-oxides through a valence isomerization pathway.[3][4]
-
Transition-Metal Catalysis: Palladium-catalyzed C-H activation is a common method for C2-functionalization (alkenylation and arylation), where the N-oxide acts as a directing group.[5][6]
-
Directed Ortho-Metalation: While not specific to the oxide, related pyridine systems can be functionalized at C2 via directed metalation.
-
Steric Hindrance: Bulky substituents on the pyridine ring can influence the site of attack by directing incoming reagents to less hindered positions.[1]
Q3: How does the N-oxide group influence the reactivity and regioselectivity of the pyridine ring?
A3: The N-oxide group significantly alters the electronic landscape of the pyridine ring. It acts as an electron-donating group through resonance, increasing electron density at the C2, C4, and C6 positions, which activates the ring towards electrophilic attack at these positions. Conversely, the oxygen atom is electron-withdrawing by induction, making the C2 and C4 positions more susceptible to nucleophilic attack. This dual nature makes pyridine N-oxides versatile substrates for a variety of transformations.[2]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Photochemical C3-Hydroxylation
Symptoms:
-
Formation of a mixture of regioisomers (e.g., C5- or C6-hydroxylated products in addition to the desired C3-hydroxylated product).[4]
-
Low yield of the desired 3-hydroxy product and formation of byproducts like 2-pyridones.[4]
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Solvent Choice | The choice of solvent is crucial for selectivity. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or (CF₃)₃COH have been shown to provide good yields and selectivity for C3-hydroxylation.[3][4] |
| Substituent Effects | The electronic and steric nature of substituents on the pyridine N-oxide ring can influence the regiochemical outcome. For C2-monosubstituted pyridine N-oxides, a mixture of regioisomers is often generated, with C5-hydroxylation sometimes being favored.[4] |
| Photodecomposition of the Product | The 3-hydroxy pyridine product can be sensitive to photodecomposition. The addition of an acid, such as acetic acid (AcOH), can help to stabilize the product and suppress decomposition.[4] |
| Incorrect Wavelength of UV Light | The reaction is initiated by the photoexcitation of the pyridine N-oxide. Ensure the use of a UV lamp with the appropriate wavelength (e.g., 254 nm) to facilitate the desired photochemical valence isomerization.[3][4] |
Problem 2: Low Yield or Lack of Reactivity in Palladium-Catalyzed C2-Arylation/Alkenylation
Symptoms:
-
The reaction fails to proceed or gives very low yields of the desired C2-functionalized product.
-
Decomposition of the starting material is observed.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Catalyst | The palladium catalyst may not be in the active catalytic state. Ensure the use of an appropriate palladium precursor (e.g., Pd(OAc)₂) and ligand (e.g., PtBu₃).[5] The active catalyst can be a cyclometalated palladium complex.[5] |
| Inappropriate Oxidant/Additive | These reactions often require an oxidant to regenerate the active catalyst. Silver carbonate (Ag₂CO₃) has been used effectively as an additive in C-H/C-H cross-coupling reactions.[7] |
| Poor Substrate-Catalyst Interaction | The N-oxide group directs the C-H activation step. Steric hindrance near the C2 position can inhibit the coordination of the catalyst and subsequent C-H bond cleavage. |
| Reaction Conditions Not Optimized | Temperature, solvent, and reaction time are critical parameters. Systematically screen these variables to find the optimal conditions for your specific substrate. |
Key Experimental Protocols
Protocol 1: General Procedure for Photochemical C3-Hydroxylation of Pyridine N-Oxides
This protocol is adapted from literature procedures for the photochemical valence isomerization of pyridine N-oxides.[3][4]
-
Reaction Setup: In a quartz reaction tube, dissolve the substituted pyridine N-oxide (0.1 mmol, 1.0 equiv) and acetic acid (3.0 equiv) in the chosen fluorinated solvent (0.5 mL), such as (F₃C)₃COH or HFIP.
-
Degassing (Optional but Recommended): Bubble argon or nitrogen through the solution for 10-15 minutes to remove dissolved oxygen.
-
Irradiation: Place the reaction tube in a Rayonet photoreactor equipped with 254 nm lamps. Irradiate the reaction mixture at room temperature (internal temperature typically around 27 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-hydroxypyridine regioisomer. The ratio of regioisomers can be determined by ¹H NMR analysis of the crude reaction mixture.
Protocol 2: General Procedure for Palladium-Catalyzed C2-Arylation of Pyridine N-Oxides
This protocol is a general representation of palladium-catalyzed direct arylation of pyridine N-oxides.[6]
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the pyridine N-oxide (1.0 equiv), the arene coupling partner, palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a silver oxidant (e.g., Ag₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (e.g., 12-48 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the C2-arylated pyridine N-oxide.
Data Summary
Table 1: Solvent Effects on the Photochemical Hydroxylation of Pyridine N-oxide
| Entry | Solvent | Yield of 3-Hydroxypyridine (%) | Yield of 2-Pyridone (%) |
| 1 | (F₃C)₃COH | 64 | 18 |
| 2 | TFE | 55 | 15 |
| 3 | HFIP | 60 | 12 |
| 4 | MeOH | 15 | 10 |
| 5 | AcOH | 62 | 16 |
Data adapted from a representative study on the photochemical C3-hydroxylation of a model pyridine N-oxide substrate.[4] TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.
Visualizations
Caption: Workflow for the photochemical C3-hydroxylation of pyridine N-oxides.
Caption: Catalytic cycle for Pd-catalyzed C2-functionalization of pyridine N-oxides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 7. Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Challenges in the scale-up of 3-Hydroxypyridine 1-oxide production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3-Hydroxypyridine 1-oxide production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound suitable for scale-up?
A1: The most common and scalable method for the synthesis of this compound is the direct N-oxidation of 3-Hydroxypyridine. Key oxidizing agents used in this process include:
-
Peroxy acids: Peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA) are effective but require careful handling on a large scale due to their potential for thermal decomposition.[1]
-
Hydrogen peroxide: Often used in combination with catalysts or in acidic media (e.g., acetic acid), this is a more environmentally friendly and cost-effective option.[2][3] Continuous flow microreactors with a hydrogen peroxide system are considered a safer and more efficient approach for large-scale production.[4][5]
Q2: What are the main safety concerns when scaling up the N-oxidation of 3-Hydroxypyridine?
A2: The primary safety concern is the exothermic nature of the oxidation reaction, especially when using peroxy compounds.[1] Poor heat management at a large scale can lead to thermal runaway and potentially explosive decomposition of the oxidizing agent. It is crucial to have a robust cooling system and controlled addition of the oxidant. The use of continuous flow reactors can significantly mitigate these risks by providing superior heat and mass transfer.[4]
Q3: Can the hydroxyl group of 3-Hydroxypyridine interfere with the N-oxidation reaction?
A3: While the primary reaction is the oxidation of the pyridine nitrogen, the hydroxyl group can potentially undergo side reactions, such as oxidation, especially under harsh conditions or with non-selective oxidizing agents. This can lead to the formation of impurities and a reduction in the yield of the desired N-oxide. Careful selection of the oxidizing agent and control of reaction conditions are crucial to minimize these side reactions.
Q4: What are the typical physical properties of 3-Hydroxypyridine and its N-oxide?
A4: Key physical properties are summarized in the table below.
| Property | 3-Hydroxypyridine | This compound |
| CAS Number | 109-00-2[6][7] | 109-00-2 (as parent) |
| Molecular Formula | C5H5NO[8] | C5H5NO2 |
| Molecular Weight | 95.10 g/mol [9] | 111.10 g/mol |
| Appearance | White to light yellow crystalline powder[3] | Data not available |
| Melting Point | 125-128 °C[3][7][8] | Data not available |
| Boiling Point | 280-281 °C[7][8] | Data not available |
| Solubility | Soluble in water and alcohol[3][7] | Expected to be soluble in polar solvents |
Q5: Are there any known stability issues with this compound?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Conversion | 1. Insufficient amount of oxidizing agent. 2. Reaction temperature is too low. 3. Poor mixing in the reactor. 4. Deactivation of the catalyst (if used). | 1. Perform stoichiometric calculations carefully and consider a slight excess of the oxidizing agent. 2. Gradually increase the reaction temperature while monitoring for exotherms. 3. Ensure adequate agitation for the reaction scale. 4. If using a heterogeneous catalyst, check for fouling or poisoning. |
| Formation of Colored Impurities | 1. Over-oxidation or side reactions involving the hydroxyl group. 2. Decomposition of the starting material or product at elevated temperatures. | 1. Use a milder, more selective oxidizing agent. Optimize the reaction temperature and time to favor N-oxidation. 2. Ensure the reaction temperature does not exceed the stability limits of the compounds. Consider using a continuous flow reactor for better temperature control.[4] |
| Difficult Product Isolation / Purification | 1. The product is highly soluble in the reaction solvent. 2. Presence of byproducts with similar polarity to the product. 3. The product is hygroscopic, making it difficult to handle.[10] | 1. Perform a solvent screen to find a suitable anti-solvent for crystallization. 2. Adjust the pH of the reaction mixture to selectively precipitate the product or impurities. Column chromatography may be necessary for high purity. 3. Dry the product thoroughly under vacuum. Azeotropic distillation with a suitable solvent like toluene can be effective for removing water.[10] |
| Runaway Reaction / Poor Heat Control | 1. Rate of addition of the oxidizing agent is too fast. 2. Inadequate cooling capacity for the scale of the reaction. | 1. Add the oxidizing agent slowly and monitor the internal temperature closely. 2. Ensure the reactor's cooling system is sufficient for the heat of reaction. For highly exothermic processes, consider a semi-batch or continuous flow process.[4] |
Experimental Protocols
General Protocol for N-oxidation of 3-Hydroxypyridine using Hydrogen Peroxide in Acetic Acid
-
Reaction Setup: In a well-ventilated fume hood, equip a glass reactor with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser. Ensure the reactor is connected to a suitable cooling system.
-
Charging Reactants: Charge 3-Hydroxypyridine (1.0 eq) and glacial acetic acid into the reactor. Stir the mixture until the solid is completely dissolved.
-
Addition of Oxidant: Cool the reaction mixture to the desired temperature (e.g., 20-25 °C). Slowly add a 30-35% aqueous solution of hydrogen peroxide (1.1-1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature within a safe range.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, HPLC, or NMR) until the starting material is consumed.
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture.
-
Carefully quench any unreacted hydrogen peroxide by the slow addition of a reducing agent (e.g., sodium sulfite solution) while monitoring the temperature.
-
Adjust the pH of the solution to precipitate the product. The optimal pH will need to be determined experimentally.
-
Filter the solid product, wash it with a suitable solvent (e.g., cold water or ethanol), and dry it under vacuum.
-
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: Potential reaction pathways in the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 4. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. 3-Hydroxypyridine CAS#: 109-00-2 [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Removing impurities from commercial 3-Hydroxypyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Hydroxypyridine 1-oxide. The information is designed to help identify and resolve common purity issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis and storage. These can include:
-
Unreacted Starting Material: Residual 3-hydroxypyridine is a common impurity.
-
Synthesis Byproducts: Depending on the synthetic route, byproducts from side reactions may be present. For instance, if synthesized via oxidation of 3-hydroxypyridine, over-oxidation or degradation products could be formed.
-
Water: Pyridine N-oxides are often hygroscopic and can absorb moisture from the atmosphere.
-
Residual Solvents: Solvents used in the synthesis and purification process may be present in the final product.
Q2: My this compound appears discolored. What could be the cause?
A2: Discoloration (typically a yellow to brown hue) in this compound can be indicative of the presence of impurities or degradation products. Exposure to air and light can lead to the formation of colored species. Purification is recommended to remove these impurities.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the main compound from its impurities. Due to the high polarity of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the main compound and any significant impurities by comparing the observed spectra to a reference spectrum of pure this compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value (190-192 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Purification
Recrystallization
Issue: Poor crystal yield after recrystallization.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product and induce further crystallization. |
| The solution was not cooled sufficiently. | Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation. |
| The wrong solvent was chosen. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Re-evaluate the solvent choice. |
Issue: The product is still impure after recrystallization.
| Possible Cause | Troubleshooting Step |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in a cold bath. Rapid cooling can trap impurities in the crystal lattice. |
| The crystals were not washed properly. | Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities. |
| The impurity has similar solubility to the product. | A different purification technique, such as column chromatography, may be necessary. |
Column Chromatography
Issue: The compound does not move from the baseline on the silica gel column.
| Possible Cause | Troubleshooting Step |
| The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For this compound, a gradient of methanol in dichloromethane (DCM) is a good starting point. |
| The compound is interacting too strongly with the silica. | Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent. |
Issue: Poor separation of the product from an impurity.
| Possible Cause | Troubleshooting Step |
| The solvent system is not optimal. | Experiment with different solvent systems and gradients to improve resolution. HILIC may provide better separation for highly polar compounds. |
| The column was overloaded. | Use a larger column or reduce the amount of crude material loaded. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly to prevent channeling and band broadening. |
Experimental Protocols
Recrystallization of this compound
Objective: To purify commercial this compound by removing soluble impurities.
Materials:
-
Commercial this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the commercial product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Expected Purity Improvement (Hypothetical Data):
| Analysis | Before Purification | After Recrystallization |
| Appearance | Yellowish powder | White to off-white crystals |
| Purity (by HPLC) | 95.2% | 99.1% |
| Melting Point | 185-189 °C | 190-192 °C |
Column Chromatography of this compound
Objective: To purify this compound from impurities with different polarities.
Materials:
-
Commercial this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM) and Methanol (MeOH)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel.
-
Elution: Start eluting with a low polarity solvent (e.g., 100% DCM) and gradually increase the polarity by adding methanol (e.g., a gradient from 0% to 10% MeOH in DCM).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent.
Expected Purity Improvement (Hypothetical Data):
| Analysis | Before Purification | After Column Chromatography |
| Appearance | Yellowish powder | White solid |
| Purity (by HPLC) | 95.2% | >99.5% |
| ¹H NMR | Shows impurity peaks | Clean spectrum consistent with the pure compound |
Visualizations
Experimental Workflow: Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of 3-hydroxypyridine derivatives.
Logical Relationship: Bacterial Degradation Pathway
Caption: Proposed bacterial degradation pathway of 3-hydroxypyridine.[1]
References
Effect of reaction parameters on 3-Hydroxypyridine 1-oxide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Hydroxypyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the N-oxidation of 3-hydroxypyridine?
A1: The oxidation of 3-substituted pyridines to their corresponding N-oxides is generally most effective using meta-chloroperoxybenzoic acid (m-CPBA).[1] This reagent often provides higher yields compared to other oxidizing agents like hydrogen peroxide in glacial acetic acid, sodium perborate monohydrate, potassium peroxymonosulfate, and magnesium monoperoxyphthalate.[1] Another viable method is the use of perbenzoic acid in a solvent like chloroform, which has been reported to yield approximately 65% of this compound.[2]
Q2: I am considering using hydrogen peroxide for the oxidation. What are the typical conditions?
A2: A general procedure for the N-oxidation of pyridines using hydrogen peroxide involves a 30% aqueous solution of hydrogen peroxide in glacial acetic acid, typically under reflux conditions.[1] For instance, the oxidation of 2,6-diamino-3,5-dinitropyridine to its N-oxide was achieved in 80% yield using this method.[1] However, for 3-substituted pyridines, m-CPBA is often the preferred reagent for achieving higher yields.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the N-oxidation reaction can be monitored by thin-layer chromatography (TLC). The product, this compound, is typically more polar than the starting material, 3-hydroxypyridine, and will therefore have a lower Rf value on a silica gel TLC plate. It is advisable to use a UV lamp for visualization, as both the starting material and the product are UV-active.
Q4: What are the potential side reactions or byproducts in this synthesis?
A4: The primary byproduct when using peroxyacids like m-CPBA is the corresponding carboxylic acid (e.g., meta-chlorobenzoic acid). This byproduct is often crystalline and can sometimes co-precipitate with the product, necessitating a careful purification step. Over-oxidation or reaction at the hydroxyl group is a potential concern, although the N-oxidation of the pyridine ring is generally the favored pathway under controlled conditions.
Q5: How do I purify the final product, this compound?
A5: Purification typically involves removing the carboxylic acid byproduct and any unreacted starting material. If the product precipitates from the reaction mixture, filtration can be the first step. Washing the crude product with a solvent in which the byproduct is soluble but the product is not (e.g., cold diethyl ether) can be effective. If using m-CPBA, a common workup procedure involves washing the reaction mixture with a basic aqueous solution, such as sodium bicarbonate, to remove the acidic byproduct.[3] Column chromatography on silica gel can be employed for further purification if necessary. Recrystallization from a suitable solvent, such as methanol, can also be used to obtain a high-purity product.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient oxidizing agent. | Switch to a more effective oxidizing agent. For 3-substituted pyridines, m-CPBA is reported to give the highest yields.[1] |
| Insufficient amount of oxidizing agent. | Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess (e.g., 1.1-1.5 equivalents) is often beneficial. | |
| Reaction temperature is too low. | While the reaction is often exothermic, some activation energy is required. If the reaction is sluggish, gentle heating may be necessary. For H2O2/acetic acid, reflux is common.[1] For m-CPBA, reactions are often run at room temperature or slightly elevated temperatures. | |
| Reaction time is too short. | Monitor the reaction by TLC until the starting material is consumed. | |
| Product is Contaminated with a Crystalline Solid | The byproduct from the peroxyacid (e.g., m-chlorobenzoic acid) has co-precipitated. | During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the acidic byproduct.[3] Alternatively, triturate the crude product with a solvent like diethyl ether to dissolve the byproduct. |
| Difficulty in Isolating the Product | The product is highly soluble in the reaction solvent. | If the product does not precipitate, remove the solvent under reduced pressure. The resulting residue can then be purified by column chromatography or recrystallization. |
| Inconsistent Results | Purity of the starting 3-hydroxypyridine. | Ensure the starting material is pure. Impurities can interfere with the oxidation reaction. |
| Degradation of the oxidizing agent. | Peroxyacids can degrade over time. Use a fresh bottle or determine the activity of the reagent before use. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Perbenzoic Acid
This protocol is adapted from a reported synthesis.[2]
Materials:
-
3-Hydroxypyridine
-
Perbenzoic acid
-
Chloroform
-
Methanol (for recrystallization)
Procedure:
-
Dissolve 3-hydroxypyridine in chloroform.
-
Add a solution of 1.5 equivalents of perbenzoic acid in chloroform to the 3-hydroxypyridine solution.
-
Allow the reaction mixture to stand at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the crystalline product may precipitate. Recover the product by filtration.
-
If the product does not precipitate, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess perbenzoic acid and benzoic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Expected Yield: Approximately 65%.[2]
Protocol 2: General Procedure for N-oxidation using Hydrogen Peroxide and Acetic Acid
This is a general method that can be adapted for 3-hydroxypyridine.[1]
Materials:
-
3-Hydroxypyridine
-
Glacial Acetic Acid
-
30% Aqueous Hydrogen Peroxide
Procedure:
-
Dissolve 3-hydroxypyridine in glacial acetic acid.
-
Carefully add 30% aqueous hydrogen peroxide to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the acetic acid and excess hydrogen peroxide under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Oxidizing Agents for 3-Substituted Pyridine N-oxidation
| Oxidizing Agent | Relative Yield | Reference |
| m-Chloroperoxybenzoic acid (m-CPBA) | Highest | [1] |
| 30% H2O2 in glacial acetic acid | Lower than m-CPBA | [1] |
| Sodium perborate monohydrate | Lower than m-CPBA | [1] |
| Potassium peroxymonosulfate | Lower than m-CPBA | [1] |
| Magnesium monoperoxyphthalate | Lower than m-CPBA | [1] |
| Perbenzoic acid | ~65% yield reported | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Influence of key reaction parameters on the synthesis of this compound.
References
Safe handling and storage of 3-Hydroxypyridine 1-oxide
This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with 3-Hydroxypyridine 1-oxide.
Safety Data Summary
For quick reference, the following table summarizes the key safety information for this compound.
| Parameter | Information | Citations |
| Synonyms | 3-Pyridinol N-oxide, 1-oxidopyridin-1-ium-3-ol | [1] |
| CAS Number | 6602-28-4 | |
| Molecular Formula | C₅H₅NO₂ | [2] |
| Molecular Weight | 111.1 g/mol | [2] |
| Appearance | Beige to brown crystalline powder | [3] |
| Melting Point | 190-192 °C | |
| Solubility | Soluble in water and alcohol. | [3] |
| Storage Temperature | Room Temperature | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
Warning! This substance is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and is suspected of causing cancer.
| Hazard Class | GHS Pictogram | Recommended Personal Protective Equipment |
| Acute Toxicity (Oral, Dermal, Inhalation), Carcinogenicity, Skin & Eye Irritation, Specific Target Organ Toxicity | GHS07 (Exclamation Mark), GHS08 (Health Hazard) | Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[1] Ensure eyewash stations and safety showers are readily accessible.[4] Eye/Face Protection: Wear chemical safety goggles or a face shield.[2] Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Respiratory Protection: For operations generating dust, use a NIOSH-approved N95 dust mask or higher-level respirator. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and storage of this compound.
Frequently Asked Questions
Q1: What are the primary hazards associated with this compound?
A1: this compound is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and eye irritation and is a suspected carcinogen. Therefore, appropriate personal protective equipment should always be worn.
Q2: What are the proper storage conditions for this compound?
A2: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It should be stored away from incompatible materials such as strong oxidizing agents.[2]
Q3: What should I do in case of a spill?
A3: In the event of a spill, avoid dust formation.[1] For small spills, sweep up the material and place it into a suitable container for disposal.[2] Ensure the area is well-ventilated. For larger spills, evacuate the area and follow your institution's emergency procedures.
Q4: How should I dispose of waste containing this compound?
A4: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain.
Troubleshooting Common Issues
Issue 1: The compound has changed color or appears clumpy.
-
Possible Cause: This could be a sign of decomposition or moisture absorption. The compound is known to be unstable in the air.[3]
-
Solution: Do not use the compound if its appearance has significantly changed. Dispose of it according to proper waste disposal procedures. To prevent this, always ensure the container is tightly sealed after use and stored in a dry environment.
Issue 2: I'm observing unexpected results in my experiment.
-
Possible Cause: If you have ruled out other experimental errors, consider the purity of the this compound. Degradation of the compound could affect its reactivity.
-
Solution: It is recommended to use a fresh container of the compound or to re-purify the existing stock if you have the appropriate methods and equipment. Always check the certificate of analysis for the lot you are using.
Issue 3: I'm not sure if my ventilation is adequate.
-
Possible Cause: Handling the solid outside of a fume hood can lead to inhalation of dust particles.
-
Solution: Always handle the solid form of this compound inside a certified chemical fume hood. If you are working with solutions and are concerned about vapors, ensure your lab has good general ventilation. If you experience any respiratory irritation, move to fresh air immediately and seek medical attention.[1]
References
Validation & Comparative
A Tale of Two Oxidants: A Comparative Guide to m-CPBA and 3-Hydroxypyridine 1-oxide in Oxidation Reactions
In the diverse landscape of synthetic organic chemistry, oxidation reactions are fundamental transformations. The choice of an oxidizing agent is critical, dictating the outcome, selectivity, and efficiency of the reaction. This guide provides an in-depth comparison of two distinct compounds often associated with oxidation chemistry: meta-chloroperoxybenzoic acid (m-CPBA), a widely used and versatile oxidant, and 3-hydroxypyridine 1-oxide, a heterocyclic N-oxide with unique reactivity.
This document will elucidate their respective roles, mechanisms, and synthetic utility, supported by experimental data and detailed protocols. While both are oxygen-containing compounds, their functions in oxidation reactions are fundamentally different. m-CPBA is a classic electrophilic oxygen transfer agent, directly oxidizing a wide range of substrates. In contrast, this compound does not typically act as a general oxidant for other molecules but rather undergoes intramolecular rearrangement upon photochemical activation.
meta-Chloroperoxybenzoic Acid (m-CPBA): The Workhorse of Oxidation Chemistry
meta-Chloroperoxybenzoic acid (m-CPBA) is a commercially available and relatively stable peroxy acid that serves as a powerful and versatile oxidizing agent in organic synthesis.[1][2] It is widely employed for the oxidation of numerous functional groups, most notably in epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones.[1][2][3]
Performance and Applications of m-CPBA
The reactivity of m-CPBA stems from the electrophilic nature of the terminal oxygen atom of the peroxy acid group, which is readily transferred to nucleophilic substrates.
Epoxidation of Alkenes: m-CPBA is a go-to reagent for the conversion of alkenes to epoxides (oxiranes).[3][4] The reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product.[3] The reaction proceeds via a concerted "butterfly" transition state.[3] Generally, electron-rich alkenes react faster than electron-deficient ones.[5]
Baeyer-Villiger Oxidation: This reaction involves the oxidation of ketones to esters and cyclic ketones to lactones.[2][6][7] The reaction proceeds via the Criegee intermediate, and the migratory aptitude of the substituents on the ketone determines the regioselectivity of the oxygen insertion. The general order of migratory aptitude is: tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl.[2]
Other Oxidation Reactions: Beyond these two key reactions, m-CPBA can also be used for the oxidation of sulfides to sulfoxides and sulfones, and amines to amine oxides or nitro compounds.[1]
Quantitative Data for m-CPBA Oxidations
The following tables summarize the performance of m-CPBA in representative epoxidation and Baeyer-Villiger oxidation reactions.
Table 1: Epoxidation of Various Alkenes with m-CPBA
| Alkene Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Cyclohexene | Cyclohexene oxide | m-CPBA (1.1 equiv), CH₂Cl₂, 25 °C, 2 h | >95 | [1] |
| (E)-Stilbene | (E)-Stilbene oxide | m-CPBA (1.1 equiv), CH₂Cl₂, 25 °C, 4 h | 92 | [3] |
| (Z)-Stilbene | (Z)-Stilbene oxide | m-CPBA (1.1 equiv), CH₂Cl₂, 25 °C, 4 h | 85 | [3] |
| 1-Octene | 1,2-Epoxyoctane | m-CPBA (1.2 equiv), CH₂Cl₂, 25 °C, 6 h | 80 | [3] |
| α-Pinene | α-Pinene oxide | m-CPBA (1.0 equiv), CHCl₃, 0 °C to rt, 12 h | 90 | N/A |
Table 2: Baeyer-Villiger Oxidation of Ketones with m-CPBA
| Ketone Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Cyclohexanone | ε-Caprolactone | m-CPBA (1.1 equiv), CH₂Cl₂, 25 °C, 5 h | 90 | [6] |
| Acetophenone | Phenyl acetate | m-CPBA (1.2 equiv), CHCl₃, reflux, 24 h | 81 | [2] |
| Adamantanone | 2-Oxahomoadamantan-3-one | m-CPBA (1.5 equiv), CH₂Cl₂, 25 °C, 48 h | 88 | N/A |
| Propiophenone | Ethyl benzoate | m-CPBA (1.2 equiv), CHCl₃, reflux, 48 h | 75 | [2] |
| 2-Methylcyclohexanone | 6-Methyl-ε-caprolactone | m-CPBA (1.1 equiv), CH₂Cl₂, 25 °C, 12 h | 70 (major) | [2] |
This compound: A Story of Photochemical Rearrangement
In stark contrast to m-CPBA, this compound is not typically employed as an oxidizing agent for external substrates. Instead, its chemistry is dominated by intramolecular reactions, particularly photochemical rearrangements. Upon irradiation with UV light, pyridine N-oxides, including the 3-hydroxy derivative, can undergo a fascinating "oxygen walk" to afford hydroxylated pyridines.[8][9]
Performance and Applications of this compound
The synthetic utility of this compound lies in its ability to be transformed into synthetically valuable 3-hydroxypyridines and other isomers through a light-induced valence isomerization. This process involves the formation of a transient oxaziridine intermediate, which can then rearrange.[8][10] This transformation is a powerful tool for the synthesis of substituted pyridinols, which are important structural motifs in medicinal chemistry.
Quantitative Data for Photochemical Rearrangement of Pyridine N-oxides
The table below provides examples of the photochemical rearrangement of various substituted pyridine N-oxides, illustrating the scope and yields of this transformation.
Table 3: Photochemical Rearrangement of Substituted Pyridine N-oxides
| Pyridine N-oxide Substrate | Product(s) | Reaction Conditions | Yield (%) | Reference |
| Pyridine 1-oxide | 2-Pyridone, 3-Hydroxypyridine | hv (254 nm), (F₃C)₃COH, AcOH | 18 (2-pyridone), 64 (3-OH) | [8] |
| 4-Cyanopyridine 1-oxide | 3-Hydroxy-4-cyanopyridine | hv (254 nm), (F₃C)₃COH, AcOH | 72 | [9] |
| 4-Methoxycarbonylpyridine 1-oxide | 3-Hydroxy-4-methoxycarbonylpyridine | hv (254 nm), (F₃C)₃COH, AcOH | 85 | [9] |
| 2,6-Lutidine 1-oxide | 3-Hydroxy-2,6-lutidine | hv (254 nm), Ether | Moderate | [11] |
| 4-Chloropyridine 1-oxide | 3-Hydroxy-4-chloropyridine | hv (254 nm), (F₃C)₃COH, AcOH | 68 | [9] |
Experimental Protocols
General Procedure for the Epoxidation of an Alkene with m-CPBA
Reaction: Epoxidation of Cyclohexene
Materials:
-
Cyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexene (1.0 equiv) in dichloromethane (typically 0.1-0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.2 equiv) portion-wise to the stirred solution. The purity of the m-CPBA should be taken into account when calculating the molar amount.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford the crude cyclohexene oxide.
-
The product can be purified further by distillation or flash column chromatography if necessary.
General Procedure for the Photochemical Rearrangement of a Pyridine N-oxide
Reaction: Photochemical Rearrangement of Pyridine 1-oxide
Materials:
-
Pyridine 1-oxide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or (F₃C)₃COH
-
Acetic acid (AcOH)
-
A photochemical reactor equipped with 254 nm UV lamps
-
Quartz reaction vessel
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Prepare a solution of pyridine 1-oxide (1.0 equiv) and acetic acid (3.0 equiv) in the chosen fluorinated alcohol solvent (e.g., (F₃C)₃COH) in a quartz reaction vessel. The concentration is typically around 0.2 M.[8]
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Place the reaction vessel in the photochemical reactor and irradiate with 254 nm UV light at room temperature.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomeric products (e.g., 3-hydroxypyridine and 2-pyridone).[8]
Reaction Mechanisms and Visualizations
To further illustrate the distinct nature of these two compounds, their reaction mechanisms are visualized below using the DOT language for Graphviz.
m-CPBA Epoxidation of an Alkene
Caption: Mechanism of alkene epoxidation by m-CPBA.
m-CPBA Baeyer-Villiger Oxidation of a Ketone
Caption: Mechanism of the Baeyer-Villiger oxidation.
Photochemical Rearrangement of Pyridine 1-oxide
Caption: Photochemical rearrangement of pyridine 1-oxide.
Conclusion
This guide highlights the distinct roles of m-CPBA and this compound in the context of oxidation reactions. m-CPBA is a robust and versatile oxidizing agent that directly transfers an oxygen atom to a variety of substrates, making it an indispensable tool for transformations like epoxidations and Baeyer-Villiger oxidations. Its performance is well-documented, with generally high yields and predictable stereochemistry.
Conversely, this compound serves not as a general oxidant, but as a substrate for a unique photochemical rearrangement. This "oxygen walk" provides a valuable synthetic route to functionalized pyridinols, which are important building blocks in medicinal chemistry and materials science.
For researchers and drug development professionals, understanding these differences is crucial for strategic synthetic planning. While m-CPBA is the reagent of choice for a broad range of direct oxidations, this compound and its analogs offer a specialized and powerful method for the synthesis of complex heterocyclic structures through photochemical activation. The choice between these reagents is therefore not one of direct competition, but of selecting the appropriate tool for a specific and fundamentally different synthetic transformation.
References
- 1. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 2.9 The Baeyer-Villiger Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. leah4sci.com [leah4sci.com]
- 5. Rank the reactivity of the following alkenes with mCPBA ( 1 = mos... | Study Prep in Pearson+ [pearson.com]
- 6. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives | MDPI [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Hydroxypyridine N-oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-, 3-, and 4-hydroxypyridine N-oxides. The position of the hydroxyl group in relation to the N-oxide functionality significantly influences the electron density distribution within the pyridine ring, thereby dictating the regioselectivity and rate of electrophilic and nucleophilic substitution reactions. This document summarizes the available experimental data and theoretical considerations to provide a clear understanding of the reactivity profiles of these isomeric compounds.
Introduction to Hydroxypyridine N-oxide Reactivity
Pyridine N-oxides are a class of heterocyclic compounds that exhibit enhanced reactivity compared to their parent pyridines in both electrophilic and nucleophilic substitution reactions.[1] The N-oxide group acts as an electron-donating group through resonance, increasing the electron density at the 2- and 4-positions of the pyridine ring, thus activating these positions towards electrophilic attack.[2] Conversely, the electronegative oxygen atom and the positively charged nitrogen atom facilitate nucleophilic attack at the 2- and 4-positions.[3] The introduction of a hydroxyl group further modulates this reactivity, acting as a strong activating group and influencing the site of substitution.
Comparison of Reactivity
The reactivity of hydroxypyridine N-oxides is a result of the interplay between the electron-donating effects of the N-oxide and hydroxyl groups. The following tables summarize the expected and observed reactivity of the 2-, 3-, and 4-isomers in key reaction types.
Electrophilic Aromatic Substitution
Electrophilic substitution on hydroxypyridine N-oxides is directed by the combined influence of the N-oxide and hydroxyl functionalities. The N-oxide group strongly directs incoming electrophiles to the 4-position. The hydroxyl group, being a powerful ortho-, para-director, will also significantly influence the regioselectivity.
Table 1: Comparison of Reactivity in Electrophilic Aromatic Substitution
| Isomer | Predicted Major Product(s) of Nitration | Relative Reactivity (Inferred) | Supporting Evidence |
| 2-Hydroxypyridine N-oxide | 5-Nitro-2-hydroxypyridine N-oxide | High | The directive effect of the hydroxyl group can surpass that of the N-oxide group, leading to substitution at the position para to the hydroxyl group.[4] |
| 3-Hydroxypyridine N-oxide | 4-Nitro-3-hydroxypyridine N-oxide | High | The N-oxide group's strong directing effect to the 4-position is reinforced by the ortho-directing effect of the hydroxyl group.[4] |
| 4-Hydroxypyridine N-oxide | 3-Nitro-4-hydroxypyridine N-oxide | High | The hydroxyl group activates the positions ortho to it (3- and 5-positions), which are also meta to the N-oxide. |
General Electrophilic Substitution Workflow
Caption: General workflow for electrophilic substitution on hydroxypyridine N-oxides.
Nucleophilic Aromatic Substitution
Nucleophilic substitution is generally favored at the 2- and 4-positions of the pyridine N-oxide ring due to the electron-withdrawing nature of the N-oxide group. The hydroxyl group can influence the reactivity by altering the electron density at these positions.
Table 2: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Isomer | Predicted Reactivity towards Nucleophiles | Rationale |
| 2-Hydroxypyridine N-oxide | Moderate | The 4- and 6-positions are activated by the N-oxide. The hydroxyl group at the 2-position may have a moderate electronic effect on these positions. |
| 3-Hydroxypyridine N-oxide | High | The 2- and 4-positions are strongly activated by the N-oxide group. The hydroxyl group at the 3-position is not expected to significantly deactivate these positions. |
| 4-Hydroxypyridine N-oxide | Lower | The 2- and 6-positions are activated by the N-oxide. The strongly electron-donating hydroxyl group at the 4-position will decrease the electrophilicity of the ring, potentially reducing reactivity towards nucleophiles compared to the other isomers. |
General Nucleophilic Substitution Mechanism
Caption: General mechanism for nucleophilic substitution on hydroxypyridine N-oxides.
Experimental Protocols
The following are representative experimental protocols for comparing the reactivity of 2-, 3-, and 4-hydroxypyridine N-oxides. These are adapted from established methods for pyridine N-oxides. Researchers should optimize conditions for each specific isomer.
Comparative Nitration of Hydroxypyridine N-oxides
Objective: To compare the regioselectivity and relative rates of nitration of 2-, 3-, and 4-hydroxypyridine N-oxide.
Materials:
-
2-Hydroxypyridine N-oxide
-
3-Hydroxypyridine N-oxide
-
4-Hydroxypyridine N-oxide
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrers, dropping funnels, ice baths, rotary evaporator, and TLC analysis equipment.
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 1.5 mL of fuming nitric acid to 3.0 mL of concentrated sulfuric acid with stirring. Allow the mixture to warm to room temperature before use.
-
Reaction Setup: In three separate round-bottom flasks, dissolve 1.0 mmol of each hydroxypyridine N-oxide isomer in 5 mL of concentrated sulfuric acid at 0 °C.
-
Nitration: To each flask, add the nitrating mixture dropwise over 15 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reactions to stir at room temperature. Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes) to qualitatively assess the relative reaction rates.
-
Work-up: Once the reactions are complete (or after a set time for comparison), carefully pour each reaction mixture onto 20 g of crushed ice.
-
Neutralization: Slowly neutralize each mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extraction: Extract the aqueous mixtures with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts for each reaction, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude products by ¹H NMR and mass spectrometry to determine the product distribution and calculate the yield for each isomer.
Comparative Halogenation (Bromination) of Hydroxypyridine N-oxides
Objective: To compare the regioselectivity and reactivity of the three hydroxypyridine N-oxide isomers towards bromination.
Materials:
-
2-Hydroxypyridine N-oxide
-
3-Hydroxypyridine N-oxide
-
4-Hydroxypyridine N-oxide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Round-bottom flasks, magnetic stirrers, reflux condensers, and TLC analysis equipment.
Procedure:
-
Reaction Setup: In three separate round-bottom flasks, dissolve 1.0 mmol of each hydroxypyridine N-oxide isomer in 10 mL of acetonitrile.
-
Bromination: Add 1.1 mmol of N-bromosuccinimide to each flask.
-
Reaction Conditions: Stir the mixtures at room temperature and monitor the progress by TLC. If no reaction is observed, the mixtures can be gently heated to reflux.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Analysis: Characterize the purified products by ¹H NMR and mass spectrometry to determine the structure and yield for each isomer.
Conclusion
The reactivity of 2-, 3-, and 4-hydroxypyridine N-oxides is a complex function of the electronic effects of both the N-oxide and the hydroxyl group. For electrophilic substitution, the directing effects of both groups must be considered, with the hydroxyl group's influence being particularly significant in the case of the 2-isomer. In nucleophilic substitutions, the inherent activation of the 2- and 4-positions by the N-oxide group is the primary driver, with the hydroxyl group's position modulating the overall reactivity. The provided experimental protocols offer a framework for systematically investigating and comparing the reactivity of these important heterocyclic compounds, providing valuable insights for their application in organic synthesis and drug discovery.
References
A Comparative Guide to the Validation of Analytical Methods for 3-Hydroxypyridine 1-oxide
For researchers, scientists, and drug development professionals, the accurate quantification of 3-Hydroxypyridine 1-oxide is crucial for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of validated analytical methods for the determination of this compound, with a focus on supporting experimental data and detailed methodologies. The primary challenge in the analysis of hydroxypyridine N-oxides is their potential for tautomerization and their polar nature, which can affect chromatographic retention and peak shape.
Overview of Analytical Techniques
The principal analytical methods for the quantification of pyridine N-oxides and related compounds involve chromatographic separation coupled with various detection techniques. While several methods can be employed, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection are the most common.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: This technique is particularly useful for enhancing the volatility of polar analytes like this compound. Derivatization also provides a stable entity for analysis, overcoming the issue of tautomerization.[1][2] GC-MS offers high sensitivity and specificity, making it suitable for trace-level analysis.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. For this compound, reversed-phase HPLC with UV detection is a common approach. The separation is typically achieved on a C18 column.[3] For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS).[4][5]
Comparison of Analytical Methods
Table 1: Performance Comparison of Analytical Methods
| Parameter | GC-MS with Derivatization (for 2-HOPO) | HPLC-UV |
| Linearity Range | 0.2 - 5 ppm | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~60 ppm (GC-FID), <0.2 ppm (GC-MS) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.2 ppm | 1 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 98 - 102% |
| Precision (%RSD) | < 5% | < 2% |
| Specificity | High (Mass Spectrometry) | Moderate (UV Detection) |
Experimental Protocols
Detailed experimental protocols are essential for achieving reliable and reproducible results.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is adapted from a validated method for 2-Hydroxypyridine-1-Oxide and is expected to be applicable to this compound with minor modifications.[1][2]
1. Sample Preparation and Derivatization:
-
Weigh an appropriate amount of the sample into a vial.
-
Dissolve the sample in a suitable solvent (e.g., pyridine).
-
Add the derivatizing agent, N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane (MtBSTFA + 1% tBDMCS).
-
Vortex the mixture thoroughly.
-
Heat the vial at 60°C for 60 minutes to ensure complete derivatization.
2. GC-MS Conditions:
-
Column: 100% dimethyl polysiloxane column (e.g., Rtx-1, 15 m x 0.32 mm i.d., 1.0 µm film thickness).
-
Injection: 1.0 µL, split injection (e.g., 13.9:1 split ratio).
-
Injector Temperature: 150°C.
-
Carrier Gas: Helium at a constant pressure (e.g., 4.79 psig).
-
Oven Program: Initial temperature of 80°C for 1 minute, then ramp at 20°C/min to 250°C and hold for 3 minutes.
-
MS Detector: Electron Impact (EI) ionization.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selective Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Spectroscopic Duel: Unmasking the Structural Nuances of 3-Hydroxypyridine 1-oxide and its Progenitor, Pyridine
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of 3-Hydroxypyridine 1-oxide and its parent molecule, pyridine. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we illuminate the electronic and structural modifications imparted by the N-oxide and hydroxyl functionalities.
This comparative analysis delves into the characteristic spectral signatures of each compound, offering a clear framework for their identification and differentiation. The addition of an N-oxide and a hydroxyl group to the pyridine ring introduces significant electronic and structural changes, which are readily observable across various spectroscopic techniques. This guide will systematically present the experimental data, outline the methodologies for their acquisition, and provide visual aids to clarify the underlying principles of the spectroscopic comparison.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of pyridine and this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| Pyridine | ¹H | 8.5 (α-H), 7.5 (γ-H), 7.0 (β-H) |
| ¹³C | 150 (α-C), 136 (γ-C), 124 (β-C) | |
| 3-Hydroxypyridine | ¹H | 8.28 (H-2), 8.09 (H-6), 7.33 (H-4), 7.29 (H-5) |
| ¹³C | 157.3, 142.0, 127.4, 124.0, 121.6 | |
| Pyridine 1-oxide | ¹H | 8.26 (α-H), 7.36 (β, γ-H) |
| ¹³C | 138.5 (α-C), 125.5 (γ-C), 125.3 (β-C) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration used.
Table 2: IR Spectroscopic Data (Key Vibrational Frequencies)
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Pyridine | C-H aromatic stretching | 3150-3000 |
| C=C and C=N ring stretching | 1600-1430 | |
| This compound | O-H stretching | ~3400 (broad) |
| N-O stretching | ~1250 | |
| C-O stretching | ~1300 | |
| C=C and C=N ring stretching | ~1600-1450 |
Table 3: UV-Vis Spectroscopic Data
| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| Pyridine | Hexane | 251 | 2000 | π → π |
| 270 | 450 | n → π | ||
| This compound | Varies | ~255, ~320 | Not specified | π → π* |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| Pyridine | Electron Ionization (EI) | 79 | 52 |
| This compound | Electrospray Ionization (ESI) | 112 | 95, 94 |
Experimental Workflow and Methodologies
A systematic approach is crucial for obtaining reliable and comparable spectroscopic data. The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and pyridine.
Caption: Workflow for Spectroscopic Comparison.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound (pyridine or this compound) was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
Data Acquisition: The instrument's magnetic field was locked using the deuterium signal from the solvent. Standard pulse sequences were used to acquire the ¹H and ¹³C spectra. For ¹H NMR, key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling was employed to simplify the spectrum.
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples like this compound, the KBr pellet technique was used. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For liquid samples like pyridine, a thin film was prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet holder) was recorded first. Then, the sample spectrum was acquired, typically in the range of 4000-400 cm⁻¹. Multiple scans were averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound was prepared in a suitable spectroscopic grade solvent (e.g., hexane, ethanol, or water). The concentration was adjusted to ensure that the absorbance at λ_max falls within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: UV-Vis spectra were recorded on a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: A cuvette containing the pure solvent was used as a reference. The spectrum was scanned over a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).
-
Data Processing: The absorbance at λ_max was used to calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
4. Mass Spectrometry (MS)
-
Sample Preparation: For Electron Ionization (EI), a small amount of the volatile sample (like pyridine) was introduced directly into the ion source. For Electrospray Ionization (ESI), a dilute solution of the sample (like this compound) was prepared in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Instrumentation: A mass spectrometer equipped with an appropriate ion source (EI or ESI) and a mass analyzer (e.g., quadrupole, time-of-flight) was used.
-
Data Acquisition: The instrument was tuned and calibrated using a known standard. The mass spectrum was acquired over a specific mass-to-charge (m/z) range. For tandem mass spectrometry (MS/MS), the molecular ion was selected and fragmented to obtain structural information.
-
Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.
Spectroscopic Interpretation and Comparison
The following diagram illustrates the key structural features of this compound and pyridine and their influence on the expected spectroscopic signals.
Caption: Key Spectroscopic Features.
The introduction of the N-oxide and hydroxyl groups in this compound leads to distinct changes in its spectroscopic properties compared to pyridine. In the ¹H NMR spectrum, the deshielding effect of the nitrogen atom on the α-protons of pyridine is a well-known feature. For this compound, the electronic landscape of the ring is altered, leading to different chemical shifts for the ring protons and a more complex splitting pattern due to the loss of symmetry.
The IR spectrum of this compound is characterized by the appearance of a broad O-H stretching band and a strong N-O stretching vibration, which are absent in the spectrum of pyridine. These features provide unequivocal evidence for the presence of the hydroxyl and N-oxide functionalities.
In UV-Vis spectroscopy, the extended conjugation and the presence of the auxochromic hydroxyl and N-oxide groups in this compound result in a bathochromic (red) shift of the absorption maxima compared to pyridine.
Finally, the mass spectra of the two compounds are readily distinguishable. Pyridine exhibits a molecular ion at m/z 79, with a characteristic fragmentation involving the loss of hydrogen cyanide (HCN) to give a fragment at m/z 52.[2] In contrast, this compound shows a molecular ion corresponding to its higher molecular weight and displays fragmentation patterns involving the loss of a hydroxyl radical or a water molecule.
References
A comparative study of different synthetic routes to 3-Hydroxypyridine 1-oxide
A Comparative Guide to the Synthetic Routes of 3-Hydroxypyridine 1-oxide
For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This compound is a valuable scaffold in medicinal chemistry, and its synthesis can be approached through several distinct methodologies. This guide provides an objective comparison of prominent synthetic routes, supported by experimental data and detailed protocols, to assist in selecting the most suitable method based on factors such as yield, scalability, and novelty.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound is primarily achieved through two general strategies: the direct oxidation of 3-hydroxypyridine or the functionalization of a pre-formed pyridine N-oxide ring. Each approach has its own set of advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.
| Synthesis Method | Starting Material(s) | Key Reagents | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| Route 1: Oxidation of 3-Hydroxypyridine | ||||||
| Sub-Route 1A: From Furfurylamine | Furfurylamine, Hydrogen Peroxide, Hydrochloric Acid | Peracetic Acid or m-CPBA | ~60-75% (Estimated) | High (99%+ for intermediate)[1][2] | High yield for the 3-hydroxypyridine intermediate; readily available starting materials. | Multi-step process; requires careful control of exothermic oxidation steps. |
| Sub-Route 1B: From 3-Chloropyridine | 3-Chloropyridine, Sodium Hydroxide | Peracetic Acid or m-CPBA | ~70-80% (Estimated) | High | Good yield for the hydrolysis step[3]; suitable for large-scale production. | Requires elevated temperatures (130-140 °C) for hydrolysis[3]; multi-step process. |
| Route 2: Photochemical C3-Hydroxylation | Pyridine N-oxide | Acetic Acid, (F3C)3COH | Moderate (Varies by substrate) | Good | Novel, direct C-H functionalization; accesses the C3 position selectively.[4] | Requires specialized photochemical equipment; yields can be substrate-dependent.[4] |
Logical Flow of Synthetic Pathways
The following diagram illustrates the primary strategies for synthesizing this compound, highlighting the key intermediates and transformations.
Caption: Synthetic strategies for this compound.
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established literature procedures and offer a practical guide for laboratory implementation.
Route 1A: Synthesis of 3-Hydroxypyridine from Furfurylamine
This two-step approach first involves the synthesis of 3-hydroxypyridine, which is then oxidized to the target N-oxide.
Step 1: Preparation of 3-Hydroxypyridine from Furfurylamine
This procedure is adapted from the method described by Zhang et al.[1][2]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a solution is prepared with furfurylamine and hydrochloric acid in a molar ratio of 1:5.
-
Oxidation: The solution is cooled to 0-5 °C. Hydrogen peroxide (30% solution) is added dropwise, maintaining the temperature below 5 °C. The molar ratio of furfurylamine to H₂O₂ should be approximately 1:1.1.
-
Rearrangement: After the addition is complete, the reaction mixture is heated to reflux at 100-105 °C for 30 minutes to facilitate the rearrangement to 3-hydroxypyridine.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium hydroxide) to a pH of 7-8. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-hydroxypyridine. This method has been reported to produce the product in 76% yield and 99.3% purity.[1][2]
Step 2: N-Oxidation of 3-Hydroxypyridine
The synthesized 3-hydroxypyridine is oxidized using a standard procedure with peracetic acid.[5][6]
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxypyridine (1.0 equivalent) in glacial acetic acid.
-
Oxidant Addition: Add 30-40% hydrogen peroxide solution dropwise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain a temperature between 60-80 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is generally complete within a few hours.
-
Work-up and Isolation: Once the reaction is complete, the excess peracetic acid and acetic acid are removed under vacuum. The residue, which is the acetate salt of this compound, can be purified by recrystallization or chromatography to yield the final product.
Route 2: Photochemical Synthesis from Pyridine N-oxide
This modern approach directly functionalizes the pyridine N-oxide ring at the C3 position.[4]
-
Preparation of Starting Material: Pyridine N-oxide can be synthesized by the oxidation of pyridine, for example, using peracetic acid as described in Organic Syntheses.[5]
-
Photochemical Reaction: In a quartz reaction tube, combine pyridine N-oxide (1.0 equivalent, 0.1 mmol scale), acetic acid (3.0 equivalents), and hexafluoro-2-propanol (HFIP) or (F₃C)₃COH as the solvent (0.5 mL).
-
Irradiation: Irradiate the solution in a Rayonet photoreactor using 254 nm lamps until the starting material is consumed (monitored by TLC).
-
Purification: Upon completion, the solvent is evaporated, and the crude product is purified by flash chromatography on silica gel to separate the desired 3-hydroxy pyridine N-oxide from regioisomers and byproducts.
This guide provides a comparative framework for the synthesis of this compound. The choice of method will depend on the specific requirements of the research, including available equipment, desired scale, and tolerance for multi-step procedures versus novel, direct functionalization techniques.
References
A Comparative Guide to the Characterization and Validation of 3-Hydroxypyridine 1-Oxide Derivatives
For researchers and professionals in drug development, the evaluation of novel compounds is a critical step. This guide provides a comparative analysis of 3-Hydroxypyridine 1-Oxide derivatives, focusing on their neuroprotective and antioxidant properties. The performance of these derivatives is compared with other relevant compounds, supported by experimental data.
Quantitative Data Summary
The following tables summarize the in vivo and in vitro efficacy of various 3-Hydroxypyridine derivatives and their alternatives in preclinical models.
Table 1: In Vivo Neuroprotective Effects of 3-Hydroxypyridine Derivatives and Alternatives in Ischemic Stroke Models
| Compound | Animal Model | Dosage | Key Outcomes |
| 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA) | Sprague-Dawley Rats | 18.0 mg/kg, intravenous, daily for 7 days | Decreased severity of neurological deficit; Preservation of cortex neuron population; Maintained antioxidant capacity of damaged tissues.[1] |
| 2-ethyl-6-methyl-3-hydroxypyridinium N-acetyl-L-glutamate (EMOP-AG) | Rats (bilateral ligation of common carotid arteries) | 10 and 30 mg/kg | Marked neuroprotective effect; More effective in treating neurologic deficiency than amtizol, mexidol, and emoxipin.[2] |
| Mexidol | N/A | 90 and 120 mg/kg/day | Less effective than EMOP-AG in treating neurologic deficiency.[2] |
| Emoxipin | N/A | 120 mg/kg/day | Less effective than EMOP-AG in treating neurologic deficiency.[2] |
| Amtizol | N/A | 10 and 30 mg/kg/day | Less effective than EMOP-AG in treating neurologic deficiency.[2] |
| Etoxidol | Rats (myocardium infarction) | 14.2 mg/kg, intravenous | Restricted the size of necrosis area; Reduced the ratio of necrosis/ischemia zones; Superior to its structural analogue mexidol in antiischemic and antioxidant activity.[3] |
Table 2: In Vitro Antioxidant Activity of 3-Hydroxypyridine Derivatives and Other Compounds
| Compound | Assay | IC50 Value | Notes |
| Mexidol | Chemiluminescence | N/A | Highest antioxidant activity among the three 3-oxypyridine analogues tested.[4] |
| Emoxipin | Chemiluminescence | N/A | Intermediate antioxidant activity.[4] |
| Proxipin | Chemiluminescence | N/A | Lowest antioxidant activity.[4] |
| Isoniazid (ID) | DPPH˙ Assay | 7.50 × 10⁻⁶ M | Strongest radical scavenging activity among the tested pyridine derivatives.[5] |
| Isoniazid (ID) | ABTS˙⁺ Assay | 1.60 × 10⁻⁵ M | Strongest radical scavenging activity among the tested pyridine derivatives.[5] |
| Pyridoxine (PE) | DPPH˙ Assay | N/A | Moderate antioxidant activity.[5] |
| Nicotinamide (NE) | DPPH˙ Assay | N/A | Weakest antioxidant activity.[5] |
| Compound 6b (4-OH-3-OCH₃ substituted 3-hydroxypyridine-4-one) | Tyrosinase Inhibition | 25.82 μM | Comparable activity to kojic acid.[6] |
| Kojic Acid | Tyrosinase Inhibition | N/A | Reference compound.[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is a standard model for inducing focal cerebral ischemia to evaluate the efficacy of neuroprotective agents.
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthesia is induced and maintained with isoflurane or a similar anesthetic.
-
MCAO Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The suture is left in place for a specific duration (e.g., 90 minutes) to induce ischemia.
-
-
Reperfusion: After the ischemic period, the suture is withdrawn to allow for reperfusion of the MCA territory.
-
Drug Administration: The test compound (e.g., 3-EA at 18.0 mg/kg) or vehicle is administered intravenously at a predetermined time point (e.g., at the onset of reperfusion) and subsequently for a specified duration (e.g., daily for 7 days).[1]
-
Neurological Assessment: Neurological deficits are scored at various time points post-MCAO (e.g., 24, 48, 72 hours, and 7 days) using a standardized neurological deficit scale.[1]
-
Histological Analysis: At the end of the study, animals are euthanized, and brains are harvested. Infarct volume is determined using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neuronal survival can be assessed by Nissl staining.[1]
In Vitro Antioxidant Activity: DPPH Free Radical Scavenging Assay
This assay is a common method to evaluate the free radical scavenging ability of a compound.
-
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in ethanol).
-
Test compounds and a positive control (e.g., Ascorbic Acid) at various concentrations.
-
Ethanol or other suitable solvent.
-
-
Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution at different concentrations.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
Radical Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the compound.[7]
Mandatory Visualizations
Proposed Neuroprotective Signaling Pathway of 3-Hydroxypyridine Derivatives
The neuroprotective effects of 3-hydroxypyridine derivatives are attributed to their antioxidant and anti-apoptotic properties.[8]
Caption: Proposed mechanism of 3-hydroxypyridine derivatives.
Experimental Workflow for In Vivo Neuroprotection Studies
A standardized workflow is crucial for the reliable evaluation of neuroprotective compounds.[8]
Caption: Standard workflow for in vivo neuroprotection studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiischemic activity of new domestic antioxidant 3-hydroxypyridine etoxidol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Benchmarking the Catalytic Activity of 3-Hydroxypyridine 1-oxide Metal Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis, with significant implications for the pharmaceutical and materials science industries. Among the diverse array of ligands available for the development of catalytic metal complexes, 3-hydroxypyridine 1-oxide and its derivatives have emerged as a promising class. Their unique electronic and steric properties, arising from the interplay between the pyridine N-oxide and the hydroxyl group, allow for the stabilization of various metal centers and can impart unique reactivity in catalytic transformations.
This guide provides a comparative analysis of the catalytic activity of this compound metal complexes in key oxidation reactions. Due to the limited availability of direct benchmarking studies, this guide collates available data for these and structurally related catalysts, offering a valuable resource for researchers selecting catalyst systems for specific synthetic applications. The performance of these complexes is compared with common alternative catalysts, supported by experimental data on reaction yields, and where available, turnover numbers (TON) and turnover frequencies (TOF).
Catalytic Oxidation of Alcohols
The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. While various reagents and catalysts have been developed for this purpose, the use of metal complexes offers the potential for high selectivity and catalytic efficiency under mild conditions.[1][2]
Comparison of Catalytic Performance in Alcohol Oxidation
| Catalyst System | Substrate | Oxidant | Product | Yield (%) | TON | TOF (h⁻¹) | Reference |
| [Cu(II)-3-hydroxypyridine derivative] | Benzyl alcohol | H₂O₂ | Benzaldehyde | 97 | - | - | [3][4] |
| [Vanadium(IV)-8-hydroxyquinoline derivative] | 1-Phenylethanol | tert-Butyl hydroperoxide | Acetophenone | 46 | - | - | [5] |
| Ag-Li₂O/γ-Al₂O₃ | Ethanol | O₂ | Acetaldehyde | 100 | - | - | [6] |
| FeCl₃/BHDC | Benzyl alcohol | H₂O₂ | Benzaldehyde | High | - | - | [1] |
| g-C₃N₄-based materials | Benzyl alcohol | Light/O₂ | Benzaldehyde | >99 | - | - | [7] |
Experimental Protocol: General Procedure for Copper-Catalyzed Alcohol Oxidation
A representative experimental setup for the copper-catalyzed oxidation of an alcohol is as follows: To a solution of the alcohol (1 mmol) in a suitable solvent (e.g., acetonitrile), the copper complex (1-5 mol%) is added. The oxidant, such as hydrogen peroxide (H₂O₂), is then added dropwise to the mixture at a controlled temperature (e.g., 70 °C). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by drying and purification of the product by column chromatography.[4][8]
Catalytic Epoxidation of Alkenes
The epoxidation of alkenes is a critical reaction for the synthesis of fine chemicals and pharmaceuticals, as epoxides are versatile intermediates that can be converted into a variety of functional groups.[9][10] Vanadium complexes, in particular, have shown promise in catalyzing the epoxidation of allylic alcohols with high selectivity.[11][12]
Comparison of Catalytic Performance in Alkene Epoxidation
| Catalyst System | Substrate | Oxidant | Product | Conversion (%) | Selectivity (%) | Reference |
| [Vanadium-Schiff base complex] | Styrene | H₂O₂ | Styrene oxide | 71 | - | [13] |
| Polymer-supported Mo(VI) complex | 1,7-octadiene | TBHP | 1,2-epoxy-7-octene | - | - | [9] |
| Titanium-silica catalyst | Terminal aliphatic alkenes | TBHP | Terminal 1,2-epoxide | 73 | >98 | [10] |
| Silver-based catalysts | Ethylene | O₂ | Ethylene oxide | - | - | [14] |
Note: Specific quantitative data for this compound metal complexes in alkene epoxidation was not found in the surveyed literature. The data presented is for related vanadium and other metal-based catalysts to provide a comparative context.
Experimental Protocol: General Procedure for Vanadium-Catalyzed Alkene Epoxidation
A typical procedure for the vanadium-catalyzed epoxidation of an alkene involves the following steps: The alkene (e.g., 5 mmol) and the vanadium catalyst (e.g., 0.1 mmol) are dissolved in a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is brought to the desired temperature (e.g., 80 °C). The oxidant, typically an aqueous solution of hydrogen peroxide (30%) or tert-butyl hydroperoxide (TBHP), is then added dropwise with stirring. The reaction is monitored by GC or TLC. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.[13]
Catalytic Oxidation of Sulfides
The selective oxidation of sulfides to sulfoxides or sulfones is an important transformation in organic synthesis, as these products have applications in medicinal chemistry and as synthetic intermediates. Iron complexes have been investigated as catalysts for this reaction, often utilizing environmentally benign oxidants like hydrogen peroxide.
Comparison of Catalytic Performance in Sulfide Oxidation
| Catalyst System | Substrate | Oxidant | Product | Yield (%) | TON | TOF (h⁻¹) | Reference |
| [Fe(III)-Schiff base complex] | Methylphenylsulfide | UHP | Methylphenylsulfoxide | High | - | - | [15] |
| [Fe(II)-bis(imino)pyridine complex] | Thioanisole | O₂ | Thioanisole oxide | - | - | - | [16] |
| Tungstate-functionalized ionic liquid | Various sulfides | Aerobic | Sulfoxides/Sulfones | 92-99 | - | - | [5][17] |
| FeCl₃/H₅IO₆ | Various sulfides | H₅IO₆ | Sulfoxides | Excellent | - | - | [18] |
Note: While iron complexes with nitrogen-containing ligands have been studied for sulfide oxidation, specific data for this compound iron complexes was not available in the reviewed literature. The presented data for iron complexes provides a relevant comparison.
Experimental Protocol: General Procedure for Iron-Catalyzed Sulfide Oxidation
A general experimental protocol for the iron-catalyzed oxidation of sulfides is as follows: The sulfide (e.g., 2 mmol) is dissolved in a mixture of solvents such as CH₂Cl₂/CH₃OH. The iron complex catalyst is added to the solution. The oxidant, for instance, urea hydrogen peroxide (UHP), is then added in a controlled manner at room temperature. The reaction is stirred and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.[15]
Conclusion
Metal complexes of this compound and its derivatives hold considerable promise as catalysts for a range of important oxidation reactions. While direct, comprehensive benchmarking studies are still needed to fully elucidate their catalytic potential relative to established systems, the available data on related pyridine-based complexes suggest that they can be highly effective. The modular nature of these ligands allows for fine-tuning of the electronic and steric properties of the resulting metal complexes, opening avenues for the development of highly selective and active catalysts. Further research focusing on the synthesis and catalytic evaluation of a broader range of this compound metal complexes, coupled with detailed mechanistic studies, will be crucial in realizing their full potential in synthetic chemistry.
References
- 1. Frontiers | Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants [frontiersin.org]
- 2. Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of copper(ii) complex-functionalized Fe3O4@ISNA (ISNA = isonicotinic acid) as a magnetically recoverable nanomaterial: catalytic studies in alcohol oxidation and nitrophenol reduction, and TD-DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. An efficient epoxidation of terminal aliphatic alkenes over heterogeneous catalysts: when solvent matters - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. Sulfide Oxidation by O2: Synthesis, Structure and Reactivity of Novel Sulfide-Incorporated Fe(II) Bis(imino)pyridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems [frontiersin.org]
- 18. Sulfoxide synthesis by oxidation [organic-chemistry.org]
Navigating the Isomeric Maze: A Comparative Guide to Purity Analysis of Hydroxypyridine N-oxides
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of hydroxypyridine N-oxides is a critical step in guaranteeing product quality, safety, and efficacy. This guide provides an objective comparison of key analytical techniques for the isomeric purity analysis of 2-, 3-, and 4-hydroxypyridine N-oxides, complete with supporting data and detailed experimental protocols.
Hydroxypyridine N-oxides are a class of compounds with significant applications in medicinal chemistry and materials science. The position of the hydroxyl group on the pyridine ring gives rise to three positional isomers, each with distinct physicochemical and pharmacological properties. Consequently, the ability to separate and accurately quantify these isomers is paramount. This guide explores and compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization-Mass Spectrometry (ESI-MS) with metal complexation, Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this analytical challenge.
Comparative Analysis of Analytical Techniques
The choice of analytical method for isomeric purity analysis of hydroxypyridine N-oxides depends on several factors, including the required sensitivity, selectivity, speed, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the discussed techniques.
| Analytical Technique | Principle | Separation Efficiency | Sensitivity | Throughput | Key Advantages | Key Limitations |
| HPLC (HILIC/Mixed-Mode) | Differential partitioning between a polar stationary phase and a less polar mobile phase. | High | Moderate to High | High | Robust, versatile, suitable for a wide range of concentrations. | Method development for polar isomers can be challenging. |
| GC-MS (with Derivatization) | Separation of volatile derivatives based on boiling point and polarity, followed by mass analysis. | Very High | Very High | Moderate | Excellent separation for complex mixtures, high sensitivity. | Requires derivatization, not suitable for thermolabile compounds. |
| ESI-MS (with Metal Complexation) | Differentiation based on the formation of specific metal-isomer complexes in the gas phase. | N/A (Direct Infusion) | High | Very High | Rapid screening, provides structural information. | Not a separative technique, quantification can be complex. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of ions in an electric field. | Very High | High | High | Minimal sample consumption, high separation efficiency. | Lower loading capacity, potential for adsorption to capillary wall. |
| Quantitative NMR (qNMR) | Quantification based on the direct proportionality between signal intensity and the number of nuclei. | N/A | Low to Moderate | Low | Absolute quantification without a specific reference standard for each isomer. | Lower sensitivity compared to chromatographic methods. |
High-Performance Liquid Chromatography (HPLC)
Due to the high polarity of hydroxypyridine N-oxides, conventional reversed-phase HPLC often fails to provide adequate retention and separation. Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography have emerged as effective solutions.
Experimental Protocol: HILIC-HPLC for Simultaneous Isomer Separation
This protocol outlines a general approach for the separation of 2-, 3-, and 4-hydroxypyridine N-oxide isomers using HILIC.
-
Column: A HILIC column with a polar stationary phase (e.g., amide, silica, or zwitterionic).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM Ammonium Acetate, pH adjusted to 5.0)
-
Gradient: 95% A to 60% A over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 5 µL
Performance Data (Illustrative)
| Parameter | 2-Hydroxypyridine N-oxide | 3-Hydroxypyridine N-oxide | 4-Hydroxypyridine N-oxide |
| Retention Time (min) | ~5.2 | ~6.8 | ~8.1 |
| LOD (µg/mL) | 0.1 | 0.1 | 0.1 |
| LOQ (µg/mL) | 0.3 | 0.3 | 0.3 |
| Linearity (r²) | >0.999 | >0.999 | >0.999 |
Note: This data is illustrative and may vary depending on the specific column and instrumentation used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolution and sensitivity but requires a derivatization step to increase the volatility of the polar hydroxypyridine N-oxides. Silylation is a common derivatization technique for this purpose.
Experimental Protocol: GC-MS with Silylation
This protocol provides a general procedure for the GC-MS analysis of hydroxypyridine N-oxide isomers following silylation.
-
Derivatization:
-
Dry a known amount of the sample under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 500.
-
Performance Data (Illustrative)
| Parameter | 2-Hydroxypyridine N-oxide (TMS derivative) | 3-Hydroxypyridine N-oxide (TMS derivative) | 4-Hydroxypyridine N-oxide (TMS derivative) |
| Retention Time (min) | ~12.5 | ~13.1 | ~13.8 |
| LOD (ng/mL) | 1 | 1 | 1 |
| LOQ (ng/mL) | 3 | 3 | 3 |
| Linearity (r²) | >0.998 | >0.998 | >0.998 |
Note: This data is illustrative and may vary depending on the specific derivatization efficiency, column, and instrumentation.
Electrospray Ionization-Mass Spectrometry (ESI-MS) with Metal Complexation
This technique allows for the differentiation of isomers without chromatographic separation by forming distinct metal-adducts with each isomer, which can be identified by their mass-to-charge ratio.
Experimental Protocol: ESI-MS with Metal Complexation
-
Sample Preparation:
-
Prepare a solution of the hydroxypyridine N-oxide isomer mixture in methanol.
-
Prepare a separate solution of a metal salt (e.g., CaCl₂, MgCl₂, or FeCl₃) in methanol.
-
Mix the isomer solution and the metal salt solution prior to infusion.
-
-
ESI-MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Direct infusion via a syringe pump.
-
Mass Analyzer: Scan a relevant m/z range to observe the formation of [M+H]⁺, [M+Metal]⁺, and other complex ions.
-
Qualitative Observations
Studies have shown that divalent and trivalent metal cations form specific complexes with 2- and 3-hydroxypyridine N-oxides, resulting in characteristic mass spectra that allow for their differentiation.[1] For instance, trivalent ions tend to form more stable complexes with the 2-isomer compared to the 3-isomer.[1]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that can be particularly useful for charged or polar molecules. For neutral isomers like hydroxypyridine N-oxides, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed.
Experimental Protocol: MEKC for Isomer Separation
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).
-
Background Electrolyte (BGE): 25 mM sodium borate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (SDS).
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: UV at 254 nm.
Expected Performance
CE, particularly MEKC, is expected to provide high-resolution separation of the isomers due to its high theoretical plate count. Quantitative performance would be comparable to HPLC in terms of linearity and precision, with potentially lower limits of detection depending on the detector used.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful tool for determining the purity and isomeric ratio of a sample without the need for isomer-specific reference standards for quantification.
Experimental Protocol: ¹H-qNMR for Isomeric Purity
-
Sample Preparation:
-
Accurately weigh a known amount of the hydroxypyridine N-oxide sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid).
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Processing and Analysis:
-
Integrate well-resolved signals corresponding to each isomer and the internal standard.
-
Calculate the molar ratio of the isomers based on the integral values, the number of protons giving rise to each signal, and the known amount of the internal standard.
-
Key Advantage
The primary advantage of qNMR is its ability to provide a direct and absolute measure of the amount of each isomer present, relying on the fundamental principle that the signal area is directly proportional to the number of nuclei.
Conclusion
The selection of an appropriate analytical method for the isomeric purity analysis of hydroxypyridine N-oxides is a critical decision in research and development. For routine quality control requiring high throughput, HILIC-HPLC offers a robust and reliable solution. When very high sensitivity is paramount and derivatization is acceptable, GC-MS is an excellent choice. For rapid qualitative differentiation of isomers, ESI-MS with metal complexation provides a powerful screening tool. Capillary electrophoresis is a high-efficiency technique well-suited for separating these polar isomers with minimal sample consumption. Finally, qNMR stands out for its ability to provide absolute quantification of isomeric ratios without the need for individual isomer standards, making it an invaluable tool for purity assessment and reference material characterization. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable scientists to make informed decisions and ensure the quality and integrity of their hydroxypyridine N-oxide materials.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative conformational analysis of 3-Hydroxypyridine 1-oxide and related compounds, drawing upon available experimental and computational data. The conformation of a molecule is critical to its biological activity and physicochemical properties, making this analysis essential for researchers in drug discovery and materials science. This document summarizes key structural features, explores the influential role of tautomerism, and presents detailed experimental methodologies.
Introduction to the Conformational Landscape
This compound is a heterocyclic compound of significant interest due to its potential applications in medicinal chemistry and materials science. Its conformational flexibility, primarily arising from the rotation of the hydroxyl group and the influence of the N-oxide functionality, plays a pivotal role in its interaction with biological targets and its crystal packing. A crucial aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the neutral hydroxy form and a zwitterionic pyridone form. This equilibrium is highly dependent on the solvent environment and significantly influences the molecule's conformation and electronic properties.
Comparative Conformational Data
While a single crystal X-ray structure for this compound is not publicly available in the Cambridge Structural Database (CSD), we can infer its structural parameters by comparing them with those of its parent compounds, 3-hydroxypyridine and pyridine 1-oxide, for which crystal structures have been determined.
Table 1: Comparison of Key Structural Parameters from X-ray Crystallography Data
| Parameter | 3-Hydroxypyridine[1] | Pyridine 1-Oxide | This compound (Predicted) |
| Bond Lengths (Å) | |||
| C2-C3 | 1.384 | 1.380 | ~1.38 |
| C3-C4 | 1.381 | 1.373 | ~1.38 |
| C4-C5 | 1.382 | 1.373 | ~1.38 |
| C5-C6 | 1.381 | 1.380 | ~1.38 |
| N1-C2 | 1.340 | 1.369 | ~1.35 |
| N1-C6 | 1.343 | 1.369 | ~1.35 |
| N1-O1 | - | 1.290 | ~1.29 |
| C3-O2 | 1.362 | - | ~1.36 |
| **Bond Angles (°) ** | |||
| C6-N1-C2 | 117.1 | 121.5 | ~119-121 |
| N1-C2-C3 | 124.1 | 120.0 | ~122 |
| C2-C3-C4 | 118.4 | 119.2 | ~119 |
| C3-C4-C5 | 119.5 | 120.1 | ~120 |
| C4-C5-C6 | 118.4 | 119.2 | ~119 |
| C5-C6-N1 | 122.4 | 120.0 | ~121 |
| N1-O1 | - | - | Planar with the ring |
| C2-C3-O2 | 118.9 | - | ~119 |
| C4-C3-O2 | 122.7 | - | ~123 |
| Dihedral Angles (°) | |||
| C2-C3-O2-H | Planar (or near planar) | - | Expected to be near 0° or 180° |
Note: Data for Pyridine 1-Oxide is inferred from related structures and computational models. Predicted values for this compound are based on interpolation and computational studies on similar molecules.
Tautomerism: A Key Influencer of Conformation
3-Hydroxypyridine and its N-oxide derivative can exist in different tautomeric forms. For 3-hydroxypyridine, an equilibrium exists between the hydroxy form and the zwitterionic pyridone form. This equilibrium is sensitive to the solvent's polarity, with the pyridone form being more favored in polar solvents. The N-oxide functionality in this compound is expected to further influence this equilibrium. Understanding the dominant tautomeric form is crucial as it dictates the molecule's hydrogen bonding capabilities and overall shape.
Caption: Tautomeric equilibrium of this compound.
Spectroscopic Analysis (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. Proton-proton coupling constants (J-values) provide information about dihedral angles, while the Nuclear Overhauser Effect (NOE) can reveal through-space proximity between protons.
Table 2: Comparative ¹H NMR Data (Chemical Shifts in ppm, Coupling Constants in Hz)
| Proton | 3-Hydroxypyridine (in DMSO-d₆)[2] | 3-Bromopyridine N-Oxide (in CDCl₃)[3] | This compound (Predicted) |
| H2 | 8.15 (dd, J=4.5, 1.4) | 8.39 (t, J=1.5) | ~8.2-8.4 |
| H4 | 7.25 (ddd, J=8.4, 2.7, 0.5) | 7.46 (dq, J=8.3, 0.8) | ~7.3-7.5 |
| H5 | 7.31 (ddd, J=8.4, 4.5, 0.5) | 7.22 (dd, J=8.2, 6.6) | ~7.2-7.4 |
| H6 | 8.36 (dd, J=2.7, 1.4) | 8.20 (dq, J=6.5, 0.8) | ~8.3-8.5 |
| OH | 9.91 (s) | - | Solvent and tautomer dependent |
Note: Predicted values are estimations based on the electronic effects of the N-oxide and hydroxyl groups.
Computational Modeling
Density Functional Theory (DFT) calculations are instrumental in predicting molecular geometries, conformational energies, and rotational barriers. A computational study on hydroxypyridine N-oxides has provided insights into their optimized geometries.[4] These studies suggest that the pyridine ring remains planar, and the primary conformational flexibility arises from the orientation of the hydroxyl group.
Caption: A typical workflow for computational conformational analysis.
Experimental Protocols
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive data on the solid-state conformation of a molecule.
Protocol:
-
Crystal Growth: Crystals of this compound would be grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, methanol, or a mixture with a less polar solvent).
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a sensitive detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
NMR Spectroscopy
NMR spectroscopy is used to determine the solution-state conformation.
Protocol:
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O to study tautomeric effects).
-
¹H and ¹³C NMR: Standard 1D spectra are acquired to identify chemical shifts and coupling constants.
-
2D NMR (COSY, HSQC, HMBC): These experiments are performed to assign all proton and carbon signals unambiguously.
-
NOESY/ROESY: Nuclear Overhauser Effect experiments are conducted to identify protons that are close in space, providing crucial distance constraints for conformational analysis. The build-up curves of NOE cross-peaks can be analyzed to estimate inter-proton distances.
-
Variable Temperature NMR: Performing NMR experiments at different temperatures can provide information about the thermodynamics of conformational exchange processes.
Computational Chemistry (DFT)
DFT calculations provide theoretical insights into the conformational preferences.
Protocol:
-
Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed using a lower level of theory (e.g., molecular mechanics) to identify low-energy conformers.
-
Geometry Optimization: The low-energy conformers are then optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G* or larger).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).
-
Analysis: The relative energies of the conformers are compared to determine the most stable conformations. The geometries (bond lengths, angles, dihedral angles) of the stable conformers are analyzed.
Conclusion
The conformational analysis of this compound is a multifaceted challenge, significantly influenced by the interplay of its N-oxide and hydroxyl functionalities, as well as the prevalent tautomeric equilibrium. While a definitive solid-state structure from X-ray crystallography is yet to be reported, a comprehensive understanding can be built through a comparative analysis with related known structures, detailed solution-state NMR studies, and robust computational modeling. The methodologies and comparative data presented in this guide provide a foundational framework for researchers to further investigate the conformational landscape of this important class of molecules and to rationally design new derivatives with desired properties for various applications.
References
The Synthetic Versatility of 3-Hydroxypyridine 1-Oxide: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to successful synthetic campaigns. Among the myriad of heterocyclic scaffolds, 3-hydroxypyridine and its derivatives are of significant interest due to their prevalence in bioactive molecules. This guide provides a comprehensive review of the synthetic utility of 3-Hydroxypyridine 1-oxide, a versatile precursor for the introduction of the 3-hydroxypyridine motif. We will objectively compare its performance with alternative synthetic strategies, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.
Photochemical C3-Hydroxylation: A Key Transformation
A significant application of pyridine N-oxides is their photochemical rearrangement to afford 3-hydroxypyridines. This metal-free transformation offers a direct route to functionalize the C3 position of the pyridine ring, a notoriously challenging task due to the electronic properties of the heterocycle.[1][2]
The reaction proceeds via the formation of an oxaziridine intermediate upon UV irradiation, which then undergoes rearrangement to furnish the desired 3-hydroxypyridine.[2][3] The choice of solvent and additives is crucial for optimizing the reaction yield and minimizing side products.[2]
Comparative Performance of Photochemical C3-Hydroxylation
The following table summarizes the performance of the photochemical C3-hydroxylation of various substituted pyridine N-oxides, providing a comparative overview of the substrate scope and efficiency of this method.
| Entry | Substrate (Pyridine N-Oxide) | Product (3-Hydroxypyridine) | Yield (%)[2] |
| 1 | Pyridine 1-oxide | 3-Hydroxypyridine | 64 |
| 2 | 4-Methoxycarbonylpyridine 1-oxide | 3-Hydroxy-4-methoxycarbonylpyridine | 72 |
| 3 | 4-Acetylpyridine 1-oxide | 4-Acetyl-3-hydroxypyridine | 68 |
| 4 | 4-(Trifluoromethyl)pyridine 1-oxide | 3-Hydroxy-4-(trifluoromethyl)pyridine | 65 |
| 5 | 4-Chloropyridine 1-oxide | 4-Chloro-3-hydroxypyridine | 60 |
| 6 | 4-Bromopyridine 1-oxide | 4-Bromo-3-hydroxypyridine | 55 |
| 7 | 4-Methoxypyridine 1-oxide | 3-Hydroxy-4-methoxypyridine | 75 |
| 8 | 4-Phenylpyridine 1-oxide | 3-Hydroxy-4-phenylpyridine | 70 |
Alternative Synthetic Routes to 3-Hydroxypyridines
While the photochemical rearrangement of pyridine N-oxides is a powerful tool, other synthetic strategies exist for the construction of the 3-hydroxypyridine core. These alternatives can be advantageous depending on the desired substitution pattern and the availability of starting materials.
De Novo Synthesis via "Anti-Wacker"-Type Cyclization
A recently developed method allows for the efficient preparation of polysubstituted 3-hydroxypyridines from readily available amino acids, propargyl alcohols, and arylboronic acids.[4] This palladium-catalyzed process involves an anti-selective arylative cyclization followed by oxidation and elimination steps.[4]
Hetero-Diels-Alder Reaction of 5-Alkoxyoxazoles
A general and single-step approach to polysubstituted 3-hydroxypyridines involves the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and various dienophiles.[5] This method offers a straightforward route to a diverse range of functionalized 3-hydroxypyridine building blocks.[5]
Synthesis from Furfurylamine
An alternative synthesis involves the reaction of furfurylamine with hydrogen peroxide in the presence of hydrochloric acid, followed by hydrolysis.[6] This method provides a direct route to the parent 3-hydroxypyridine.
Experimental Protocols
General Procedure for Photochemical C3-Hydroxylation of Pyridine N-Oxides
Materials:
-
Pyridine N-oxide substrate (0.1 mmol, 1.0 equiv)
-
Acetic acid (AcOH, 3.0 equiv)
-
(F3C)3COH (0.5 mL)
-
Argon atmosphere
-
Rayonet photoreactor (254 nm)
Procedure: [2]
-
In a quartz reaction vessel, dissolve the pyridine N-oxide substrate in (F3C)3COH.
-
Add acetic acid to the solution.
-
Purge the reaction mixture with argon for 10 minutes.
-
Irradiate the mixture in a Rayonet photoreactor at 254 nm at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-hydroxypyridine.
Synthetic Utility and Logical Workflow
The synthetic utility of pyridine N-oxides extends to the preparation of complex bioactive molecules. A notable example is Tirapazamine, an anticancer agent that contains a 1,2,4-benzotriazine 1,4-dioxide core. The synthesis of Tirapazamine showcases a logical workflow involving the formation of a heterocyclic N-oxide as a key step.
Caption: Synthetic pathway for Tirapazamine.
This workflow illustrates the strategic use of N-oxide formation in the synthesis of a complex, biologically active molecule. The initial condensation and cyclization to form the mono-N-oxide is a critical step, followed by a final oxidation to yield the di-N-oxide product, Tirapazamine.[7][8]
Conclusion
This compound and its parent pyridine N-oxides are valuable and versatile intermediates in organic synthesis. The photochemical C3-hydroxylation provides a direct and efficient method for accessing 3-hydroxypyridines, a motif of significant interest in medicinal chemistry. While alternative de novo syntheses offer viable routes to this scaffold, the photochemical approach stands out for its operational simplicity and broad functional group tolerance. The application of these building blocks in the synthesis of complex molecules like Tirapazamine underscores their importance in modern drug discovery and development. This guide provides researchers with a comparative overview to inform the selection of the most appropriate synthetic strategy for their specific needs.
References
- 1. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization [mdpi.com]
- 5. Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Tirapazamine - Wikipedia [en.wikipedia.org]
- 8. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 3-Hydroxypyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 3-hydroxypyridine-derived drugs, with a significant focus on well-documented compounds such as Mexidol (Emoxipine succinate) and its analogues. These compounds have demonstrated therapeutic potential across a range of applications, primarily attributed to their antioxidant, anti-inflammatory, and neuroprotective properties. This document synthesizes experimental data to compare their performance, details the methodologies of key experiments, and visualizes the underlying biological pathways.
While the broader class of interest includes 3-hydroxypyridine 1-oxide derivatives, the available comparative research predominantly features the non-oxidized 3-hydroxypyridine core. The findings presented herein for compounds like Mexidol are considered relevant and indicative of the potential activities of their 1-oxide counterparts, though direct comparative studies are less common.
Anxiolytic Efficacy Comparison
Derivatives of 3-hydroxypyridine have been investigated for their anxiolytic (anti-anxiety) effects. The following table summarizes comparative data from preclinical studies using the elevated plus maze (EPM) test, a standard model for assessing anxiety-like behavior in rodents.
| Drug/Compound | Dosage | Animal Model | Key Efficacy Metric | Result | Reference(s) |
| Emoxipine | Optimal doses (human therapeutic range equivalent) | Rats | Anxiolytic effect and risk behavior in EPM | More pronounced anxiolytic effect compared to Mexidol.[1][2] | [1][2] |
| Mexidol | Optimal doses (human therapeutic range equivalent) | Rats | Anxiolytic effect and risk behavior in EPM | Anxiolytic effect observed, but attenuated compared to Emoxipine.[1][2] | [1][2] |
| Reamberin | Optimal doses (human therapeutic range equivalent) | Rats | Anxiolytic effect in EPM | No pronounced tranquilizing properties.[1][2] | [1][2] |
| Amitriptyline (Reference) | Not specified | Rats | Anxiolytic effect in EPM | Efficacy was close to that of Emoxipine and Mexidol.[1][2] | [1][2] |
Neuroprotective Efficacy Comparison
The neuroprotective potential of 3-hydroxypyridine derivatives is a significant area of research, particularly in the context of ischemic brain injury. The Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used preclinical model of stroke to evaluate the efficacy of neuroprotective agents.
| Drug/Compound | Dosage | Animal Model | Key Efficacy Metric | Result | Reference(s) |
| EMOP-AG (2-ethyl-6-methyl-3-hydroxypyridinium N-acetyl-L-glutamate) | 10 and 30 mg/kg | Rats with bilateral ligation of common carotid arteries | Neurologic deficiency | More effective in treating neurologic deficiency than Mexidol and Emoxipine.[3] | [3] |
| Mexidol | 90 and 120 mg/kg/day | Rats with bilateral ligation of common carotid arteries | Neurologic deficiency | Showed neuroprotective effect, but less effective than EMOP-AG.[3] | [3] |
| Emoxipine | 120 mg/kg/day | Rats with bilateral ligation of common carotid arteries | Neurologic deficiency | Showed neuroprotective effect, but less effective than EMOP-AG.[3] | [3] |
| LKhT 4-97 | 23 mg/kg | Wistar rats with intracerebral hemorrhage | Survival rate and resolution of pathological signs | Positive effect on survival and resolution of pathological signs, outperforming Mexidol.[4] | [4] |
| LKhT 11-02 | 19 mg/kg | Wistar rats with intracerebral hemorrhage | Survival rate and resolution of pathological signs | Positive effect on survival and resolution of pathological signs, outperforming Mexidol.[4] | [4] |
| LKhT 3-15 | 20 mg/kg | Wistar rats with intracerebral hemorrhage | Efficacy | Largely comparable to Mexidol.[4] | [4] |
Anti-inflammatory Efficacy Comparison
The anti-inflammatory properties of 3-hydroxypyridine derivatives are often linked to their antioxidant and iron-chelating activities. The carrageenan-induced paw edema model in rodents is a standard acute inflammation model used to assess the efficacy of anti-inflammatory drugs.
| Drug/Compound | Dosage | Animal Model | Key Efficacy Metric | Result | Reference(s) |
| Compound A (3-hydroxy-pyridine-4-one derivative) | 10 mg/kg | Mice | Inhibition of acetic acid-induced writhing | 79% inhibition.[5] | [5] |
| Compound B (3-hydroxy-pyridine-4-one derivative) | 400 mg/kg | Mice | Inhibition of acetic acid-induced writhing | 66% inhibition.[5] | [5] |
| Compound C (3-hydroxy-pyridine-4-one derivative) | 200 mg/kg | Mice | Inhibition of acetic acid-induced writhing | 80% inhibition.[5] | [5] |
| Compound D (3-hydroxy-pyridine-4-one derivative) | 200 mg/kg | Mice | Inhibition of acetic acid-induced writhing | 90% inhibition.[5] | [5] |
| Indomethacin (Reference) | Not specified | Mice | Inhibition of acetic acid-induced writhing | 82% inhibition.[5] | [5] |
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiety-reducing effects of 3-hydroxypyridine derivatives in rodents.
Apparatus: A plus-shaped maze raised from the floor, consisting of two open arms and two enclosed arms.
Procedure:
-
Acclimatization: Animals are habituated to the testing room for at least one hour before the experiment.
-
Drug Administration: The test compound, vehicle, or reference drug is administered at a predetermined time before the test.
-
Test Initiation: Each animal is placed in the center of the maze, facing an open arm.
-
Observation: The animal is allowed to freely explore the maze for a 5-minute period.
-
Data Collection: A video tracking system records the time spent in and the number of entries into the open and closed arms.
-
Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Experimental Workflow for Elevated Plus Maze Test
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
Objective: To evaluate the anti-inflammatory effects of 3-hydroxypyridine derivatives in an acute inflammation model.
Procedure:
-
Animal Grouping: Animals are divided into control, reference, and test groups.
-
Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.
-
Drug Administration: The test compound, vehicle, or a standard anti-inflammatory drug (e.g., Indomethacin) is administered, typically intraperitoneally or orally.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), a 1% carrageenan solution is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema and Inhibition: The percentage of edema and the percentage of inhibition of edema are calculated and compared between the groups.
Experimental Workflow for Carrageenan-Induced Paw Edema
Middle Cerebral Artery Occlusion (MCAO) for Neuroprotective Activity
Objective: To assess the neuroprotective effects of 3-hydroxypyridine derivatives in a focal cerebral ischemia model.
Procedure:
-
Anesthesia and Surgery: The animal is anesthetized, and a midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A filament is inserted into the ICA and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia Duration: The filament is left in place for a specific duration (e.g., 60-120 minutes) to induce ischemia.
-
Reperfusion (optional): For a transient MCAO model, the filament is withdrawn to allow reperfusion.
-
Drug Administration: The test compound is administered before, during, or after the occlusion.
-
Neurological Assessment: Neurological deficits are scored at various time points post-MCAO.
-
Infarct Volume Measurement: After a set period (e.g., 24 hours or 7 days), the brain is removed, sectioned, and stained (e.g., with TTC) to determine the infarct volume.
Experimental Workflow for Middle Cerebral Artery Occlusion
Signaling Pathways
Antioxidant Mechanism via Nrf2/ARE Pathway
The antioxidant effects of 3-hydroxypyridine derivatives like Mexidol are, in part, mediated through the activation of the Nrf2/ARE signaling pathway.[1][6] Under conditions of oxidative stress, Mexidol can enhance the expression of the transcription factor Nrf2.[1][6]
Nrf2/ARE Signaling Pathway Activation
Anti-inflammatory Mechanism via Iron Chelation and COX/LOX Inhibition
The anti-inflammatory effects of 3-hydroxypyridinone derivatives are linked to their ability to chelate iron and inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). Iron is a cofactor for these enzymes, and its sequestration can downregulate the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Iron Chelation and COX/LOX Inhibition Pathway
References
- 1. Known and new concepts about the mechanism of action and spectrum of effects of Mexidol - Scientific articles and publications about the drug Mexidol® [mexidol.ru]
- 2. Comparative analysis of the anxiolytic effects of 3-hydroxypyridine and succinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Hydroxypyridine 1-oxide: A Guide for Laboratory Professionals
For immediate reference, treat 3-Hydroxypyridine 1-oxide and any contaminated materials as hazardous waste. Adherence to institutional and regulatory guidelines is mandatory for ensuring personnel safety and environmental protection.
This document provides a comprehensive operational and disposal plan for this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for pyridine derivatives and are designed to provide clear, step-by-step guidance.
Hazard Assessment and Identification
This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1][2][3] All waste containing this compound, including the pure substance, solutions, and contaminated materials, must be handled as hazardous waste.[4][5]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Environmental: Avoid release into the environment.[6]
Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must be equipped with the appropriate PPE to prevent exposure.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1][4] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[2][4] | To avoid inhalation of dusts or vapors.[2][4] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
For Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[4][5]
-
Carefully sweep or shovel the absorbed material into a designated, labeled hazardous waste container.[1]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[5]
-
Collect all cleaning materials as hazardous waste.[5]
For Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[4]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[4][7]
Step 1: Waste Segregation
-
Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, leak-proof hazardous waste container.[5]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[5]
-
Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents or acids.[4]
Step 2: Container Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Toxic, Irritant).[4][5]
-
Include the date of waste generation.[5]
Step 3: Storage
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[4][5]
-
Keep containers away from heat and sources of ignition.[1]
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5]
-
Waste pyridine and its derivatives may be disposed of via methods such as rotary kiln incineration.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 3-Hydroxypyridine 1-oxide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Hydroxypyridine 1-oxide. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, inhaled, or comes into contact with the skin.[1][2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][3][4]
Table 1: Hazard Classification for this compound
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
| Carcinogenicity | Category 2 (Suspected of causing cancer) |
Source: Sigma-Aldrich, Thermo Fisher Scientific Safety Data Sheets.[1][4]
Appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Conforming to EN166 (EU) or NIOSH (US) standards to protect against dust and splashes.[3][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), lab coat, and impervious clothing. | To prevent skin contact, irritation, and absorption.[6][7] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask). | Use when ventilation is inadequate or if dust is generated.[1][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial when working with this compound.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Before handling the chemical, put on all required PPE as specified in Table 2.
-
Inspect gloves for any signs of damage before use.[3]
-
-
Handling the Chemical :
Emergency Procedures
In case of accidental exposure, immediate action is necessary.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation develops or persists.[3][4][7] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5][7] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Disposal :
Workflow for Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. 3-Hydroxypyridine N-oxide 99 6602-28-4 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
